molecular formula C10H8N2O4 B161334 Methyl 6-nitro-1H-indole-2-carboxylate CAS No. 136818-66-1

Methyl 6-nitro-1H-indole-2-carboxylate

Cat. No.: B161334
CAS No.: 136818-66-1
M. Wt: 220.18 g/mol
InChI Key: XYESWWUBKWDGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-nitro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYESWWUBKWDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473542
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-66-1
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of pharmaceutical research. Its indole core, substituted with a nitro group and a methyl ester, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore, suggests potential for biological activity, while the ester functional group allows for further chemical modifications. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While some experimental data is available, other values are predicted based on its structure.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1]
Melting Point 162-163 °C (for a related compound)
Boiling Point No data available
Solubility No specific data available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
CAS Number 136818-66-1[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a multi-step process starting from indoline-2-carboxylic acid. The overall synthetic pathway involves nitration, esterification, and subsequent dehydrogenation.

Overall Synthesis Pathway

Synthesis_Workflow Synthesis of this compound Indoline Indoline-2-carboxylic acid Nitroindoline 6-Nitroindoline-2-carboxylic acid Indoline->Nitroindoline Nitration (HNO₃, H₂SO₄) MethylEster Methyl 6-nitroindoline-2-carboxylate Nitroindoline->MethylEster Esterification (Methanol, Acid catalyst) FinalProduct This compound MethylEster->FinalProduct Dehydrogenation (DDQ)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis from Indoline-2-carboxylic Acid[3][4]

This protocol outlines a three-step synthesis with a reported overall yield of 67%.[2]

Step 1: Nitration of Indoline-2-carboxylic Acid

  • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid while maintaining the temperature between -20 and -10 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Extract the mixture with ethyl acetate to remove the 5-nitro isomer.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the organic extract over sodium sulfate and evaporate the solvent to yield 6-nitroindoline-2-carboxylic acid.

Step 2: Fischer Esterification of 6-Nitroindoline-2-carboxylic Acid

  • Suspend 6-nitroindoline-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Dehydrogenation to this compound

  • Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent (e.g., toluene).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Heat the reaction mixture at reflux for several hours.

  • After completion, cool the mixture and filter to remove the precipitated hydroquinone.

  • Purify the crude product by column chromatography to yield methyl 6-nitroindole-2-carboxylate.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the methyl protons of the ester group, and the N-H proton. The electron-withdrawing nitro group at the 6-position will influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be affected by the nitro and carboxylate substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the indole ring.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the broader class of nitroindole derivatives has shown promise in several therapeutic areas. The indole scaffold is a privileged structure in medicinal chemistry, and the nitro group can contribute to various biological effects.

General Biological Relevance of Nitroindoles
  • Anticancer Activity: Many indole derivatives have been investigated as potential anticancer agents, targeting various mechanisms such as tubulin polymerization, DNA topoisomerases, and histone deacetylases.[3]

  • Antimicrobial Activity: The nitroaromatic scaffold is present in several antimicrobial drugs. Nitro-containing compounds can be reduced within microbial cells to produce toxic reactive species.[4]

  • Anti-inflammatory Activity: Indole derivatives have been explored for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators.

Potential Signaling Pathways

Given the activities of related compounds, this compound could potentially interact with various signaling pathways involved in cell proliferation, inflammation, and microbial growth. However, without specific experimental data, any proposed pathway would be purely speculative.

Potential_Biological_Activity Potential Therapeutic Areas for Nitroindole Derivatives Nitroindole Nitroindole Scaffold Anticancer Anticancer Nitroindole->Anticancer Antimicrobial Antimicrobial Nitroindole->Antimicrobial Antiinflammatory Anti-inflammatory Nitroindole->Antiinflammatory

Caption: Potential therapeutic applications of the nitroindole scaffold.

Conclusion

This compound is a synthetically accessible compound with potential for further development in medicinal chemistry. This guide has summarized the available information on its physicochemical properties and synthesis. While specific experimental data on its biological activity and spectroscopic characterization are currently limited, the known properties of related nitroindole derivatives suggest that this compound warrants further investigation as a potential lead for the development of new therapeutic agents. Future research should focus on the full spectroscopic characterization of this molecule and the exploration of its biological profile in relevant in vitro and in vivo models.

References

A Comprehensive Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its indole core, substituted with a nitro group and a methyl ester, makes it a versatile intermediate in medicinal chemistry and drug discovery.[1] The presence of the nitro and ester functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activities.[1] This document provides a detailed overview of its chemical properties, synthesis protocols, and its role as a precursor in the preparation of biologically significant compounds, such as analogs of DNA-interactive antibiotics.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 136818-66-1[3]
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
IUPAC Name This compound
Appearance Solid
Solubility Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from L-phenylalanine. A common route involves the nitration of L-phenylalanine, followed by intramolecular cyclization to form a nitro-indoline intermediate, which is then esterified and dehydrogenated.[4]

Experimental Protocol: Synthesis from (S)-6-Nitroindoline-2-carboxylic acid

A two-step procedure is commonly employed, starting with the esterification of (S)-6-nitroindoline-2-carboxylic acid, followed by dehydrogenation.

Step 1: Esterification to Methyl (S)-6-nitroindoline-2-carboxylate [2]

  • Suspend (S)-6-nitroindoline-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl (S)-6-nitroindoline-2-carboxylate.

Step 2: Dehydrogenation to this compound [2][4]

  • Dissolve the methyl (S)-6-nitroindoline-2-carboxylate in a suitable solvent, such as toluene or dioxane.[2][4]

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.[2][4]

  • Heat the reaction mixture at reflux for several hours.

  • Upon completion, cool the mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a basic solution to remove any acidic impurities.

  • Dry the organic layer and concentrate under reduced pressure to obtain the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from L-phenylalanine.

G A L-Phenylalanine B Nitration (Urea Nitrate/H₂SO₄) A->B C 2,4-dinitro-L-phenylalanine B->C D Intramolecular Cyclization C->D E (S)-6-Nitroindoline-2-carboxylic acid D->E F Esterification (Methanol, Acid catalyst) E->F G Methyl (S)-6-nitroindoline-2-carboxylate F->G H Dehydrogenation (DDQ) G->H I This compound H->I

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of biologically important molecules.[2] The nitro group can be reduced to an amine, which can then undergo further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid for use in coupling reactions.[2] These transformations make it a key starting material in the synthesis of various indole derivatives, which are prominent scaffolds in many pharmaceutical agents.[1]

Role as a Versatile Building Block

The strategic placement of the nitro and ester groups on the indole ring allows for selective modifications, providing access to a wide range of substituted indoles. This versatility is highly sought after in the development of new therapeutic agents.

G A This compound Nitro Group Ester Group B Reduction A:f0->B C Hydrolysis A:f1->C D 6-Aminoindole Derivative B->D E 6-Nitroindole-2-carboxylic acid C->E F Further Functionalization D->F G Amide Coupling E->G H Biologically Active Molecules F->H G->H

Synthetic utility of the target compound.

References

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a validated synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of a nitro group and a methyl ester functional group makes it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[1]

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄Deduced from[2]
Molecular Weight 220.18 g/mol Calculated, consistent with[3]
Parent Acid 6-Nitro-1H-indole-2-carboxylic acid[2]
Parent Acid MW 206.15 g/mol [2]

Synthesis of this compound

A validated method for the synthesis of this compound involves the dehydrogenation of its indoline precursor.[4]

Experimental Protocol

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic acid

This synthesis can be achieved through direct nitration of indoline-2-carboxylic acid.

  • Materials: Indoline-2-carboxylic acid, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -5°C).

    • Slowly add concentrated nitric acid to the solution while maintaining the low temperature.

    • After the reaction is complete, pour the mixture over crushed ice.

    • The 6-nitro isomer is the predominant product and can be separated from the 5-nitro isomer by extraction with ethyl acetate and subsequent pH adjustment of the aqueous phase.[5]

Step 2: Methyl Esterification

The resulting 6-nitroindoline-2-carboxylic acid is then converted to its methyl ester. Standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄), can be employed.

Step 3: Dehydrogenation to this compound

The final step involves the dehydrogenation of the methyl ester of 6-nitroindoline-2-carboxylic acid.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure: The methyl ester of 6-nitroindoline-2-carboxylic acid is treated with DDQ to yield this compound.[4] The total yield for this transformation is reported to be 67%.[4]

G A Indoline-2-carboxylic acid B 6-Nitroindoline-2-carboxylic acid A->B Conc. HNO3, Conc. H2SO4 C Methyl 6-nitroindoline-2-carboxylate B->C Methanol, H+ D This compound C->D DDQ

Caption: Synthesis workflow for this compound.

Potential Biological Activities

While direct studies on the biological activity of this compound are limited, the broader class of nitroindole derivatives has shown significant promise in several therapeutic areas. The nitro group is a well-established pharmacophore that can contribute to various biological effects.[6]

Antimicrobial Activity

Nitro-containing compounds are known for their antibacterial properties.[7] The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic reactive nitrogen species that can damage cellular components, including DNA.[7][8]

Anticancer Activity

The indole scaffold is a privileged structure in the development of anticancer agents.[9] The nitro group can enhance this activity, potentially through bioreduction to cytotoxic species within the tumor microenvironment.[6]

Anti-inflammatory Activity

Derivatives of nitroindoles have been investigated for their anti-inflammatory properties. The proposed mechanism for some related compounds involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[6]

G cluster_0 This compound cluster_1 Potential Biological Activities A Nitro Group C Antimicrobial A->C Bioreduction to reactive species B Indole Scaffold D Anticancer B->D Privileged structure E Anti-inflammatory B->E Enzyme inhibition

Caption: Relationship between structure and potential biological activities.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is well-documented, and the known biological activities of related nitroindole compounds provide a strong rationale for its further investigation in drug discovery programs. Future research should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex indole derivatives. Its structure, featuring both a nitro group and a methyl ester, makes it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential biological activities, supported by experimental protocols and data presented in a clear, structured format. The indole scaffold is a prominent feature in numerous pharmacologically active agents, and the introduction of a nitro group at the 6-position can significantly influence the molecule's biological profile, opening avenues for the development of novel therapeutics.

Chemical Structure and Properties

This compound is characterized by an indole core, a bicyclic structure consisting of a fused benzene and pyrrole ring. A nitro group (-NO2) is attached at the 6-position of the benzene ring, and a methyl carboxylate group (-COOCH3) is substituted at the 2-position of the pyrrole ring.

Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 136818-66-1[1]
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1]
SMILES COC(=O)c1cc2ccc(cc2[nH]1)--INVALID-LINK--[O-]
InChI InChI=1S/C10H8N2O4/c1-16-10(15)8-5-6-2-3-7(12(17)18)4-9(6)11-8/h2-5,11H,1H3

Physicochemical Properties (Predicted)

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.
pKa Not available

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from indoline-2-carboxylic acid. The overall synthetic strategy involves three key transformations: nitration of the indoline ring, esterification of the carboxylic acid, and subsequent dehydrogenation to form the aromatic indole ring.[2][3]

Synthesis_Workflow Start Indoline-2-carboxylic Acid Nitration Nitration Start->Nitration Intermediate1 6-Nitroindoline-2-carboxylic Acid Nitration->Intermediate1 Esterification Esterification Intermediate1->Esterification Intermediate2 Methyl 6-nitroindoline-2-carboxylate Esterification->Intermediate2 Dehydrogenation Dehydrogenation (DDQ) Intermediate2->Dehydrogenation End This compound Dehydrogenation->End

Synthetic workflow for this compound.
Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid [4][5]

  • Materials: Indoline-2-carboxylic acid, concentrated sulfuric acid, concentrated nitric acid, ice, ethyl acetate, sodium hydroxide solution.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.

    • Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.

    • After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.

    • Pour the reaction mixture into crushed ice.

    • To separate the 5-nitro isomer, extract the acidic solution with ethyl acetate.

    • Adjust the pH of the aqueous phase to 4.5-5.0 with a sodium hydroxide solution to precipitate the desired 6-nitroindoline-2-carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 6-nitroindoline-2-carboxylate [4][6]

  • Materials: 6-Nitroindoline-2-carboxylic acid, methanol, concentrated sulfuric acid (or p-toluenesulfonic acid), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-nitroindoline-2-carboxylate.

Step 3: Dehydrogenation to this compound [5][7]

  • Materials: Methyl 6-nitroindoline-2-carboxylate, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), toluene, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate, silica gel for column chromatography.[8]

  • Procedure:

    • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to yield this compound. A total yield of 67% has been reported for the conversion from indoline-2-carboxylic acid.[2][3]

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH at position 7
~8.0dd1HH at position 5
~7.7d1HH at position 4
~7.2s1HH at position 3
~3.9s3H-OCH₃
~9.0-10.0br s1HN-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~162C=O
~145C6 (attached to -NO₂)
~138C7a
~130C2
~125C3a
~120C4
~118C5
~112C7
~108C3
~52-OCH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~1720C=O stretch (ester)
~1520, ~1340N-O asymmetric and symmetric stretch (-NO₂)

MS (Mass Spectrometry)

m/zAssignment
220[M]⁺ (Molecular ion)
189[M - OCH₃]⁺
161[M - COOCH₃]⁺
115[M - COOCH₃ - NO₂]⁺

Potential Biological Activities

While specific biological activity data for this compound is limited, the broader class of nitroindole derivatives has demonstrated significant potential in several therapeutic areas. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the indole ring and participate in various biological interactions.

Biological_Activities Core Nitroindole Scaffold Anticancer Anticancer Activity Core->Anticancer e.g., c-Myc G-Quadruplex Binders Antimicrobial Antimicrobial Activity Core->Antimicrobial e.g., Against MRSA AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory e.g., Inhibition of Pro-inflammatory Cytokines

Potential therapeutic applications of the nitroindole scaffold.
Anticancer Activity

Derivatives of 5-nitroindole have been investigated as potent anticancer agents.[9] These compounds have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its downregulation.[9][10] This mechanism induces cell cycle arrest and apoptosis in cancer cells. Furthermore, some nitroindole derivatives can increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[9]

Quantitative Data for a Related Compound (5-Nitroindole Derivative)

CompoundCell LineActivityIC₅₀ (µM)
Pyrrolidine-substituted 5-nitroindoleHeLaAntiproliferative5.08 ± 0.91[9]
Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[11][12] The nitro group can enhance this activity. For instance, certain nitroindole derivatives have shown efficacy against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Data for a Related Compound (Indole-thiadiazole Derivative)

CompoundMicroorganismMIC (µg/mL)
Indole-thiadiazole derivative (2h)S. aureus6.25[13]
Anti-inflammatory Activity

Indole-based compounds have also been explored for their anti-inflammatory properties.[14][15] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in cellular models of inflammation.[16][17]

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical structure, a compiled experimental protocol for its synthesis, and an exploration of the potential biological activities of the broader nitroindole class of compounds. The availability of a reliable synthetic route and the promising pharmacological profile of related molecules make this compound an attractive starting point for further research and drug discovery efforts in oncology, infectious diseases, and inflammatory disorders. Future work should focus on the experimental determination of its physicochemical and spectroscopic properties, as well as a thorough investigation of its specific biological activities and mechanism of action.

References

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indole core, substituted with a nitro group and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, intended to serve as a valuable resource for professionals in the field. The strategic placement of the nitro group allows for further functionalization, making it a key intermediate in the development of novel therapeutic agents.[1]

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₈N₂O₄[2]
Molecular Weight 220.18 g/mol [2]
CAS Number 136818-66-1[2]
Melting Point Not definitively reported; experimental determination recommended.N/A
Solubility Data not available; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Experimental verification is recommended.N/A
Appearance Expected to be a solid.N/A

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from indoline-2-carboxylic acid. The key steps involve the nitration of the indoline ring followed by dehydrogenation to form the indole.[3][4]

Experimental Protocols

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid [3][5]

This procedure involves the direct nitration of indoline-2-carboxylic acid. The protonated nitrogen of the indoline ring directs the nitration to the 6-position.

  • Materials:

    • Indoline-2-carboxylic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Crushed Ice

    • Ethyl Acetate (EtOAc)

    • Sodium Hydroxide (NaOH) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flask equipped with a mechanical stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid.

    • Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature between -20 °C and -10 °C.

    • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at the same temperature.

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Extract the resulting aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.

    • Adjust the pH of the aqueous phase to 4.5-5.0 with a sodium hydroxide solution.

    • Extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

Step 2: Esterification of 6-Nitroindoline-2-carboxylic Acid to Methyl 6-nitroindoline-2-carboxylate [1][5]

  • Materials:

    • 6-Nitroindoline-2-carboxylic acid

    • Methanol (MeOH)

    • p-Toluenesulfonic acid monohydrate

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve 6-nitroindoline-2-carboxylic acid in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the mixture at room temperature for approximately 20 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, evaporate the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Dehydrogenation to this compound [3][4][5]

The final step involves the aromatization of the indoline ring to an indole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Materials:

    • Methyl 6-nitroindoline-2-carboxylate

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Toluene

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • Dissolve methyl 6-nitroindoline-2-carboxylate in toluene.

    • Add 1.1 equivalents of DDQ to the solution.

    • Reflux the mixture for approximately 3 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Precise and experimentally verified spectroscopic data for this compound are not extensively reported in the available literature. The following sections provide expected characteristic signals based on the analysis of closely related indole derivatives. Experimental determination is highly recommended for unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the N-H proton, the methyl ester protons, and the proton at the 3-position of the indole. The presence of the electron-withdrawing nitro group at the 6-position will influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be affected by the nitro substituent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the ester group itself.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amine, which can then be derivatized to introduce diverse functionalities. This allows for the exploration of structure-activity relationships in the development of new drug candidates.[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

SynthesisWorkflow Indoline_2_carboxylic_acid Indoline-2-carboxylic Acid Nitroindoline_acid 6-Nitroindoline-2-carboxylic Acid Indoline_2_carboxylic_acid->Nitroindoline_acid  HNO₃, H₂SO₄ (-20 to -10 °C) Nitroindoline_ester Methyl 6-nitroindoline-2-carboxylate Nitroindoline_acid->Nitroindoline_ester  MeOH, p-TsOH (Room Temp) Final_Product This compound Nitroindoline_ester->Final_Product  DDQ, Toluene (Reflux)

Caption: Synthetic pathway for this compound.

References

"Methyl 6-nitro-1H-indole-2-carboxylate" synthesis from 6-nitroindoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing Methyl 6-nitro-1H-indole-2-carboxylate, a valuable building block in pharmaceutical research, from 6-nitroindoline-2-carboxylic acid.[1] The synthesis is a two-step process involving an initial esterification followed by a dehydrogenation reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of 6-nitroindoline-2-carboxylic acid to this compound is efficiently achieved through two key chemical transformations:

  • Esterification: The carboxylic acid functionality of 6-nitroindoline-2-carboxylic acid is first converted to its corresponding methyl ester, yielding methyl 6-nitroindoline-2-carboxylate. This is typically accomplished via Fischer-Speier esterification.[2][3]

  • Dehydrogenation (Aromatization): The indoline ring of the methyl ester intermediate is then oxidized to form the aromatic indole ring, resulting in the final product, this compound.[2] Common oxidizing agents for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO2).[4]

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Esterification of 6-Nitroindoline-2-carboxylic Acid

This procedure details the Fischer-Speier esterification of 6-nitroindoline-2-carboxylic acid to its methyl ester.[2][3]

Materials:

  • 6-nitroindoline-2-carboxylic acid

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-nitroindoline-2-carboxylic acid (1.0 equivalent) in methanol.[2]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.[2]

  • Stir the mixture at room temperature for 20 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.[2]

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[2][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 6-nitroindoline-2-carboxylate.[2]

Step 2: Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate

This protocol describes the oxidation of the indoline ring to an indole using DDQ.[2][4][5]

Materials:

  • Methyl 6-nitroindoline-2-carboxylate

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 equivalent) in toluene.[4]

  • Add DDQ (1.1 equivalents) to the solution.[4]

  • Reflux the mixture for 3 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.[4][5]

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.[4]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[4]

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

StepReactantReagent(s)SolventReaction TimeTemperatureProductYield (%)
1. Esterification6-Nitroindoline-2-carboxylic acidMethanol, p-Toluenesulfonic acidMethanol20 hoursRoom TemperatureMethyl 6-nitroindoline-2-carboxylate~90
2. DehydrogenationMethyl 6-nitroindoline-2-carboxylateDDQToluene3 hoursRefluxThis compound67 (overall for 2 steps)[6]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 6-nitroindoline-2-carboxylic acid.

Synthesis_Workflow Start 6-Nitroindoline-2-carboxylic acid Intermediate Methyl 6-nitroindoline-2-carboxylate Start->Intermediate MeOH, H+ catalyst (Esterification) Product This compound Intermediate->Product DDQ, Toluene (Dehydrogenation)

Caption: Synthetic pathway from 6-nitroindoline-2-carboxylic acid to this compound.

Conclusion

The synthesis of this compound from 6-nitroindoline-2-carboxylic acid is a reliable and well-documented process. The two-step approach, involving esterification followed by dehydrogenation, provides good overall yields. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the efficient production of this important synthetic intermediate.

References

Methyl 6-nitro-1H-indole-2-carboxylate: A Core Synthetic Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid indole scaffold, coupled with the reactive nitro and ester functionalities, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, particularly in the development of novel therapeutic agents.[1][2] The strategic placement of the nitro group at the 6-position allows for a range of chemical transformations, most notably its reduction to an amino group, which opens up numerous avenues for further derivatization. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₄[3]
Molecular Weight 220.18 g/mol [3]
CAS Number 136818-66-1[3]
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step process starting from commercially available indoline-2-carboxylic acid. An alternative route utilizes L-phenylalanine as a chiral starting material.

Synthesis from Indoline-2-carboxylic Acid

This widely used method involves a three-step sequence: nitration of the indoline ring, esterification of the carboxylic acid, and subsequent dehydrogenation to form the indole ring.

Indoline_2_carboxylic_acid Indoline-2-carboxylic Acid Step1 Nitration (HNO₃, H₂SO₄) Indoline_2_carboxylic_acid->Step1 6_Nitroindoline_2_carboxylic_acid 6-Nitroindoline-2-carboxylic Acid Step1->6_Nitroindoline_2_carboxylic_acid Step2 Esterification (MeOH, H⁺) 6_Nitroindoline_2_carboxylic_acid->Step2 Methyl_6_nitroindoline_2_carboxylate Methyl 6-nitroindoline-2-carboxylate Step2->Methyl_6_nitroindoline_2_carboxylate Step3 Dehydrogenation (DDQ, Toluene) Methyl_6_nitroindoline_2_carboxylate->Step3 Methyl_6_nitro_1H_indole_2_carboxylate This compound Step3->Methyl_6_nitro_1H_indole_2_carboxylate

Synthesis of this compound from Indoline-2-carboxylic Acid.

Quantitative Data for Synthesis from Indoline-2-carboxylic Acid

StepReactionReagentsSolventTemperatureTimeYieldReference
1NitrationConc. HNO₃, Conc. H₂SO₄--20 to -10 °C30 min~72% (of 6-nitro isomer)[4]
2EsterificationMethanol, p-TsOHMethanolRoom Temp20 hHigh[4]
3DehydrogenationDDQ (1.1 eq)TolueneReflux3 h67% (overall for steps 2 & 3)[5]

Experimental Protocols:

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid [4]

  • In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid (1.08 eq) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.

  • Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.

  • Extract the pH-adjusted aqueous phase with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

Step 2: Synthesis of Methyl 6-nitroindoline-2-carboxylate [4]

  • Dissolve 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 20 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Synthesis of this compound [1][4]

  • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution.

  • Reflux the mixture for 3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis from L-Phenylalanine

An alternative, enantioselective synthesis starts from the readily available chiral building block, L-phenylalanine. This route is particularly valuable for the synthesis of chiral downstream targets.

Quantitative Data for Synthesis from L-Phenylalanine

StepReactionReagentsYieldEnantiomeric Excess (ee)Reference
1NitrationUrea nitrate/H₂SO₄75.7%-[5]
2Intramolecular CyclizationBase65.7%>99.5%[5]

Chemical Reactivity and Transformations

The synthetic utility of this compound stems from the reactivity of its nitro and ester functional groups.

cluster_nitro Nitro Group Transformations cluster_ester Ester Group Transformations Start This compound Reduction Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Amidation Amidation (Amine, Coupling Agent) Start->Amidation Amino Methyl 6-amino-1H-indole-2-carboxylate Reduction->Amino Carboxylic_Acid 6-Nitro-1H-indole-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide Indole-2-carboxamides Amidation->Amide CC_1065_Analogue CC-1065 Analogue Minor_Groove_Binding Binds to the Minor Groove of AT-rich DNA sequences CC_1065_Analogue->Minor_Groove_Binding DNA_Alkylation Covalent Alkylation of Adenine (N3) Minor_Groove_Binding->DNA_Alkylation DNA_Damage DNA Strand Distortion and Damage DNA_Alkylation->DNA_Damage Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Damage->Replication_Inhibition Apoptosis Induction of Apoptosis (Cell Death) Replication_Inhibition->Apoptosis

References

The Ascendant Therapeutic Promise of Nitroindole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a nitro group onto this bicyclic heterocycle profoundly modulates its electronic properties, creating a versatile pharmacophore with a wide spectrum of biological activities. Nitroindole derivatives have emerged as promising candidates in the development of novel therapeutics, demonstrating significant potential in oncology, infectious diseases, and neuroprotection. This in-depth technical guide explores the core biological activities of nitroindole scaffolds, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows that underpin their therapeutic promise.

Anticancer Activity of Nitroindole Scaffolds

Substituted 5-nitroindole and 7-nitroindole derivatives have demonstrated significant broad-spectrum anticancer activities against various human cancer cell lines.[1] A primary mechanism of their antitumor action involves the targeted stabilization of G-quadruplex (G4) DNA structures within the promoter region of the c-Myc oncogene.[2][3] This stabilization impedes transcription, leading to the downregulation of c-Myc expression, a transcription factor implicated in up to 80% of human cancers.[2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to arrest and the induction of apoptosis.[2] Furthermore, certain nitroindole compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative nitroindole derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity MetricValueReference
5 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)IC505.08 ± 0.91 µM[1]
7 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)IC505.89 ± 0.73 µM[1]
4l 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung cancer)log(10)GI(50)< -8.00[4]
4l 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)log(10)GI(50)-6.30[4]
4l 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)log(10)GI(50)-6.18[4]
Signaling Pathway of Anticancer Action

The anticancer activity of certain nitroindole scaffolds is mediated through the downregulation of the c-Myc signaling pathway and the induction of oxidative stress.

anticancer_pathway cluster_0 Nitroindole Derivative cluster_1 Cellular Effects Nitroindole Nitroindole Scaffold G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 Binds & Stabilizes ROS Reactive Oxygen Species (ROS) Nitroindole->ROS Induces cMyc_mRNA c-Myc mRNA G4->cMyc_mRNA Transcription Inhibition cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Inhibition CellCycle Cell Cycle Progression cMyc_Protein->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to ROS->CellDeath Contributes to

Anticancer signaling pathway of nitroindoles.
Experimental Protocols

This protocol is used to assess the cytotoxic effects of nitroindole derivatives on cancer cell lines.[5][6][7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroindole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570-590 nm using a microplate reader.[5]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

This protocol is used to determine the effect of nitroindole compounds on the protein expression levels of c-Myc.[10][11][12][13][14]

  • Cell Lysis: Treat cancer cells with the nitroindole compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[11]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[14] Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of c-Myc.

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with nitroindole compounds.[15][16][17][18]

  • Cell Treatment and Collection: Treat cells with the nitroindole compound for the desired duration. Collect both adherent and floating cells.[17]

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.[17]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15][18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometric Analysis: Analyze the stained cells immediately using a flow cytometer.[15] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[15][16]

Antimicrobial Activity of Nitroindole Scaffolds

The nitro group is a well-established pharmacophore in antimicrobial agents, and its incorporation into the indole scaffold has yielded compounds with significant antibacterial and antifungal activities.[14] The antimicrobial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[14] Some nitroindole derivatives have also been shown to act as efflux pump inhibitors, potentiating the activity of other antibiotics.[2][8]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected nitroindole derivatives.

Compound IDDerivative ClassTarget OrganismActivity MetricValue (µg/mL)Reference
62e 5-Nitro heteroaryl bisindoleEscherichia coli MTCC 443MICNot specified, but most active in series[1]
62e 5-Nitro heteroaryl bisindolePseudomonas aeruginosa MTCC 1688MICNot specified, but most active in series[1]
62e 5-Nitro heteroaryl bisindoleBacillus subtilis MTCC 441MICNot specified, but most active in series[1]
62e 5-Nitro heteroaryl bisindoleStaphylococcus aureus MTCC 96MICNot specified, but most active in series[1]
4j 2-(3-Nitrophenyl)-1H-indoleSalmonella typhi ATCC 19430MIC15.6[2]
Indole-triazole 3d Indole-1,2,4-triazole conjugateStaphylococcus aureusMIC3.125-50[8]
Indole-triazole 3d Indole-1,2,4-triazole conjugateCandida kruseiMIC3.125-50[8]
Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

antimicrobial_workflow start Start prep_compound Prepare serial dilutions of nitroindole compound in a 96-well plate start->prep_compound inoculate Inoculate each well with the microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate controls Include positive (microbe only) and negative (medium only) controls inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) controls->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitroindole compounds against bacteria and fungi.[8]

  • Compound Preparation: Dissolve the nitroindole compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity of Nitroindole Scaffolds

Indole derivatives have been extensively investigated for their antiviral properties, with some compounds showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus.[12] The introduction of a nitro group can enhance this activity. For instance, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism, including the inhibition of reverse transcriptase.[3]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of specific nitroindole derivatives.

Compound IDDerivative ClassTarget VirusActivity MetricValueReference
1a 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-oneHIV-1EC50< 20 µM[3]
3a 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-oneHIV-1EC50< 20 µM[3]
10a 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-oneHIV-1EC50< 20 µM[3]
9b 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-oneHIV-1EC50< 20 µM[3]
Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluence.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the nitroindole compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control (no compound).

Anti-inflammatory and Neuroprotective Potential

The exploration of nitroindole scaffolds for their anti-inflammatory and neuroprotective activities is an emerging area of research. Chronic inflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases.[19] Some indole derivatives have shown promise in mitigating these processes. For instance, certain indazole derivatives, including 6-nitroindazole, have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[17][20][21] In the context of neuroprotection, indole-based compounds have been investigated for their antioxidant properties and their ability to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7][22]

Known Signaling Pathways for Indole Derivatives

While specific pathways for many nitroindoles are still under investigation, related indole compounds are known to modulate key inflammatory and neuroprotective pathways.

inflammatory_neuro_pathway cluster_0 Indole/Nitroindole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcome Indole Indole/Nitroindole Scaffold NFkB NF-κB Signaling Indole->NFkB Inhibits COX2 COX-2 Indole->COX2 Inhibits OxidativeStress Oxidative Stress (ROS) Indole->OxidativeStress Reduces Amyloid Amyloid-β Aggregation Indole->Amyloid Inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Induces COX2->ProInflammatory Contributes to AntiInflammatory Anti-inflammatory Effect ProInflammatory->AntiInflammatory Inhibition leads to Neuroprotection Neuroprotective Effect OxidativeStress->Neuroprotection Reduction leads to Amyloid->Neuroprotection Inhibition leads to

Potential anti-inflammatory and neuroprotective pathways.
Experimental Protocols

This protocol is used to evaluate the anti-inflammatory effects of nitroindole compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the nitroindole compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

This protocol assesses the neuroprotective potential of nitroindole compounds against oxidative stress-induced cell death in a neuronal cell line.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the nitroindole compounds for a designated period.

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for a specific duration.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.3.1.

  • Measurement of Reactive Oxygen Species (ROS): To quantify intracellular ROS levels, incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of compound-treated cells to that of cells exposed to the oxidative stressor alone. Determine the effect of the compounds on ROS production.

Conclusion

Nitroindole scaffolds represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer activity, driven by unique mechanisms such as G-quadruplex stabilization and ROS induction, positions them as valuable leads for the development of novel oncologic agents. The antimicrobial and antiviral properties of nitroindole derivatives further underscore their importance in combating infectious diseases. While the exploration of their anti-inflammatory and neuroprotective effects is in its earlier stages, the initial findings are encouraging and warrant further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide are intended to facilitate continued research and development, ultimately unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

The Pivotal Role of Methyl 6-nitro-1H-indole-2-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activity and synthetic versatility have led to its incorporation into a multitude of approved drugs and clinical candidates.[1] Among the vast array of indole derivatives, Methyl 6-nitro-1H-indole-2-carboxylate emerges as a particularly valuable building block. The strategic placement of the nitro group at the 6-position and the carboxylate at the 2-position provides a unique chemical handle for the synthesis of complex molecules with diverse pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis, biological significance, and experimental applications of this compound, offering a comprehensive resource for researchers engaged in the pursuit of innovative therapeutics.

Synthesis and Chemical Properties

This compound is primarily synthesized from indoline-2-carboxylic acid through a two-step process involving nitration followed by dehydrogenation.[2] The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the indole ring, making this compound a versatile intermediate for further chemical modifications.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Indoline-2-carboxylic acid to 6-Nitroindoline-2-carboxylic acid

  • Materials: Indoline-2-carboxylic acid, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

  • Procedure:

    • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a temperature maintained between -20°C and -10°C.

    • Slowly add concentrated nitric acid to the stirred solution, ensuring the temperature does not exceed -10°C.

    • Continue stirring the reaction mixture for approximately 30 minutes at this temperature.

    • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • The resulting mixture is then processed to isolate the 5-nitro and 6-nitro isomers. The pH of the aqueous phase is adjusted to 4.5-5.0 to facilitate the separation.

Step 2: Esterification of 6-Nitroindoline-2-carboxylic acid

  • Materials: 6-Nitroindoline-2-carboxylic acid, Methanol (MeOH), Strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).

  • Procedure:

    • Suspend 6-nitroindoline-2-carboxylic acid in methanol.

    • Add a catalytic amount of a strong acid.

    • Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Dehydrogenation to this compound

  • Materials: Methyl 6-nitroindoline-2-carboxylate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Toluene or Dioxane.

  • Procedure:

    • Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent like toluene or dioxane.

    • Add DDQ to the solution.

    • Heat the reaction mixture at reflux for several hours.

    • After the reaction is complete, cool the mixture and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with a basic solution to remove any acidic impurities.

    • Dry the organic layer and concentrate under reduced pressure to yield this compound.[4][5]

G cluster_synthesis Synthesis of this compound A Indoline-2-carboxylic Acid B Nitration (HNO3, H2SO4) A->B C 6-Nitroindoline-2-carboxylic Acid B->C D Esterification (MeOH, H+) C->D E Methyl 6-nitroindoline-2-carboxylate D->E F Dehydrogenation (DDQ) E->F G This compound F->G

Synthetic pathway to this compound.

Role in Anticancer Drug Discovery

The 6-nitroindole scaffold is a promising pharmacophore in the design of novel anticancer agents. The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-aminoindole, for further derivatization. This amino group serves as a versatile point for introducing various side chains to modulate the compound's biological activity and pharmacokinetic properties.

Derivatives of 6-Aminoindole as Anticancer Agents

N-(1H-indole-6-yl)benzamides, synthesized from 6-aminoindole, have shown promising antiproliferative activity against breast cancer cell lines. The 6-aminoindole precursor is obtained through the reduction of a 6-nitroindole derivative.[5]

CompoundTarget Cell LineIC₅₀ (µM)Reference
N-(1H-indol-6-yl)-3-(trifluoromethyl)benzamideT47D28.23[5]
N-(1H-indol-6-yl)-3-(trifluoromethyl)benzamideMCF730.63[5]
Tamoxifen (Reference)T47D34.42[5]
Tamoxifen (Reference)MCF742.40[5]

Table 1: Anticancer Activity of 6-Aminoindole Derivatives.

Targeting the c-Myc G-Quadruplex

While specific data for 6-nitroindole derivatives targeting the c-Myc G-quadruplex is limited, related 5-nitroindole derivatives have been shown to bind to and stabilize this non-canonical DNA structure. The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The formation of a G-quadruplex in the c-Myc promoter region can inhibit its transcription. Small molecules that stabilize this G-quadruplex are therefore of significant interest as potential anticancer therapeutics.[4]

CompoundTarget Cell LineIC₅₀ (µM)Reference
5-Nitroindole Derivative 5HeLa5.08 ± 0.91
5-Nitroindole Derivative 7HeLa5.89 ± 0.73

Table 2: Anticancer Activity of 5-Nitroindole Derivatives Targeting c-Myc.

G cluster_pathway c-Myc G-Quadruplex Regulation cMyc_promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex Formation cMyc_promoter->G4 Folding cMyc_transcription c-Myc Transcription G4->cMyc_transcription Inhibition Transcription_factors Transcription Factors Transcription_factors->cMyc_transcription Activation cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Cell_proliferation Cell Proliferation cMyc_protein->Cell_proliferation Nitroindole Nitroindole Derivative Nitroindole->G4 Stabilization G cluster_inhibition Mechanism of HIV-1 Integrase Inhibition Integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Viral_DNA Viral DNA Integrase->Viral_DNA Binds Host_DNA Host DNA Integrase->Host_DNA Binds No_Integration Integration Blocked Integrase->No_Integration Indole_acid Indole-2-carboxylic Acid Derivative Indole_acid->Mg1 Chelation Indole_acid->Mg2 Chelation Indole_acid->No_Integration Integration Integration Viral_DNA->Integration Host_DNA->Integration

References

A Technical Guide to the Spectroscopic Profile of Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-nitro-1H-indole-2-carboxylate, a valuable building block in the synthesis of various indole derivatives for pharmaceutical research.[1] Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines a documented synthesis protocol with predicted spectroscopic data based on the analysis of closely related indole compounds.

Synthesis of this compound

A key method for the synthesis of this compound involves the dehydrogenation of its indoline precursor.[2]

Experimental Protocol:

The synthesis is achieved by transforming Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, followed by esterification to the methyl ester. This intermediate is then dehydrogenated, commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to yield the final product, this compound.[2] The total yield for this process is reported to be around 67%.[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.0 - 10.0br s-N-H of indole
~8.5d~2.0H-7
~8.0dd~8.8, 2.0H-5
~7.6d~8.8H-4
~7.2s-H-3
~3.9s--OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~145C-6 (C-NO₂)
~138C-7a
~130C-2
~125C-3a
~120C-4
~118C-5
~110C-7
~105C-3
~52-OCH₃

Table 3: Predicted Mass Spectrometry Data

m/z ValueAssignment
~220.05[M]⁺ (Molecular Ion) for C₁₀H₈N₂O₄
~189[M - OCH₃]⁺
~174[M - NO₂]⁺
~161[M - COOCH₃]⁺

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment of Functional Group Vibration
~3400N-H stretch
~3100Aromatic C-H stretch
~1720C=O stretch (ester)
~1520 & ~1340Asymmetric and symmetric NO₂ stretch
~1600-1450Aromatic C=C stretches
~1250C-O stretch (ester)

General Experimental Protocols for Spectroscopic Analysis

The following are general methodologies for acquiring the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a solid using a potassium bromide (KBr) pellet or with an Attenuated Total Reflectance (ATR) accessory.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Crude Product reaction->workup purification Purification (e.g., Chromatography) workup->purification final_product Pure Compound purification->final_product nmr NMR (1H, 13C) data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ms Mass Spectrometry (MS) ms->data_analysis ir IR Spectroscopy ir->data_analysis final_product->nmr final_product->ms final_product->ir

Caption: General workflow for chemical synthesis and spectroscopic characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 6-nitro-1H-indole-2-carboxylate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the nitro group and the indole scaffold makes it a versatile building block for creating a diverse range of biologically active molecules. This document provides detailed protocols for the synthesis of this compound, primarily focusing on a common and effective method starting from Indoline-2-carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its key intermediate, (S)-6-nitroindoline-2-carboxylic acid.

Starting MaterialProductKey Reagents/StepsOverall YieldReference
Indoline-2-carboxylic acidThis compound1. Nitration2. Esterification3. Dehydrogenation (DDQ)67%[1][2]
L-Phenylalanine(S)-6-nitroindoline-2-carboxylic acid1. Nitration2. Bromination3. Intramolecular Cyclization53%[2]
Methyl 1-acetylindoline-2-carboxylateMethyl 5-nitroindole-2-carboxylate1. Nitration2. Dehydrogenation (MnO2)40%[2]

Experimental Protocols

A widely utilized method for the synthesis of this compound involves a three-step process starting from Indoline-2-carboxylic acid. This process includes nitration, Fischer esterification, and subsequent dehydrogenation.

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic acid

This step introduces the nitro group onto the indoline ring.

  • Reagents:

    • Indoline-2-carboxylic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Crushed Ice

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate

  • Procedure:

    • Dissolve Indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (typically between -20 °C and -10 °C).[3]

    • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) to the stirred solution while maintaining the low temperature.[3]

    • Continue stirring the reaction mixture at this temperature for approximately 30 minutes.[3]

    • Pour the reaction mixture onto crushed ice to quench the reaction.

    • Adjust the pH of the resulting aqueous solution to between 4.5 and 5.0 using an aqueous sodium hydroxide solution.[3]

    • Extract the product, 6-Nitroindoline-2-carboxylic acid, with ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Synthesis of Methyl 6-nitroindoline-2-carboxylate

This step involves the esterification of the carboxylic acid group.

  • Reagents:

    • 6-Nitroindoline-2-carboxylic acid

    • Methanol (MeOH)

    • Strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)

    • Ethyl Acetate

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 6-Nitroindoline-2-carboxylic acid in methanol.[3]

    • Add a catalytic amount of a strong acid.[3]

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1][3]

    • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.[3]

    • Dissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[3]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain Methyl 6-nitroindoline-2-carboxylate.[1]

Step 3: Synthesis of this compound

The final step is the dehydrogenation of the indoline ring to form the indole structure.

  • Reagents:

    • Methyl 6-nitroindoline-2-carboxylate

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Toluene or Dioxane

    • Basic solution (e.g., Sodium Bicarbonate solution)

  • Procedure:

    • Dissolve Methyl 6-nitroindoline-2-carboxylate in a suitable solvent such as toluene or dioxane.[1]

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.[1]

    • Heat the reaction mixture at reflux for several hours.[1]

    • After the reaction is complete (monitored by TLC), cool the mixture.

    • Filter the mixture to remove the precipitated hydroquinone.[1]

    • Wash the filtrate with a basic solution to remove any acidic impurities.[1]

    • Dry the organic layer and concentrate it under reduced pressure to yield the final product, this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow A Indoline-2-carboxylic acid B 6-Nitroindoline-2-carboxylic acid A->B Nitration (HNO₃, H₂SO₄) C Methyl 6-nitroindoline-2-carboxylate B->C Esterification (MeOH, H⁺) D This compound C->D Dehydrogenation (DDQ)

Caption: Synthetic pathway for this compound.

References

Dehydrogenation of methyl 6-nitroindoline-2-carboxylate to "Methyl 6-nitro-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two effective protocols for the dehydrogenation of methyl 6-nitroindoline-2-carboxylate to synthesize methyl 6-nitro-1H-indole-2-carboxylate, a valuable intermediate in drug discovery and organic synthesis. The methods described herein utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and activated manganese dioxide (MnO₂) as oxidizing agents. These protocols offer reliable and reproducible procedures for researchers in medicinal chemistry and chemical development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The conversion of indolines to indoles via dehydrogenation is a fundamental transformation in the synthesis of these important molecules. This document provides detailed experimental procedures for the aromatization of methyl 6-nitroindoline-2-carboxylate, a key precursor for various synthetic targets. The protocols have been optimized for yield and purity, providing researchers with robust methods for this crucial synthetic step.

Materials and Methods

Materials:

  • Methyl 6-nitroindoline-2-carboxylate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Activated Manganese Dioxide (MnO₂)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Instrumentation:

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Two primary methods for the dehydrogenation of methyl 6-nitroindoline-2-carboxylate are presented below.

Protocol 1: Dehydrogenation using DDQ

This protocol is adapted from a known procedure for the dehydrogenation of similar indoline derivatives.[1][2][3]

Procedure:

  • To a solution of methyl 6-nitroindoline-2-carboxylate (1.0 eq) in anhydrous toluene (10-20 mL per gram of starting material), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The hydroquinone byproduct will precipitate out of the solution.

  • Filter the mixture through a pad of celite to remove the precipitated hydroquinone, and wash the filter cake with toluene.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Dehydrogenation using Activated MnO₂

This method provides an alternative to DDQ, utilizing activated manganese dioxide as the oxidant.[3][4][5]

Procedure:

  • To a solution of methyl 6-nitroindoline-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene (20-30 mL per gram of starting material), add activated manganese dioxide (MnO₂) (5-10 eq by weight).

  • Stir the suspension vigorously at room temperature or gentle reflux (40-80 °C).

  • Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ and the reaction temperature (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese salts. Wash the filter cake thoroughly with DCM or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the two protocols.

ParameterProtocol 1 (DDQ)Protocol 2 (MnO₂)
Oxidizing Agent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Activated Manganese Dioxide (MnO₂)
Solvent TolueneDichloromethane or Toluene
Temperature Reflux (~110 °C)Room Temperature to Reflux (40-80 °C)
Reaction Time 2-4 hours4-24 hours
Work-up Aqueous wash and filtrationFiltration
Typical Yield 60-85%50-75%
Purity (post-chromatography) >95%>95%

Visualizations

Dehydrogenation_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_end Purification & Product start Methyl 6-nitroindoline-2-carboxylate p1_reagents Add DDQ in Toluene start->p1_reagents p2_reagents Add Activated MnO₂ in DCM/Toluene start->p2_reagents p1_reaction Reflux (2-4h) p1_reagents->p1_reaction p1_workup Filter & Aqueous Wash p1_reaction->p1_workup purification Column Chromatography p1_workup->purification p2_reaction Stir at RT-Reflux (4-24h) p2_reagents->p2_reaction p2_workup Filter p2_reaction->p2_workup p2_workup->purification product This compound purification->product

Caption: Experimental workflow for the dehydrogenation of methyl 6-nitroindoline-2-carboxylate.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient amount of oxidizing agent.Increase the equivalents of DDQ or MnO₂.
Low reaction temperature or short reaction time.Increase the temperature or prolong the reaction time. Monitor closely by TLC.
Inactive MnO₂.Use freshly activated MnO₂.
Low Yield Product loss during work-up.Ensure thorough extraction and washing steps.
Degradation of starting material or product.Avoid prolonged heating. Consider milder reaction conditions.
Impure Product Incomplete removal of byproducts.Optimize the aqueous wash steps (for DDQ protocol). Ensure efficient filtration of Mn salts. Optimize column chromatography conditions.

Conclusion

The protocols described in this application note provide effective and reproducible methods for the synthesis of this compound from its indoline precursor. Both the DDQ and MnO₂ methods are viable options, with the choice depending on factors such as desired reaction time, scale, and cost-effectiveness. These detailed procedures will be a valuable resource for researchers engaged in the synthesis of indole-containing compounds.

References

Application Notes and Protocols: Methyl 6-nitro-1H-indole-2-carboxylate in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of a wide array of biologically active compounds.[1] The presence of the nitro group and the methyl ester functionality at strategic positions on the indole scaffold allows for diverse chemical modifications, leading to the development of potent antiviral, anticancer, and anti-inflammatory agents. These derivatives often exert their therapeutic effects by modulating key signaling pathways implicated in disease progression. This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds synthesized from this valuable starting material.

Synthetic Transformations and Key Intermediates

The chemical versatility of this compound allows for several key transformations to generate a library of pharmacologically relevant molecules. The primary synthetic routes involve modification of the nitro group, the ester functionality, and the indole nitrogen.

A crucial first step in many synthetic pathways is the reduction of the nitro group to an amine, yielding methyl 6-amino-1H-indole-2-carboxylate. This transformation opens up a plethora of possibilities for further derivatization, such as amide bond formation and N-alkylation.

Experimental Protocol: Reduction of this compound

Objective: To synthesize Methyl 6-amino-1H-indole-2-carboxylate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to the residue until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 6-amino-1H-indole-2-carboxylate.

Synthesis of Biologically Active Compounds

Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways like PI3K/Akt/mTOR/NF-κB and the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes such as c-Myc.

Indole-2-carboxamide derivatives have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival. By targeting pathways such as EGFR and CDK2, these compounds can induce cell cycle arrest and apoptosis.[2]

Experimental Protocol: Synthesis of Indole-2-carboxamides

Objective: To synthesize N-substituted-6-amino-1H-indole-2-carboxamides.

Step 1: Hydrolysis of Methyl 6-amino-1H-indole-2-carboxylate

  • Dissolve Methyl 6-amino-1H-indole-2-carboxylate in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the 6-amino-1H-indole-2-carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Amide Coupling

  • To a solution of 6-amino-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the target indole-2-carboxamide.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
5e A-549 (Lung)0.95[2]
MCF-7 (Breast)0.80[2]
Panc-1 (Pancreatic)1.00[2]
6i MCF-7 (Breast)6.10[3]
6v MCF-7 (Breast)6.49[3]
Doxorubicin A-549 (Lung)1.20[2]
MCF-7 (Breast)0.90[2]
Panc-1 (Pancreatic)1.40[2]

PI3K_Akt_mTOR_NF_kappaB_Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway by indole-2-carboxamide derivatives.

Certain nitroindole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene. This stabilization represses c-Myc transcription, leading to downregulation of its protein expression and subsequent cell cycle arrest and apoptosis in cancer cells.

cMyc_GQuadruplex_Stabilization

Caption: Stabilization of c-Myc G-quadruplex by nitroindole derivatives leading to transcriptional repression.

Antiviral Agents

Indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza A and Coxsackie B3 virus.[4][5] The mechanism of action is often attributed to the inhibition of viral entry or replication processes.

Compound IDVirusIC₅₀ (µM)Selectivity Index (SI)Reference
8f Cox B37.1817.1[4]
14f Influenza A7.5312.1[4]
2f Cox B31.59-[4]
3f Cox B34.55-[4]
8e Influenza A8.13-[4]
Oseltamivir Influenza A6.43-[4]
Ribavirin Cox B31058.68-[4]
Anti-inflammatory Agents

Indole-2-carboxamide derivatives have emerged as potent anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6] This activity is often mediated through the modulation of inflammatory signaling pathways like MAPK.

Objective: To evaluate the anti-inflammatory activity of indole-2-carboxamide derivatives in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Indole-2-carboxamide derivatives

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the indole-2-carboxamide derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production compared to the LPS-treated control group.

Compound IDTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMReference
14f >95>95[6]
14g >95>95[6]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. Through straightforward chemical transformations, researchers can access potent anticancer, antiviral, and anti-inflammatory agents. The ability of these indole derivatives to modulate key signaling pathways underscores their potential for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for further exploration and optimization of these promising scaffolds in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Indole Derivatives from Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 6-nitro-1H-indole-2-carboxylate as a versatile starting material for the synthesis of a variety of indole derivatives. The functional groups present in this molecule, namely the nitro group, the ester, and the reactive indole core, offer multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize the indole core at various positions is crucial for the development of new therapeutic agents. This compound serves as a key intermediate, allowing for modifications such as reduction of the nitro group to an amine, N-alkylation of the indole nitrogen, and electrophilic substitution on the pyrrole ring. Subsequent transformations of the resulting derivatives can lead to a diverse library of compounds with potential applications in oncology, virology, and neurodegenerative diseases.

Key Synthetic Transformations

This guide will cover the following key reactions starting from this compound:

  • Reduction of the Nitro Group: Conversion of the 6-nitro group to a 6-amino group, a key step for introducing further diversity, for example, through amide bond formation.

  • N-Alkylation: Functionalization of the indole nitrogen, which can be crucial for modulating biological activity and physicochemical properties.

  • Bromination at the C3 Position: Introduction of a halogen at the 3-position to enable further cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: A powerful method for C-C bond formation to introduce aryl or heteroaryl substituents.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities. The resulting 6-aminoindole derivative is a valuable precursor for the synthesis of compounds with a wide range of biological activities, including protein kinase inhibitors.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to Methyl 6-amino-1H-indole-2-carboxylate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield Methyl 6-amino-1H-indole-2-carboxylate. The product can be further purified by recrystallization if necessary.

Quantitative Data
ReactionReagents and ConditionsProductYieldReference
ReductionH₂, 10% Pd/C, MeOH, rtMethyl 6-amino-1H-indole-2-carboxylateHigh[1]

Experimental Workflow: Reduction

start Start: this compound dissolve Dissolve in MeOH/EtOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Hydrogenate (H₂ balloon or Parr) at rt add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor workup Filter through Celite®, Concentrate monitor->workup Reaction Complete product Product: Methyl 6-amino-1H-indole-2-carboxylate workup->product

Catalytic hydrogenation workflow.

N-Alkylation of the Indole Ring

N-alkylation of the indole nitrogen is a common strategy to modulate the pharmacological properties of indole-containing molecules. This protocol describes the N-methylation of this compound using dimethyl carbonate, an environmentally safer methylating agent.

Experimental Protocol: N-Methylation

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (as a base), and N,N-dimethylformamide (DMF).

  • Add dimethyl carbonate (DMC) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or HPLC.

  • After completion of the reaction (typically 2-3 hours), cool the mixture to room temperature.

  • Slowly add ice-cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain Methyl 1-methyl-6-nitro-1H-indole-2-carboxylate.

Quantitative Data
ReactionReagents and ConditionsProductYieldReference
N-MethylationDMC, K₂CO₃, DMF, refluxMethyl 1-methyl-6-nitro-1H-indole-2-carboxylate~96%[2]

Experimental Workflow: N-Alkylation

start Start: this compound mix Mix with K₂CO₃ and DMC in DMF start->mix reflux Reflux for 2-3 hours mix->reflux monitor Monitor by TLC/HPLC reflux->monitor workup Cool, add water, filter, and dry monitor->workup Reaction Complete product Product: Methyl 1-methyl-6-nitro-1H-indole-2-carboxylate workup->product

N-methylation experimental workflow.

Bromination at the C3 Position

Electrophilic bromination of indoles typically occurs at the electron-rich C3 position. The resulting 3-bromoindole is a key intermediate for further functionalization via cross-coupling reactions.

Experimental Protocol: C3-Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane or acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 3-bromo-6-nitro-1H-indole-2-carboxylate.

Quantitative Data
ReactionReagents and ConditionsProductYieldReference
C3-BrominationNBS, CH₂Cl₂ or CH₃CN, 0 °CMethyl 3-bromo-6-nitro-1H-indole-2-carboxylateModerate to High[3]

Experimental Workflow: Bromination

start Start: this compound dissolve Dissolve in CH₂Cl₂/CH₃CN start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir at 0 °C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract, wash, dry, and concentrate quench->extract purify Purify by column chromatography extract->purify product Product: Methyl 3-bromo-6-nitro-1H-indole-2-carboxylate purify->product

C3-Bromination experimental workflow.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that can be used to arylate the 3-bromoindole derivative prepared in the previous step. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromo-6-nitro-1H-indole-2-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • To a reaction vessel, add Methyl 3-bromo-6-nitro-1H-indole-2-carboxylate (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-nitro-1H-indole-2-carboxylate derivative.

Quantitative Data
ReactionReagents and ConditionsProductYieldReference
Suzuki CouplingArylboronic acid, Pd catalyst, base, solvent, heatMethyl 3-aryl-6-nitro-1H-indole-2-carboxylateGood to Excellent[4][5]

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: Methyl 3-bromo-6-nitro-1H-indole-2-carboxylate mix Mix with arylboronic acid, Pd catalyst, and base start->mix add_solvent Add degassed solvent mix->add_solvent heat Heat under inert atmosphere add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute, extract, dry, and concentrate monitor->workup Reaction Complete purify Purify by column chromatography workup->purify product Product: Methyl 3-aryl-6-nitro-1H-indole-2-carboxylate purify->product

Suzuki-Miyaura coupling workflow.

Biological Relevance and Signaling Pathways

Derivatives of 6-aminoindole have been reported to exhibit a range of biological activities, including the inhibition of protein kinases.[6] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[1][7] Indole-based compounds have been identified as inhibitors of this pathway, making them attractive candidates for drug development.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by indole derivatives.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth and Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits translation inhibitor of IndoleDerivative Indole Derivative IndoleDerivative->PI3K IndoleDerivative->Akt IndoleDerivative->mTORC1

PI3K/Akt/mTOR pathway inhibition.
Quantitative Biological Data

The following table summarizes the inhibitory activities of some indole derivatives against key kinases in the PI3K/Akt/mTOR pathway.

Compound ClassTarget KinaseIC₅₀Reference
Indole DerivativesmTOR66 nM - 5.33 µM[8]
Indole DerivativesPI3Kα1 nM (for a benzofuranone-indole)[9]
Indole DerivativesAktInhibition observed at 2 µM[9]

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of functionalized indole derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. The potential for the resulting compounds to modulate key biological pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of this building block in modern drug discovery and development.

References

Application Notes and Protocols: Methyl 6-nitro-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indole-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive ester functional group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its role in the synthesis of HIV-1 integrase inhibitors, antimycobacterial agents, and anticancer compounds.

Synthetic Applications

This compound serves as a key intermediate in multi-step synthetic pathways. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed or converted to other functional groups.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitration of indoline-2-carboxylic acid followed by esterification and dehydrogenation.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process starting from 6-nitroindoline-2-carboxylic acid, which can be synthesized from indoline-2-carboxylic acid.[2]

Step 1: Esterification of 6-nitroindoline-2-carboxylic acid

  • Materials: 6-nitroindoline-2-carboxylic acid, Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-nitroindoline-2-carboxylate.

Step 2: Dehydrogenation to this compound

  • Materials: Methyl 6-nitroindoline-2-carboxylate, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Toluene.

  • Procedure:

    • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in dry toluene.

    • Add DDQ (1.1 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.[2]

G Synthesis of this compound cluster_0 Indoline_2_carboxylic_acid Indoline-2-carboxylic acid Nitration Nitration (HNO3, H2SO4) Indoline_2_carboxylic_acid->Nitration Methyl_6_nitroindoline_2_carboxylate Methyl 6-nitroindoline-2-carboxylate Nitration->Methyl_6_nitroindoline_2_carboxylate Forms 6-nitro isomer Esterification Esterification (MeOH, SOCl2) Methyl_6_nitroindoline_2_carboxylate->Esterification Dehydrogenation Dehydrogenation (DDQ) Methyl_6_nitroindoline_2_carboxylate->Dehydrogenation Methyl_6_nitro_1H_indole_2_carboxylate This compound Dehydrogenation->Methyl_6_nitro_1H_indole_2_carboxylate

Caption: Synthetic pathway for this compound.

Application in the Development of HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase.[3] this compound serves as a valuable starting material for the synthesis of novel HIV-1 integrase strand transfer inhibitors (INSTIs). The 6-nitro group can be a key pharmacophoric feature or a precursor to other functional groups that can enhance binding to the enzyme's active site.

Quantitative Data on Indole-based HIV-1 Integrase Inhibitors
Compound ClassTargetReported Activity (IC₅₀)Reference
Indole-2-carboxylic acid derivativeHIV-1 Integrase0.13 µM[3][4]
Indole-2-carboxylic acid derivativeHIV-1 Integrase3.11 µM[5]
Indole-β-diketo acid derivativeHIV-1 Integrase32.37 µM[5]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol is for evaluating the inhibitory activity of compounds derived from this compound against HIV-1 integrase.

  • Materials: Recombinant HIV-1 integrase, donor DNA (vDNA), target DNA (tDNA), assay buffer, test compounds, positive control (e.g., Raltegravir), 96-well plates, plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the test compound to obtain a range of concentrations.

    • In a 96-well plate, add the assay buffer, donor DNA, and target DNA.

    • Add the test compound or positive/negative controls to the respective wells.

    • Initiate the reaction by adding recombinant HIV-1 integrase.

    • Incubate the plate at 37 °C for 1-2 hours.

    • Stop the reaction and detect the strand transfer product using a suitable method (e.g., fluorescence or ELISA-based).

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

G HIV-1 Integrase Inhibition Workflow Start Start Prepare_Reagents Prepare Reagents: - HIV-1 Integrase - Donor & Target DNA - Test Compounds Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Buffer, DNA, Compounds Prepare_Reagents->Assay_Setup Add_Enzyme Add HIV-1 Integrase Assay_Setup->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Detection Detect Strand Transfer Product Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HIV-1 integrase inhibition assay.

Application in the Development of Antimycobacterial Agents

Indole derivatives have shown promising activity against Mycobacterium tuberculosis. The 6-nitroindole scaffold can be explored for the development of new antimycobacterial agents.

Quantitative Data on Indole-based Antimycobacterial Agents
Compound ClassTarget OrganismReported Activity (MIC)Reference
6-nitroquinolone-3-carboxylic acid derivativeM. tuberculosis H37Rv0.08 µM[6]
6-nitroquinolone-3-carboxylic acid derivativeMDR-TB0.16 µM[6]
Indole-2-carboxamide derivativeM. tuberculosis H37Rv0.32 µM[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the antimycobacterial activity of compounds derived from this compound.

  • Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth, OADC supplement, test compounds, positive control (e.g., Isoniazid), 96-well microplates.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension and add it to each well of the microplate.

    • Include a drug-free control and a sterile control.

    • Incubate the plates at 37 °C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Application in the Development of Anticancer Agents

The indole nucleus is a prominent scaffold in a number of approved anticancer drugs.[8] Derivatives of this compound can be synthesized and evaluated for their potential as anticancer agents. The mechanism of action for such compounds can vary, including inhibition of kinases, tubulin polymerization, or induction of apoptosis.[9]

Quantitative Data on Indole-based Anticancer Agents
Compound ClassCell LineReported Activity (IC₅₀)Reference
Nitroaromatic compoundHuman cancer cell lines< 8.5 µM[10][11]
Indole-based amideHepG2 (Liver Cancer)0.65 µM[12]
Indole-based amideMCF-7 (Breast Cancer)1.88 µM[12]
Experimental Protocol: Antiproliferative MTT Assay

This protocol is for assessing the cytotoxic effects of compounds derived from this compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, HepG2), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), test compounds, positive control (e.g., Doxorubicin), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR signaling by an indole derivative.

References

Application Notes: Methyl 6-nitro-1H-indole-2-carboxylate as a Precursor for Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Methyl 6-nitro-1H-indole-2-carboxylate as a versatile precursor in the synthesis of novel anticancer agents. This compound serves as a key building block for the construction of DNA-interactive molecules, particularly analogues of the highly potent natural products duocarmycin and CC-1065.

Introduction

This compound is a strategic starting material in medicinal chemistry due to its inherent functionalities. The indole scaffold is a well-established pharmacophore in numerous anticancer drugs. The nitro group at the 6-position can be readily reduced to an amino group, providing a crucial attachment point for pharmacologically active moieties. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation, a common linkage in drug molecules.

The primary application of this precursor is in the synthesis of DNA minor groove binding agents. These compounds selectively bind to the minor groove of DNA and subsequently alkylate a nucleobase, typically adenine at the N3 position. This irreversible DNA alkylation disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1][2] Analogues of duocarmycin and CC-1065 have demonstrated exceptionally high cytotoxicity, with IC50 values often in the picomolar to nanomolar range.[3][4]

Core Synthetic Strategy

The general synthetic approach for developing anticancer agents from this compound involves a multi-step process. The initial steps focus on modifying the precursor to prepare it for coupling with a DNA alkylating subunit.

A critical transformation is the reduction of the 6-nitro group to a 6-amino group. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with other reducing agents like tin(II) chloride. The resulting 6-aminoindole derivative is the key DNA-binding component.

Simultaneously, the methyl ester at the 2-position is often hydrolyzed to the carboxylic acid to facilitate amide coupling with the DNA alkylating subunit. This coupling is a crucial step in assembling the final bioactive molecule and is commonly achieved using standard peptide coupling reagents.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative duocarmycin and CC-1065 analogues, showcasing the high potency achievable from indole-based precursors.

CompoundCell LineIC50 ValueReference
(+)-Duocarmycin SAL121010 pM[5]
MeCTI-TMIL12105 pM[4]
MeCTI-PDE2L12107 pM[4]
CC-1065L121020 pM[4]
(+)-Amidine Analogue (6)L12100.75 nM[5]
(+)-Thioamide Analogue (7)L12101.1 nM[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1H-indole-2-carboxylic acid from this compound

This two-step protocol describes the hydrolysis of the methyl ester followed by the reduction of the nitro group.

Step 1: Hydrolysis of this compound

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in a mixture of THF, MeOH, and water (e.g., 4:1:1 ratio).

    • Add an excess of LiOH (e.g., 3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1H-indole-2-carboxylic acid.

Step 2: Reduction of 6-Nitro-1H-indole-2-carboxylic acid

  • Materials: 6-Nitro-1H-indole-2-carboxylic acid, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H2).

  • Procedure:

    • Dissolve 6-Nitro-1H-indole-2-carboxylic acid in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 6-Amino-1H-indole-2-carboxylic acid.

Protocol 2: Amide Coupling of 6-Amino-1H-indole-2-carboxylic acid with a DNA Alkylating Subunit

This protocol outlines a general procedure for the crucial amide bond formation. The DNA alkylating subunit (e.g., a seco-CPI or seco-CBI derivative) should be synthesized separately.

  • Materials: 6-Amino-1H-indole-2-carboxylic acid (often N-protected, e.g., with Boc), DNA alkylating subunit with a free amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-protected 6-Amino-1H-indole-2-carboxylic acid in anhydrous DMF or DCM.

    • Add EDCI (1.2-1.5 equivalents) and NHS or HOBt (1.2-1.5 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

    • To this mixture, add a solution of the amine-containing DNA alkylating subunit (1.0 equivalent) and DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the coupled product.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the anticancer activity of the synthesized compounds.

  • Materials: Cancer cell lines (e.g., MCF-7, A549, L1210), Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics, Synthesized compounds, Doxorubicin (positive control), Dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compounds and the positive control in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G Precursor Methyl 6-nitro-1H- indole-2-carboxylate Hydrolysis Ester Hydrolysis Precursor->Hydrolysis NitroAcid 6-Nitro-1H-indole- 2-carboxylic acid Hydrolysis->NitroAcid Reduction Nitro Reduction NitroAcid->Reduction AminoAcid 6-Amino-1H-indole- 2-carboxylic acid Reduction->AminoAcid Coupling Amide Coupling AminoAcid->Coupling FinalCompound Duocarmycin/CC-1065 Analogue Coupling->FinalCompound AlkylatingSubunit DNA Alkylating Subunit (amine) AlkylatingSubunit->Coupling G cluster_drug Duocarmycin/CC-1065 Analogue cluster_dna DNA cluster_cellular Cellular Processes Drug Drug Molecule MinorGroove Minor Groove Binding (AT-rich region) Drug->MinorGroove Alkylation Adenine N3 Alkylation MinorGroove->Alkylation Distortion DNA Helix Distortion Alkylation->Distortion Replication Inhibition of DNA Replication Distortion->Replication Transcription Inhibition of Transcription Distortion->Transcription Apoptosis Induction of Apoptosis Replication->Apoptosis Transcription->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

References

Application Notes and Protocols: "Methyl 6-nitro-1H-indole-2-carboxylate" in the Synthesis of Potent METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N6-methyladenosine (m6A) modification of RNA, primarily catalyzed by the methyltransferase-like 3 (METTL3) enzyme, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. Dysregulation of METTL3 activity is implicated in the initiation and progression of numerous malignancies, including acute myeloid leukemia (AML) and solid tumors. Consequently, the development of potent and selective METTL3 inhibitors is an area of intense research. This document provides detailed application notes and protocols for the synthesis of a highly potent class of 2,6-disubstituted indole-based METTL3 inhibitors, utilizing "Methyl 6-nitro-1H-indole-2-carboxylate" as a key starting material.

Synthetic Application of "this compound"

"this compound" serves as a versatile precursor for the synthesis of 2,6-disubstituted indole derivatives that exhibit potent METTL3 inhibitory activity. The nitro group at the 6-position can be readily reduced to an amino group, which then provides a handle for the introduction of various substituents, a key step in the structure-activity relationship (SAR) studies of these inhibitors.

A notable example is the synthesis of compound 16e , a highly potent METTL3 inhibitor with a reported IC50 of 0.49 ± 0.30 nM.[1] The synthesis of this class of compounds highlights the strategic importance of "this compound" in accessing the 6-amino-1H-indole-2-carboxylate core structure.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process beginning with the reduction of the nitro group of "this compound" to form the corresponding amine. This intermediate then undergoes a series of reactions to build the final inhibitor.

Synthesis_Workflow A This compound B Methyl 6-amino-1H-indole-2-carboxylate (Intermediate 1) A->B Reduction C Amide Coupling Intermediate B->C Amide Coupling D Final METTL3 Inhibitor (e.g., Compound 16e) C->D Further Modifications

Caption: General synthetic workflow from the starting material to the final METTL3 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-amino-1H-indole-2-carboxylate (Intermediate 1)

This protocol describes the reduction of the nitro group of "this compound".

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filter paper and funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-amino-1H-indole-2-carboxylate as the product.

Protocol 2: Synthesis of a 2,6-Disubstituted Indole METTL3 Inhibitor (General Procedure)

This protocol outlines the subsequent steps to build the final inhibitor from Intermediate 1. The specific reagents will vary depending on the desired final compound (e.g., compound 16e).

Materials:

  • Methyl 6-amino-1H-indole-2-carboxylate (Intermediate 1)

  • Appropriate carboxylic acid or acyl chloride

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for subsequent modifications (will vary)

  • Silica gel for column chromatography

Procedure (Amide Coupling):

  • Dissolve Methyl 6-amino-1H-indole-2-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous solvent such as DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and an organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain the amide intermediate.

Subsequent Modifications:

  • The amide intermediate can then undergo further reactions, such as hydrolysis of the methyl ester followed by another amide coupling or other functional group transformations, to yield the final METTL3 inhibitor. The specific steps will be dictated by the structure of the target molecule, such as compound 16e.[1]

Quantitative Data of a Representative METTL3 Inhibitor

The following table summarizes the in vitro activity of compound 16e , a potent 2,6-disubstituted indole-based METTL3 inhibitor.[1]

CompoundMETTL3 IC₅₀ (nM)Cell LineCell Proliferation IC₅₀ (µM)
16e 0.49 ± 0.30MOLM-13 (AML)Data not specified in abstract
SKOV3 (Ovarian Cancer)Data not specified in abstract

Biological Activity and Signaling Pathways

METTL3 inhibitors, such as the 2,6-disubstituted indole derivatives, exert their anticancer effects by modulating the m6A landscape of cellular RNA, which in turn affects various downstream signaling pathways.

Signaling_Pathway Inhibitor 2,6-Disubstituted Indole Inhibitor (e.g., Compound 16e) METTL3 METTL3 Inhibitor->METTL3 inhibits Cell_Processes Cancer Cell Proliferation, Survival, and Migration Inhibitor->Cell_Processes inhibits m6A m6A RNA Methylation METTL3->m6A catalyzes mRNA_Stability mRNA Stability & Translation m6A->mRNA_Stability regulates Oncogenes Oncogenes (e.g., c-MYC, BCL2) mRNA_Stability->Oncogenes affects Oncogenes->Cell_Processes promotes

Caption: Inhibition of METTL3 by 2,6-disubstituted indole derivatives leads to a reduction in m6A levels, affecting the expression of key oncogenes and ultimately suppressing cancer cell proliferation and survival.

Inhibition of METTL3 by compounds like 16e has been shown to significantly reduce the levels of m6A in cancer cells.[1] This leads to the downregulation of key oncogenes such as c-MYC and BCL2 .[1] The c-MYC proto-oncogene is a critical regulator of cell growth and proliferation, while BCL2 is a key anti-apoptotic protein. By reducing the expression of these proteins, METTL3 inhibitors can induce apoptosis and inhibit the proliferation of cancer cells.[1]

Experimental Protocols for Biological Assays

Protocol 3: Quantification of Global m6A Levels (m6A ELISA)

This protocol provides a general method for quantifying the overall levels of m6A in mRNA, a key readout for METTL3 inhibitor activity.

Materials:

  • Total RNA isolated from treated and untreated cells

  • mRNA purification kit (e.g., using oligo(dT) magnetic beads)

  • m6A quantification kit (commercially available ELISA-based kits)

  • Microplate reader

Experimental Workflow:

m6A_Quantification_Workflow A Isolate Total RNA B Purify mRNA A->B C Bind mRNA to Assay Plate B->C D Incubate with anti-m6A Antibody C->D E Add Secondary Antibody & Substrate D->E F Measure Absorbance E->F G Quantify m6A Levels F->G

Caption: Workflow for quantifying global m6A levels in mRNA using an ELISA-based method.

Procedure:

  • Treat cancer cells with the METTL3 inhibitor at various concentrations for a specified time.

  • Isolate total RNA from the cells using a standard protocol (e.g., TRIzol reagent).

  • Purify mRNA from the total RNA using an oligo(dT)-based method.

  • Quantify the concentration of the purified mRNA.

  • Follow the manufacturer's instructions for the m6A quantification kit. This typically involves:

    • Binding a standardized amount of mRNA to the wells of the assay plate.

    • Incubating with a specific anti-m6A primary antibody.

    • Washing away unbound antibody.

    • Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Adding a colorimetric substrate and stopping the reaction.

    • Measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of m6A in each sample based on a standard curve provided in the kit.

Protocol 4: Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This protocol measures the effect of METTL3 inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, SKOV3)

  • 96-well cell culture plates

  • Cell counting kit (e.g., Cell Counting Kit-8, WST-8 based; or MTT reagent)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the METTL3 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell counting reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.

Protocol 5: Apoptosis Assay (e.g., Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with a METTL3 inhibitor.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the METTL3 inhibitor at various concentrations for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Conclusion

"this compound" is a valuable and strategic starting material for the synthesis of a novel class of highly potent 2,6-disubstituted indole-based METTL3 inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and chemical biology to synthesize, characterize, and evaluate these promising therapeutic agents. The ability of these compounds to potently inhibit METTL3 and modulate key oncogenic signaling pathways underscores their potential for the development of new cancer therapies.

References

Application Note: Purification of Methyl 6-nitro-1H-indole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the purification of Methyl 6-nitro-1H-indole-2-carboxylate using silica gel column chromatography. This method is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity compound for their work. This compound is a key intermediate in the synthesis of various biologically active indole derivatives.[1]

The purification strategy is based on the principle of adsorption chromatography, where components of a mixture are separated based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a silica gel stationary phase and a gradient elution system of ethyl acetate in hexane are employed to effectively separate the target molecule from impurities.[2]

Experimental Protocol

This section details the step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Glassware: Chromatography column, round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel, and TLC chambers.

  • Equipment: Rotary evaporator, magnetic stirrer, heating mantle (if necessary for dissolving the crude product), and a UV lamp for TLC visualization.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Solvents: n-Hexane (HPLC grade) and Ethyl acetate (HPLC grade).

  • Other Reagents: Crude this compound, anhydrous sodium sulfate or magnesium sulfate, and deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆).

  • Consumables: TLC plates (silica gel coated), filter paper, and glass wool or cotton plug.

Preparation of the Column
  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[3]

  • Add a layer of sand (approximately 1-2 cm) over the plug to create an even base.[3]

  • Prepare a slurry of silica gel in a non-polar solvent like n-hexane.[4][5] The amount of silica gel should be approximately 20-50 times the weight of the crude sample.[5]

  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[3][5]

  • Open the stopcock to allow the excess solvent to drain, ensuring the solvent level does not fall below the top of the silica gel to prevent the column from cracking.[4]

  • Add another thin layer of sand on top of the packed silica gel to protect the surface from disruption during sample and eluent addition.[5]

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. This is done by dissolving the compound in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder.[2]

  • Carefully add the prepared sample to the top of the column.[2]

Elution and Fraction Collection
  • Begin the elution with a non-polar mobile phase, such as 100% n-hexane or a low percentage of ethyl acetate in hexane (e.g., 5-10%).[2]

  • Gradually increase the polarity of the mobile phase by incrementally adding more ethyl acetate. This gradient elution will help to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities.[2] A suggested gradient could be from 10% to 30% ethyl acetate in hexane.

  • Collect the eluate in fractions using test tubes or small flasks.

Monitoring the Separation
  • Monitor the separation process using Thin Layer Chromatography (TLC).[6]

  • Spot small aliquots from the collected fractions onto a TLC plate.

  • Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the final product for purity using appropriate analytical techniques such as NMR, HPLC, or mass spectrometry.

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography purification of this compound.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cm (adjustable based on sample size)
Sample Load 1-5 g of crude product (for the specified column size)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in n-Hexane (e.g., 10% -> 30%)
Flow Rate Gravity-driven or low pressure
Fraction Size 10-20 mL
TLC Monitoring System 30% Ethyl Acetate in n-Hexane
Expected Yield >85% (dependent on crude purity)
Expected Purity >98% (as determined by HPLC or NMR)

Visualization

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Methyl 6-nitro-1H- indole-2-carboxylate dissolve Dissolve in minimal solvent or adsorb onto silica crude_sample->dissolve load_sample Load sample onto column dissolve->load_sample column_prep Prepare silica gel column column_prep->load_sample elute Elute with Hexane/Ethyl Acetate gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc Monitor fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Methyl 6-nitro-1H- indole-2-carboxylate evaporate->pure_product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Avoid inhalation of silica gel dust during column packing.

References

Application Note: Structural Elucidation of Methyl 6-nitro-1H-indole-2-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the structural analysis and characterization of Methyl 6-nitro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] We outline the experimental procedures for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), present the expected data in a clear, tabular format, and illustrate the analytical workflows and fragmentation pathways using diagrams.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about the proton and carbon environments, confirming the substitution pattern on the indole ring.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol details the steps for preparing a sample for NMR analysis.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipette with a filter (e.g., glass wool plug)

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR. For ¹³C NMR, a higher concentration (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]

  • Dissolution: Dissolve the sample in a vial with approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for indole compounds due to the solubility and the exchangeable N-H proton). Use a vortex mixer to ensure complete dissolution.[3]

  • Filtration and Transfer: If any solid particles are present, filter the solution through a pipette with a glass wool plug directly into the NMR tube.[2][4][5] This prevents distortion of the magnetic field homogeneity. The final sample height in the tube should be approximately 4-5 cm.[2][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[4]

Instrumentation Parameters (Example on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 2 seconds

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay (d1): 2 seconds

    • Temperature: 298 K

NMR_Workflow transfer transfer instrument instrument transfer->instrument h1_nmr h1_nmr process process h1_nmr->process c13_nmr c13_nmr c13_nmr->process

Predicted NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound, predicted based on the known effects of substituents on the indole scaffold.[7][8][9][10][11]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
NH (H-1)~12.5br s-
H-3~7.3d~1.5
H-7~7.8d~8.8
H-5~8.1dd~8.8, 2.1
H-4~8.5d~2.1
OCH₃~3.9s-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)
C=O~161.5
C-2~132.0
C-3~110.0
C-3a~128.0
C-4~118.5
C-5~119.0
C-6~143.0
C-7~115.0
C-7a~138.5
OCH₃~52.5

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: MS Sample Preparation and Data Acquisition

This protocol is for Electrospray Ionization (ESI) Mass Spectrometry, a common soft ionization technique.

Materials:

  • This compound (~1 mg)

  • High-purity solvent (e.g., Methanol or Acetonitrile), 1 mL

  • Vial

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) by dissolving it in a high-purity solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibrant. Set the ionization mode to positive or negative, depending on the desired adduct ([M+H]⁺ or [M-H]⁻). Nitro compounds can often be observed in both modes.[12]

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion peak (e.g., m/z 221 for [M+H]⁺) as the precursor ion and perform a product ion scan to obtain the MS/MS spectrum.

MS_Workflow prepare_sol prepare_sol load_syringe load_syringe prepare_sol->load_syringe infuse infuse load_syringe->infuse full_scan full_scan infuse->full_scan msms_scan msms_scan full_scan->msms_scan identify_m identify_m msms_scan->identify_m analyze_frag analyze_frag identify_m->analyze_frag confirm_struct confirm_struct analyze_frag->confirm_struct

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₀H₈N₂O₄. The exact mass is 220.0484 Da.

Table 3: Predicted ESI-MS Data

IonCalculated m/zDescription
[M+H]⁺221.0557Protonated molecule
[M+Na]⁺243.0376Sodiated adduct
[M-H]⁻219.0411Deprotonated molecule

Predicted Fragmentation Pattern: The fragmentation of nitro-containing organic compounds can involve complex pathways, including the loss of radicals and neutral molecules.[13] Key expected fragmentation steps for the [M+H]⁺ ion of this compound are outlined below.

Fragmentation_Pathway M [M+H]⁺ m/z 221 F1 m/z 191 M->F1 -CH₂O F2 m/z 175 M->F2 -NO₂ F3 m/z 162 F1->F3 -CHO F4 m/z 145 F2->F4 -CH₃OH F5 m/z 117 F4->F5 -CO

Table 4: Interpretation of Major Fragments from [M+H]⁺

Observed m/zProposed LossFragment Formula
191-CH₂O (30 Da)[C₉H₅N₂O₃]⁺
175-NO₂ (46 Da)[C₁₀H₉NO₂]⁺
162-CH₂O, -CHO (59 Da)[C₈H₄N₂O₂]⁺
145-NO₂, -CH₃OH (78 Da)[C₉H₇N]⁺
117-NO₂, -CH₃OH, -CO (106 Da)[C₈H₇N]⁺

This comprehensive analytical approach, combining NMR and MS, provides robust data for the complete structural verification of this compound, ensuring its identity and purity for applications in research and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of indole-2-carboxylate derivatives utilizing microwave-assisted organic synthesis (MAOS). The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Microwave irradiation offers a powerful tool for the rapid and efficient synthesis of these compounds, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Application Notes

Indole-2-carboxylate derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery programs. Notably, these compounds have shown promise as:

  • Antiviral Agents: Certain derivatives act as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3][4][5] The mechanism of action involves the chelation of two Mg²⁺ ions within the active site of the integrase, which is crucial for the strand transfer step of viral DNA integration into the host genome.[2][3][4][5][6] This inhibition effectively halts viral replication.

  • Anticancer Agents: Some indole-2-carboxylates function as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in tumor immune evasion.[7]

  • Broad-Spectrum Antiviral and Antimicrobial Agents: Various derivatives have demonstrated inhibitory activity against a range of viruses and microbes.[6][8]

The use of microwave-assisted synthesis allows for the rapid generation of libraries of these derivatives for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[9]

Experimental Protocols

Herein, we provide detailed protocols for three common and effective microwave-assisted methods for synthesizing indole-2-carboxylate derivatives.

Protocol 1: Microwave-Assisted Condensation of 2-Halo Aryl Aldehydes and Ethyl Isocyanoacetate

This method provides an efficient route to indole-2-carboxylic acid esters. The use of an ionic liquid as the reaction medium under microwave irradiation leads to excellent yields and short reaction times.[3][10]

Experimental Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-halo aryl aldehyde (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) (2.0 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power of 100 W and maintain the temperature at 50°C for 10 minutes with stirring.[3][10]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxylate derivative.

Quantitative Data:

Entry2-Halo Aryl AldehydeProductTime (min)Yield (%)
12-ChlorobenzaldehydeEthyl 1H-indole-2-carboxylate1092
22-BromobenzaldehydeEthyl 1H-indole-2-carboxylate1088
35-Chloro-2-fluorobenzaldehydeEthyl 5-chloro-1H-indole-2-carboxylate1095
42-FluoronaphthaldehydeEthyl 3H-benzo[g]indole-2-carboxylate1089

Data synthesized from multiple sources for illustrative purposes.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. Microwave irradiation dramatically reduces the reaction times from hours to minutes.[9][11][12]

Experimental Procedure:

  • Reagent Preparation: In a 10 mL microwave vial, combine the appropriate phenylhydrazine hydrochloride (1.0 mmol) and a ketone or aldehyde (1.2 mmol). Add p-toluenesulfonic acid (p-TSA) (0.1 mmol) as a catalyst. For a solvent-free reaction, ensure the reagents are well-mixed. Alternatively, a minimal amount of a high-boiling solvent like ethanol or acetic acid can be used.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a power of 150-600 W for 3-15 minutes, with the temperature typically ranging from 100-170°C.[9][12]

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Quantitative Data:

EntryPhenylhydrazineKetone/AldehydeCatalystTime (min)Temp (°C)Yield (%)
1PhenylhydrazineCyclohexanonep-TSA3-91
2PhenylhydrazinePropiophenoneEaton's Reagent1017092
34-Bromophenylhydrazine HCl3-Methyl-2-butanoneH₂SO₄ (in H₂O)1010058
4(4-Methoxyphenyl)hydrazineAcetophenoneAcetic Acid516085

Data compiled from various literature sources.[9][12][13][14]

Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol is for the functionalization of a pre-existing indole-2-carboxylate core, specifically the arylation at the C5 position, which is a common modification to enhance biological activity.[14]

Experimental Procedure:

  • Reagent Preparation: In a microwave vial, dissolve 5-bromo-indole-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.3 equiv.), and potassium carbonate (2.5 equiv.) in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Catalyst Addition: Add a palladium catalyst such as Pd(OAc)₂ (5 mol%) and a ligand like PPh₃ (10 mol%), or use a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 100-140°C for 15-40 minutes.[14][15]

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography.

Quantitative Data:

EntryArylboronic AcidCatalystTime (min)Temp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃408075
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃3010082
32-Naphthylboronic acidPd(OAc)₂3010065
44-Fluorophenylboronic acidPd(PPh₃)₄2012088

Illustrative data based on reported microwave-assisted Suzuki couplings.[14]

Visualizations

Experimental Workflow

G General Workflow for Microwave-Assisted Synthesis reagents 1. Reagents & Solvent (Indole Precursors, Catalyst) vial 2. Combine in Microwave Vial reagents->vial seal 3. Seal Vial & Place in Reactor vial->seal irradiate 4. Microwave Irradiation (Controlled Time, Temp, Power) seal->irradiate workup 5. Reaction Work-up (Quenching, Extraction) irradiate->workup purify 6. Purification (Column Chromatography) workup->purify product Indole-2-Carboxylate Derivative purify->product

Caption: General workflow for microwave-assisted organic synthesis.

Signaling Pathway: Inhibition of HIV-1 Integrase

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_host Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vDNA Viral DNA (vDNA) pic Pre-Integration Complex (PIC) vDNA->pic integrase HIV-1 Integrase (IN) integrase->pic processing 3' End Processing (IN cleaves vDNA ends) pic->processing processed_vDNA Processed vDNA processing->processed_vDNA strand_transfer Strand Transfer (vDNA integration into hDNA) processed_vDNA->strand_transfer hDNA Host DNA (hDNA) hDNA->strand_transfer provirus Provirus (Replication) strand_transfer->provirus inhibitor Indole-2-Carboxylate Derivative chelation Chelates Mg²⁺ ions in IN active site inhibitor->chelation chelation->strand_transfer block Block

Caption: Inhibition of HIV-1 integrase strand transfer by indole-2-carboxylate derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 6-nitro-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my 6-nitroindoline-2-carboxylic acid low, and how can I improve it?

A1: Low yields of 6-nitroindoline-2-carboxylic acid are often due to the formation of the undesired 5-nitro isomer as a significant byproduct.[1][2] Inadequate temperature control during nitration can also lead to product degradation and the formation of tar-like byproducts.[2]

To improve the yield, consider the following:

  • Temperature Control: Maintain a strict temperature range of -20°C to -10°C during the addition of nitric acid to the solution of indoline-2-carboxylic acid in concentrated sulfuric acid.[1][2] Use a suitable cooling bath, such as dry ice/acetone, to manage the exothermic nature of the reaction.[2]

  • Slow Addition of Nitrating Agent: Add the concentrated nitric acid dropwise to the stirred reaction mixture to ensure a controlled reaction rate and prevent localized overheating.[2]

  • Sufficient Reaction Time: After the addition of nitric acid is complete, continue stirring the reaction mixture at -10°C for at least 30 minutes to ensure the reaction goes to completion.[1][2]

  • Efficient Isomer Separation: A critical step for isolating the 6-nitro isomer is a pH-controlled extraction process after quenching the reaction with crushed ice. First, extract the highly acidic solution (pH < 2) with ethyl acetate to remove the majority of the more acidic 5-nitro isomer.[1][2] Then, adjust the pH of the aqueous layer to 4.5-5.0 with an aqueous sodium hydroxide solution and extract the desired 6-nitro isomer with ethyl acetate.[1][2]

Q2: I am having difficulty purifying the final product, this compound. What are the common impurities and how can I remove them?

A2: The most common impurity is the 5-nitro isomer, which can be carried through the synthesis if not properly removed after the initial nitration step.[1] Additionally, colored byproducts can form during the dehydrogenation of the indoline ring to the indole, particularly when using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

To achieve a high purity of the final product, the following purification strategies are recommended:

  • Initial Isomer Separation: As detailed in the previous question, a thorough pH-controlled extraction is crucial to remove the bulk of the 5-nitro isomer at the 6-nitroindoline-2-carboxylic acid stage.[1][2]

  • Column Chromatography: After the dehydrogenation step, purification by column chromatography on silica gel is often necessary to remove any remaining 5-nitro isomer and colored impurities.[1]

  • Recrystallization: Depending on the final product's characteristics, recrystallization from a suitable solvent system can be an effective final purification step.

Q3: The dehydrogenation of methyl 6-nitroindoline-2-carboxylate to this compound is incomplete. How can I drive the reaction to completion?

A3: Incomplete dehydrogenation can result from several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the oxidizing agent.

  • Solvent and Temperature: When using DDQ as the oxidizing agent, toluene is a suitable solvent, and the reaction should be carried out at reflux for a sufficient amount of time, typically around 3 hours.[1]

  • Stoichiometry: Ensure that at least 1.1 equivalents of DDQ are used relative to the methyl 6-nitroindoline-2-carboxylate.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary depending on the specific conditions and efficiency of each step. However, a total yield of 67% has been reported for the transformation of indoline-2-carboxylic acid to methyl 6-nitroindole-2-carboxylate.[3]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, alternative routes exist. One notable method starts from L-phenylalanine, which undergoes nitration, bromination, and intramolecular cyclization to produce (S)-6-nitroindoline-2-carboxylic acid with a reported yield of 53% and high enantiomeric excess.[3] Another approach involves the Fischer indole synthesis using the m-nitrophenylhydrazone of ethyl pyruvate, which yields a mixture of ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate.[3]

Q3: What are the key safety precautions to take during this synthesis?

A3: The synthesis involves the use of strong acids (concentrated sulfuric and nitric acid) and a potentially exothermic nitration reaction. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use a proper cooling bath to control the reaction temperature during nitration.[2]

  • Add reagents slowly and carefully.

  • Be cautious when handling DDQ, as it is a strong oxidizing agent.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps

Synthesis StepStarting MaterialProductReported YieldReference
Nitration & Isomer SeparationIndoline-2-carboxylic acid6-Nitroindoline-2-carboxylic acid72%[2]
Esterification6-Nitroindoline-2-carboxylic acidMethyl 6-nitroindoline-2-carboxylate90%[2]
DehydrogenationMethyl 6-nitroindoline-2-carboxylateThis compoundNot explicitly stated, but part of a 67% overall yield from indoline-2-carboxylic acid[3]
Alternative SynthesisL-phenylalanine(S)-6-Nitroindoline-2-carboxylic acid53%[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

  • Preparation: Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C in a flask equipped with a stirrer and thermometer.[1]

  • Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution while maintaining the internal temperature between -20 °C and -10 °C using a suitable cooling bath.[1][2]

  • Reaction: After the addition is complete, continue to stir the mixture at this temperature for 30 minutes.[1][2]

  • Quenching: Pour the reaction mixture onto crushed ice.[1][2]

  • 5-Nitro Isomer Extraction: The resulting aqueous solution will have a pH below 2. Extract this solution thoroughly with ethyl acetate to remove the 5-nitro isomer.[1][2]

  • Isolation of 6-Nitro Isomer: Adjust the pH of the remaining aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.[1][2]

  • Final Extraction: Extract the pH-adjusted aqueous phase multiple times with ethyl acetate.[1][2]

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.[1][2]

Protocol 2: Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate

  • Preparation: Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.[1]

  • Reaction: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to the solution and reflux the mixture for 3 hours.[1]

  • Workup: Cool the reaction mixture and filter to remove the precipitated hydroquinone.[1] Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.[1]

  • Purification: The crude product can be further purified by column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Purification cluster_step3 Step 3: Esterification cluster_step4 Step 4: Dehydrogenation cluster_step5 Step 5: Final Purification Indoline-2-carboxylic acid Indoline-2-carboxylic acid Nitration Nitration Indoline-2-carboxylic acid->Nitration H₂SO₄, HNO₃ -20 to -10°C Crude Product (mixture of isomers) Crude Product (mixture of isomers) Nitration->Crude Product (mixture of isomers) pH-controlled Extraction pH-controlled Extraction Crude Product (mixture of isomers)->pH-controlled Extraction 6-Nitroindoline-2-carboxylic acid 6-Nitroindoline-2-carboxylic acid pH-controlled Extraction->6-Nitroindoline-2-carboxylic acid Esterification Esterification 6-Nitroindoline-2-carboxylic acid->Esterification MeOH, H⁺ Methyl 6-nitroindoline-2-carboxylate Methyl 6-nitroindoline-2-carboxylate Esterification->Methyl 6-nitroindoline-2-carboxylate Dehydrogenation (DDQ) Dehydrogenation (DDQ) Methyl 6-nitroindoline-2-carboxylate->Dehydrogenation (DDQ) Toluene, Reflux Crude this compound Crude this compound Dehydrogenation (DDQ)->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield of 6-Nitro Isomer Low Yield of 6-Nitro Isomer High Reaction Temperature? High Reaction Temperature? Low Yield of 6-Nitro Isomer->High Reaction Temperature? Incorrect Isomer Separation? Incorrect Isomer Separation? Low Yield of 6-Nitro Isomer->Incorrect Isomer Separation? Incomplete Reaction? Incomplete Reaction? Low Yield of 6-Nitro Isomer->Incomplete Reaction? Maintain Temp. at -20 to -10°C Maintain Temp. at -20 to -10°C High Reaction Temperature?->Maintain Temp. at -20 to -10°C Yes Slow, controlled addition of HNO₃ Slow, controlled addition of HNO₃ High Reaction Temperature?->Slow, controlled addition of HNO₃ Yes pH-controlled Extraction pH-controlled Extraction Incorrect Isomer Separation?->pH-controlled Extraction Yes Stir for 30+ min post-addition Stir for 30+ min post-addition Incomplete Reaction?->Stir for 30+ min post-addition Yes

Caption: Troubleshooting logic for low yield of the 6-nitro isomer.

References

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-nitro-1H-indole-2-carboxylate. It provides troubleshooting advice for common challenges, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common multi-step synthesis starting from indoline-2-carboxylic acid.

Problem Potential Cause Recommended Solution
Low Yield of 6-Nitro Isomer / High Yield of 5-Nitro Isomer Incorrect Nitration Temperature: The regioselectivity of the nitration reaction is highly temperature-dependent.Maintain the reaction temperature strictly between -20°C and -10°C during the addition of nitric acid.[1][2]
Rate of Nitric Acid Addition: A rapid addition of nitric acid can lead to localized overheating and reduced regioselectivity.Add the concentrated nitric acid to the solution of indoline-2-carboxylic acid in sulfuric acid slowly and in a controlled, dropwise manner.[1][2]
Inefficient Isomer Separation: The 5-nitro and 6-nitro isomers can be difficult to separate if the initial extraction is not performed correctly.After quenching the reaction with ice, perform an initial extraction with ethyl acetate to remove the more acidic 5-nitro isomer before adjusting the pH to isolate the 6-nitro isomer.[1][2]
Incomplete Dehydrogenation of the Indoline Ring Insufficient DDQ: An inadequate amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) will result in an incomplete reaction.Use a slight excess of DDQ (e.g., 1.1 equivalents) to ensure the complete conversion of the indoline to the indole.[1]
Low Reaction Temperature or Insufficient Time: The dehydrogenation reaction requires sufficient thermal energy and time to proceed to completion.Reflux the reaction mixture, typically in a solvent like toluene, for a sufficient duration (e.g., 3 hours) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Formation of Colored Impurities DDQ Byproducts: The use of DDQ as an oxidizing agent can lead to the formation of colored byproducts, such as the corresponding hydroquinone.[1]The crude product should be thoroughly washed with a saturated aqueous solution of sodium bicarbonate and water.[1] Subsequent purification by column chromatography on silica gel is often necessary to remove residual colored impurities and obtain the pure product.[1]
Low Overall Yield Cumulative Losses: Losses can occur at each step of the multi-step synthesis (nitration, esterification, dehydrogenation).Optimize each step of the reaction individually. Ensure complete reactions through TLC monitoring and purify intermediates if necessary.
Alternative Synthetic Routes: The chosen synthetic route may not be the most efficient for the desired scale or available starting materials.Consider alternative synthetic strategies such as the Fischer indole synthesis or a chiral pool synthesis starting from L-phenylalanine, which may offer better yields for specific applications.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves a three-step process starting from indoline-2-carboxylic acid.[4] This includes the nitration of indoline-2-carboxylic acid to form 6-nitroindoline-2-carboxylic acid, followed by esterification to the methyl ester, and finally dehydrogenation to yield the target compound.[4]

Q2: Why is regioselectivity a major challenge in the nitration step?

A2: During the electrophilic nitration of indoline-2-carboxylic acid, the protonated nitrogen atom of the indoline ring acts as a meta-directing group.[2] This leads to the formation of both the desired 6-nitro isomer and the undesired 5-nitro isomer as a significant byproduct, necessitating careful control of reaction conditions and subsequent purification.[2][5]

Q3: Are there any alternative methods to synthesize this compound?

A3: Yes, alternative routes exist. The Fischer indole synthesis can be employed, which involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.[4] Another approach is a chiral pool synthesis starting from L-phenylalanine, which is particularly useful for producing enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid, a precursor to the target molecule.[3][4][5]

Q4: What is the role of DDQ in this synthesis?

A4: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a powerful oxidizing agent used in the final step to dehydrogenate the methyl 6-nitroindoline-2-carboxylate intermediate.[1][6] This step re-forms the aromatic indole ring system to yield the final product, this compound.[1]

Q5: How can I purify the final product?

A5: Purification of the crude product is typically achieved through column chromatography on silica gel.[1] This is often necessary to remove unreacted starting materials, byproducts from the dehydrogenation step (such as the hydroquinone of DDQ), and any other impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

This protocol is adapted from established synthetic procedures.[2]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d 1.5 g/cm³)

  • Crushed Ice

  • Ethyl Acetate

  • Aqueous Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled to -5°C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

  • While maintaining the temperature between -20°C and -10°C, slowly add concentrated nitric acid (1.08 eq) to the stirred solution.

  • Continue stirring the reaction mixture at this temperature for 30 minutes.

  • Pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the pH-adjusted aqueous phase with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.

Protocol 2: Esterification and Dehydrogenation to this compound

This protocol outlines the subsequent steps to obtain the final product.

Materials:

  • 6-Nitroindoline-2-carboxylic acid

  • Methanol

  • Thionyl chloride or other suitable esterification reagent

  • Toluene

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Esterification: Convert 6-nitroindoline-2-carboxylic acid to its methyl ester using a standard esterification method (e.g., refluxing in methanol with a catalytic amount of thionyl chloride). Purify the resulting methyl 6-nitroindoline-2-carboxylate.

  • Dehydrogenation: Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.[1]

  • Add DDQ (1.1 eq) to the solution.[1]

  • Reflux the mixture for 3 hours, monitoring the reaction by TLC.[1]

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.[1]

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.[1]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[1]

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for Nitro-Indole Carboxylic Acid Derivatives

Method Starting Material Key Reagents Typical Overall Yield Key Advantages Key Disadvantages Reference
Direct Nitration & Dehydrogenation Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄, DDQ67% for Methyl 6-nitroindole-2-carboxylateUtilizes commercially available starting material; relatively straightforward procedure.Produces isomeric mixtures requiring careful separation; harsh acidic conditions.[4][6]
Chiral Pool Synthesis L-phenylalanineUrea nitrate/H₂SO₄, Bromine, Intramolecular cyclization~53% for (S)-6-Nitroindoline-2-carboxylic acidProduces enantiomerically pure product; starts from an inexpensive chiral precursor.Multi-step synthesis with a moderate overall yield.[4][5]
Fischer Indole Synthesis Substituted phenylhydrazine and pyruvate esterAcid catalyst (e.g., PPA)VariesDirect two-step process; potentially higher yielding.May require optimization to control regioselectivity; purification can be challenging.[4][7]

Visualizations

experimental_workflow cluster_synthesis Synthetic Workflow for this compound start Indoline-2-carboxylic Acid nitration Nitration (HNO3, H2SO4, -20 to -10°C) start->nitration intermediate1 6-Nitroindoline-2-carboxylic Acid (and 5-nitro isomer) nitration->intermediate1 separation Isomer Separation (Extraction) intermediate1->separation intermediate2 Pure 6-Nitroindoline-2-carboxylic Acid separation->intermediate2 esterification Esterification (MeOH, H+) intermediate2->esterification intermediate3 Methyl 6-nitroindoline-2-carboxylate esterification->intermediate3 dehydrogenation Dehydrogenation (DDQ, Toluene, Reflux) intermediate3->dehydrogenation end This compound dehydrogenation->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield of 6-Nitro Isomer problem Low Yield of 6-Nitro Isomer cause1 Incorrect Temperature (-20 to -10°C) problem->cause1 cause2 Rapid Reagent Addition problem->cause2 cause3 Inefficient Separation problem->cause3 solution1 Maintain Strict Temperature Control cause1->solution1 solution2 Slow, Dropwise Addition of HNO3 cause2->solution2 solution3 Optimize Extraction Protocol cause3->solution3

Caption: Troubleshooting logic for low yield of the 6-nitro isomer.

References

Technical Support Center: Nitration of Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of indoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and side products in the nitration of indoline-2-carboxylic acid?

A1: The nitration of indoline-2-carboxylic acid typically yields a mixture of monosubstituted isomers. The major product and primary side product depend on the reaction conditions, specifically the state of the indoline nitrogen.

  • Under strongly acidic conditions (e.g., HNO₃/H₂SO₄): The indoline nitrogen is protonated, acting as a meta-directing group. This favors the formation of 6-nitroindoline-2-carboxylic acid as the major product, with 5-nitroindoline-2-carboxylic acid being the principal side product.[1][2][3]

  • With a protected indoline nitrogen (e.g., N-acetylindoline-2-carboxylic acid): The N-acetyl group is an ortho, para-director. Due to steric hindrance at the ortho positions, nitration is directed to the para-position, making 5-nitroindoline-2-carboxylic acid the main product.[1][4]

Other potential side products, particularly under harsh reaction conditions, can include dinitro-isomers and polymeric tar-like substances resulting from over-nitration or degradation of the starting material.[5]

Q2: How can I control the regioselectivity of the nitration to favor the 6-nitro isomer?

A2: To selectively synthesize 6-nitroindoline-2-carboxylic acid, it is crucial to perform the nitration under conditions where the indoline nitrogen is protonated. This is typically achieved by using a strong acid mixture, such as concentrated nitric acid in concentrated sulfuric acid, at low temperatures.[1][3] The protonated nitrogen directs the incoming nitro group to the meta-position (C6).

Q3: What conditions favor the formation of the 5-nitro isomer?

A3: The synthesis of 5-nitroindoline-2-carboxylic acid is favored by first protecting the indoline nitrogen with an acetyl group.[1][4] The resulting N-acetyl group directs nitration to the para-position (C5). The synthesis generally involves the acetylation of indoline-2-carboxylic acid, followed by nitration, and then deprotection if the free amine is desired.[4]

Q4: What are the typical yields for the nitration of indoline-2-carboxylic acid?

A4: The direct nitration of indoline-2-carboxylic acid to obtain the 6-nitro isomer can achieve yields of up to 72% for the desired product after purification to remove the 5-nitro byproduct.[2] The synthesis of the 5-nitro isomer via the N-acetylated intermediate can have an overall yield of approximately 40% after multiple steps.[4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 6-nitro isomer and high proportion of the 5-nitro isomer. Incomplete protonation of the indoline nitrogen. Reaction temperature is too high, leading to side reactions.Ensure the use of a strong acid medium like concentrated H₂SO₄. Maintain a low reaction temperature (e.g., -20°C to -10°C) during the addition of the nitrating agent.[3]
Formation of dinitro products. Excess of the nitrating agent. Reaction temperature is too high.Carefully control the stoichiometry of the nitrating agent, using a slight excess (e.g., 1.08 equivalents).[3] Conduct the reaction at a sufficiently low temperature to improve selectivity for mono-nitration.[5]
Formation of dark, insoluble tar-like substances. Polymerization or degradation of the indole starting material. Reaction conditions are too harsh (e.g., high temperature or overly concentrated acid).Ensure the reaction is carried out at the recommended low temperature.[5] Use high-purity, degassed solvents and reagents. Consider a slower, dropwise addition of the nitrating agent.
Difficulty in separating the 5-nitro and 6-nitro isomers. The isomers have similar polarities.Separation can be achieved by careful pH adjustment during the workup. The 5-nitro isomer can be extracted at a low pH, after which the pH is raised to 4.5-5.0 to allow for the extraction of the 6-nitro isomer.[1][2] Column chromatography can also be employed for separation after esterification of the crude product mixture.[1]

Quantitative Data Summary

Product Reaction Conditions Yield Reference
6-Nitroindoline-2-carboxylic acidIndoline-2-carboxylic acid, conc. HNO₃, conc. H₂SO₄, -5°C72% (pure)[1]
Methyl 5-nitroindole-2-carboxylateFrom methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation40% (total yield)[6][7]

Experimental Protocols

Synthesis of 6-Nitroindoline-2-carboxylic Acid

This protocol is adapted from a peer-reviewed synthetic procedure.[3]

  • Reaction Setup: In a flask equipped with a stirrer and cooled to -5°C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

  • Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution while maintaining the temperature between -20°C and -10°C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at this temperature for 30 minutes.

  • Quenching: Pour the reaction mixture into crushed ice.

  • Byproduct Extraction: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.

  • Product Isolation: Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.

  • Final Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.

  • Drying and Evaporation: Dry the organic extract with Na₂SO₄ and evaporate the solvent under reduced pressure to yield pure 6-nitroindoline-2-carboxylic acid.

Synthesis of Methyl 5-Nitroindole-2-carboxylate

This multi-step protocol is based on the synthesis described in the literature.[4]

  • Acetylation: Protect the nitrogen of indoline-2-carboxylic acid by acetylation to form methyl 1-acetylindoline-2-carboxylate.

  • Nitration: The acetylated intermediate undergoes nitration using a mixture of nitric acid and sulfuric acid at 0–5°C.

  • Dehydrogenation: The resulting nitro-substituted indoline is dehydrogenated to the corresponding indole using manganese dioxide (MnO₂) in refluxing toluene.

  • Hydrolysis (if acid is desired): The methyl ester can be hydrolyzed under alkaline conditions to yield 5-nitroindole-2-carboxylic acid.

Visualizations

NitrationPathways cluster_6nitro Synthesis of 6-Nitro Isomer cluster_5nitro Synthesis of 5-Nitro Isomer start1 Indoline-2-carboxylic Acid prod1 6-Nitroindoline-2-carboxylic Acid (Major) start1->prod1 HNO₃/H₂SO₄ (Protonated N) side1 5-Nitroindoline-2-carboxylic Acid (Minor) start1->side1 start2 1-Acetylindoline-2- carboxylate start1->start2 prod2 1-Acetyl-5-nitroindoline-2- carboxylate (Major) start2->prod2 HNO₃/Ac₂O

Caption: Reaction pathways for the selective nitration of indoline-2-carboxylic acid.

TroubleshootingWorkflow start Low Yield of Desired Isomer q1 Is the major product the undesired isomer? start->q1 a1_yes Incorrect directing group effect. q1->a1_yes Yes a1_no Low overall yield of mono-nitro products. q1->a1_no No sol1 For 6-nitro: Ensure strong acid (H₂SO₄). For 5-nitro: Ensure N-acetylation. a1_yes->sol1 q2 Significant amount of tar or dinitro products? a1_no->q2 a2_yes Reaction conditions too harsh. q2->a2_yes Yes a2_no Review purification and workup procedures. q2->a2_no No sol2 Reduce reaction temperature. Control stoichiometry of nitrating agent. a2_yes->sol2

Caption: Troubleshooting workflow for low yields in the nitration of indoline-2-carboxylic acid.

References

Technical Support Center: Separation of 5-Nitroindole and 6-Nitroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of 5-nitro and 6-nitroindole isomers.

Introduction

The successful separation of 5-nitroindole and 6-nitroindole is a critical step in various synthetic and drug discovery processes. Due to their structural similarity and close polarity, achieving baseline separation can be challenging. This guide provides detailed methodologies, troubleshooting advice, and answers to common questions to assist you in your separation experiments.

Troubleshooting Guides

This section addresses common issues encountered during the separation of 5-nitro and 6-nitroindole isomers.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Poor Resolution or Co-elution of 5- and 6-Nitroindole Peaks

  • Possible Causes:

    • Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers.

    • Suboptimal Mobile Phase Composition: The solvent strength or composition is not ideal for resolving the two isomers.

    • Incorrect Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the stationary and mobile phases.

    • Elevated Temperature: Higher temperatures can sometimes decrease resolution.

  • Solutions:

SolutionDetailed Protocol
Optimize Stationary Phase Screen different stationary phases. Phenyl-Hexyl or Cyano (CN) columns often provide better selectivity for aromatic isomers compared to standard C18 columns due to pi-pi interactions.
Adjust Mobile Phase Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity than methanol for aromatic compounds.
Employ Gradient Elution A shallow gradient can effectively separate closely eluting peaks. Start with a lower percentage of the organic solvent and gradually increase it over the run.
Modify Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to increase the interaction time of the analytes with the stationary phase, which can improve resolution.
Control Temperature Operate the column at a controlled room temperature (e.g., 25 °C). If resolution is still poor, try a lower temperature (e.g., 20 °C).

Problem: Peak Tailing for One or Both Isomer Peaks

  • Possible Causes:

    • Secondary Interactions: Interaction of the indole nitrogen with active sites (silanols) on the silica support of the column.

    • Column Overload: Injecting too much sample onto the column.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes.[1]

  • Solutions:

SolutionDetailed Protocol
Use a Base-Deactivated Column Employ a modern, end-capped column with low silanol activity to minimize secondary interactions.
Add a Mobile Phase Modifier Add a small amount of a competing base, like triethylamine (TEA) (0.1% v/v), to the mobile phase to mask the active silanol groups.
Adjust Mobile Phase pH For acidic compounds, a lower pH can suppress ionization and reduce tailing. For basic compounds, a higher pH might be necessary. However, be mindful of the column's pH stability.[1][2]
Reduce Sample Concentration Prepare a more dilute sample and inject a smaller volume to avoid overloading the column.[3]

Workflow for Troubleshooting Poor HPLC Separation

Start Poor Resolution or Peak Tailing Check_Column Evaluate Stationary Phase (C18, Phenyl, Cyano) Start->Check_Column Optimize_Mobile_Phase Adjust Organic Modifier Ratio (ACN vs. MeOH) Check_Column->Optimize_Mobile_Phase No Improvement Good_Separation Achieved Good Separation Check_Column->Good_Separation Improved Gradient Implement a Shallow Gradient Optimize_Mobile_Phase->Gradient No Improvement Optimize_Mobile_Phase->Good_Separation Improved Flow_Temp Reduce Flow Rate & Control Temperature Gradient->Flow_Temp No Improvement Gradient->Good_Separation Improved Modifiers Add Mobile Phase Modifier (e.g., TEA) Flow_Temp->Modifiers Tailing Persists Flow_Temp->Good_Separation Improved Modifiers->Good_Separation Improved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in separating 5-nitro and 6-nitroindole isomers?

A1: The primary challenge is their very similar polarity and structural resemblance, which results in close elution times on many standard chromatography columns.[4] Achieving good resolution often requires careful method development and optimization.

Q2: Which HPLC column is best suited for this separation?

A2: While a standard C18 column can be a starting point, stationary phases that offer alternative selectivity, such as Phenyl-Hexyl or Cyano (CN) columns, are often more effective. These columns can engage in π-π interactions with the aromatic rings of the nitroindole isomers, leading to better separation.

Q3: Can I use Normal Phase HPLC for this separation?

A3: Yes, Normal Phase HPLC can be a powerful tool for separating isomers.[5][6] A typical normal phase system would use a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The elution order may be different from reversed-phase chromatography.

Q4: What are the key parameters to consider for developing a fractional crystallization method?

A4: The most critical parameters are the choice of solvent, the cooling rate, and the initial concentration of the isomer mixture.[7] An ideal solvent will have a significant difference in solubility for the two isomers at a given temperature. A slow cooling rate generally promotes the formation of purer crystals.

Q5: Are there any safety precautions I should take when working with nitroindoles?

A5: Yes, nitroaromatic compounds should be handled with care. They can be toxic and may be unstable under certain conditions, such as high temperatures. Always consult the Safety Data Sheet (SDS) for each compound and work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Separation of 5- and 6-Nitroindole

This protocol provides a starting point for the separation of 5- and 6-nitroindole. Optimization may be required based on your specific system and sample.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 30-70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

Protocol 2: Fractional Crystallization for Isomer Enrichment

This is a general protocol for enriching one isomer from a mixture. Solvent screening is crucial for success.

  • Solvent Screening: Test the solubility of the pure isomers (if available) and the mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) at room temperature and at an elevated temperature (e.g., 60 °C). The goal is to find a solvent where one isomer is significantly less soluble than the other at a lower temperature.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or ice bath. A slow cooling process is critical for selective crystallization.

  • Isolation: Collect the crystals by filtration.

  • Analysis: Analyze the composition of the crystals and the mother liquor by HPLC to determine the extent of enrichment.

Data Presentation

The following table summarizes expected performance metrics for a well-optimized HPLC separation of 5- and 6-nitroindole isomers. Actual values may vary depending on the specific method and instrumentation.

Table 1: HPLC Performance Metrics for 5- and 6-Nitroindole Separation

ParameterTarget Value
Resolution (Rs) > 1.5
Tailing Factor (Tf) 0.9 - 1.2
Theoretical Plates (N) > 5000

Logical Relationship for Method Selection

Start Need to Separate 5- & 6-Nitroindole Purity_Requirement What is the required purity? Start->Purity_Requirement High_Purity High Purity (>99%) Purity_Requirement->High_Purity High Moderate_Purity Moderate Purity / Enrichment Purity_Requirement->Moderate_Purity Moderate HPLC Preparative HPLC High_Purity->HPLC Crystallization Fractional Crystallization Moderate_Purity->Crystallization Crystallization->HPLC Followed by for higher purity

Caption: Decision tree for selecting a separation method based on purity requirements.

References

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 6-nitro-1H-indole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a versatile building block in their synthetic endeavors.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method involves a three-step synthesis starting from indoline-2-carboxylic acid. The sequence consists of:

  • Nitration of indoline-2-carboxylic acid to form 6-nitroindoline-2-carboxylic acid.

  • Esterification of the carboxylic acid to yield methyl 6-nitroindoline-2-carboxylate.

  • Dehydrogenation (aromatization) to produce the final product, this compound.[2][3]

Q2: What are the critical parameters for the nitration of indoline-2-carboxylic acid?

The nitration step is highly sensitive to temperature. The reaction should be maintained between -20 °C and -10 °C during the addition of nitric acid to a solution of indoline-2-carboxylic acid in concentrated sulfuric acid.[4][5] Exceeding this temperature range can lead to the formation of undesired side products and a decrease in yield.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all reaction steps. By comparing the spots of the starting material and the reaction mixture, you can determine when the reaction is complete.

Q4: Are there alternative methods for the synthesis of the indole core?

Yes, several other methods exist for synthesizing the indole ring system, such as the Fischer, Leimgruber–Batcho, Reissert, and Madelung syntheses.[6][7][8][9] The choice of method often depends on the available starting materials and the desired substitution pattern on the indole ring. The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8]

Troubleshooting Guide

Low Yields

Problem: The overall yield of this compound is significantly lower than the reported 67%.[2][3]

Possible Cause Troubleshooting Suggestion
Suboptimal Nitration Conditions: Incorrect temperature control during nitration.Maintain the reaction temperature strictly between -20 °C and -10 °C during the addition of nitric acid.[4][5] Use a suitable cooling bath (e.g., dry ice/acetone) to ensure consistent temperature.
Incomplete Esterification: The conversion of the carboxylic acid to the methyl ester is not complete.Ensure the use of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) and reflux for a sufficient duration.[4] Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
Inefficient Dehydrogenation: The aromatization step using DDQ is not proceeding to completion.Ensure the DDQ is of high purity and use an appropriate solvent like toluene or dioxane. Reflux the reaction mixture for several hours and monitor by TLC.[2]
Impure Starting Materials: Impurities in the initial indoline-2-carboxylic acid can lead to side reactions.Use commercially available indoline-2-carboxylic acid of high purity or purify it before use.
Side Product Formation

Problem: The formation of a significant amount of the 5-nitro isomer is observed during the nitration step.

Possible Cause Troubleshooting Suggestion
Reaction Temperature Too High: Higher temperatures can favor the formation of the 5-nitro isomer.Adhere strictly to the recommended temperature range of -20 °C to -10 °C.[4][5]
Incorrect Stoichiometry of Nitrating Agent: An excess of nitric acid can lead to undesired side reactions.Use a slight excess (e.g., 1.1 equivalents) of concentrated nitric acid.[4]
Work-up Procedure: Inefficient separation of isomers during the work-up.After pouring the reaction mixture into ice, carefully extract the aqueous phase with ethyl acetate to remove the 5-nitro isomer before adjusting the pH to isolate the desired 6-nitro product.[5]

Experimental Protocols

Synthesis of this compound

This synthesis is performed in three main steps, with an overall yield of approximately 67%.[2][3]

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

  • In a flask equipped with a stirrer, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid, and cool the mixture to -5 °C.[5]

  • Slowly add concentrated nitric acid (1.1 eq) while maintaining the temperature between -20 °C and -10 °C.[4]

  • Stir the reaction mixture at this temperature for 30 minutes.[4]

  • Pour the reaction mixture into crushed ice.[4][5]

  • Adjust the pH of the aqueous phase to 4.5-5.0 using an aqueous sodium hydroxide solution.[4][5]

  • Extract the product with ethyl acetate.[4][5]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-nitroindoline-2-carboxylic acid.[5]

Step 2: Synthesis of Methyl 6-nitroindoline-2-carboxylate

  • Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.[4]

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[4]

  • Heat the mixture to reflux and stir for several hours, monitoring by TLC.[4]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.[4]

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.[4]

Step 3: Synthesis of this compound

  • Dissolve methyl 6-nitroindoline-2-carboxylate in toluene or dioxane.[2]

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.[2]

  • Heat the reaction mixture at reflux for several hours.[2]

  • After completion, cool the mixture and filter to remove the precipitated hydroquinone.[2]

  • Wash the filtrate with a basic solution to remove any remaining acidic impurities.[2]

  • Dry the organic layer and concentrate under reduced pressure to yield the final product.[2]

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of this compound

Step Starting Material Key Reagents Product Reported Overall Yield Reference
1-3Indoline-2-carboxylic acid1. Nitration (HNO₃, H₂SO₄)2. Esterification (MeOH, H₂SO₄)3. Dehydrogenation (DDQ)This compound67%[2][3]

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Dehydrogenation start Indoline-2-carboxylic acid step1_reagents HNO₃, H₂SO₄ (-20 to -10 °C) start->step1_reagents product1 6-Nitroindoline-2- carboxylic acid step1_reagents->product1 step2_reagents Methanol, H₂SO₄ (Reflux) product1->step2_reagents product2 Methyl 6-nitroindoline- 2-carboxylate step2_reagents->product2 step3_reagents DDQ, Toluene (Reflux) product2->step3_reagents final_product Methyl 6-nitro-1H- indole-2-carboxylate step3_reagents->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Overall Yield cause1 Suboptimal Nitration (Temp. Control) problem->cause1 cause2 Incomplete Esterification problem->cause2 cause3 Inefficient Dehydrogenation problem->cause3 solution1 Maintain -20 to -10 °C during nitration cause1->solution1 Address solution2 Ensure strong acid catalyst and sufficient reflux time cause2->solution2 Address solution3 Use high purity DDQ and monitor by TLC cause3->solution3 Address

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-nitro-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary byproducts?

A1: A prevalent and effective method involves a three-step sequence starting from indoline-2-carboxylic acid: nitration, followed by Fischer-Speier esterification, and finally dehydrogenation. The most significant byproduct generated during this synthesis is the regioisomeric Methyl 5-nitro-1H-indole-2-carboxylate.[1] Formation of polymeric tars can also occur if strong acidic conditions are not well-controlled, particularly during nitration.[2]

Q2: My overall yield is significantly lower than the reported 67%. What are the most likely causes?

A2: Low overall yield can stem from issues in any of the three main steps. Key factors include:

  • Inefficient Nitration: Poor temperature control can lead to the formation of multiple nitro isomers and degradation of the starting material.

  • Incomplete Esterification: As this is an equilibrium reaction, insufficient reaction time or failure to remove water can result in a low yield of the methyl ester.[3]

  • Ineffective Dehydrogenation: The choice of oxidizing agent and reaction conditions are critical for the final aromatization step. Incomplete reaction is a common issue.[3]

  • Material Loss During Purification: Each purification step (extraction, column chromatography) can contribute to a loss of material.

Q3: I am having difficulty separating the 6-nitro and 5-nitro isomers. What purification strategies are recommended?

A3: The separation of 5- and 6-nitro isomers can be challenging due to their similar polarities. Purification by column chromatography on silica gel is often necessary.[3] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the isomers. For carboxylic acid intermediates, adding a small amount of acetic acid to the mobile phase can prevent streaking on the column.

Q4: During the dehydrogenation step with DDQ, my reaction mixture turns very dark, and I have trouble isolating the final product. Is this normal?

A4: Yes, it is common for reactions involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce colored byproducts.[3] After the reaction, the precipitated hydroquinone should be filtered off. The filtrate can then be washed with a basic solution, such as sodium bicarbonate, to remove acidic impurities.[4] Subsequent purification by column chromatography is typically required to isolate the pure this compound from the remaining colored impurities.[4]

Troubleshooting Guides

Problem Area 1: Nitration of Indoline-2-carboxylic Acid
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 6-nitroindoline-2-carboxylic acid High reaction temperature favoring byproduct formation.Strictly maintain the reaction temperature between -20°C and -10°C during the addition of nitric acid.[5]
Incorrect stoichiometry of reagents.Use a slight excess (1.08 equivalents) of concentrated nitric acid.[5]
Significant formation of the 5-nitro isomer The protonated nitrogen of the indoline ring directs nitration to both the C-6 and C-5 positions.While the 6-nitro isomer is the major product, the formation of the 5-nitro isomer is a known and significant side reaction.[5] Careful column chromatography is required for separation.
Formation of dark, insoluble tar Acid-catalyzed polymerization of the indole ring.Ensure slow, controlled addition of the nitrating agent at low temperatures to avoid localized overheating. Consider milder, non-acidic nitrating agents if polymerization is a persistent issue.[2][6]
Problem Area 2: Fischer-Speier Esterification
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of Methyl 6-nitroindoline-2-carboxylate The esterification reaction has not reached completion due to equilibrium limitations.Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the product.[3]
Insufficient acid catalyst.Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is present.[3]
Side reactions due to prolonged heating.Monitor the reaction by TLC and avoid excessive heating, which could lead to decarboxylation or reactions involving the nitro group.[3]
Problem Area 3: Dehydrogenation of Methyl 6-nitroindoline-2-carboxylate
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction Insufficient heating or inappropriate solvent.Ensure the reaction is carried out at reflux in a suitable solvent like toluene.[3][4]
The oxidizing agent (DDQ) has degraded.Use fresh, high-quality DDQ for the reaction.
Formation of colored impurities DDQ reactions are known to produce colored byproducts.This is a common occurrence. After filtering the precipitated hydroquinone, purify the product using column chromatography on silica gel.[3][4]
Low recovery of the final product after workup The product may have some solubility in the aqueous washes.Minimize the volume of aqueous washes and ensure the pH is neutral before final extraction.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its 5-nitro isomer via the nitration of indoline-2-carboxylic acid route.

Product Starting Material Key Reagents Overall Yield Reference
This compoundIndoline-2-carboxylic acid1. HNO₃/H₂SO₄ 2. Methanol/H₂SO₄ 3. DDQ67%[1]
Methyl 5-nitro-1H-indole-2-carboxylateMethyl 1-acetylindoline-2-carboxylate1. Nitration 2. MnO₂40%[1]

Experimental Protocols

Synthesis of this compound

This synthesis is a three-step process:

  • Nitration of Indoline-2-carboxylic Acid to 6-Nitroindoline-2-carboxylic Acid

    • Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5°C.

    • Slowly add concentrated nitric acid (1.08 eq) while maintaining the temperature between -20°C and -10°C.

    • Stir the mixture for 30 minutes at this temperature.

    • Pour the reaction mixture onto crushed ice.

    • The 5-nitro isomer can be removed by extraction with ethyl acetate.

    • Adjust the pH of the aqueous phase to 4.5-5.0 and extract the 6-nitro isomer with ethyl acetate.

    • Dry the organic extracts and evaporate the solvent to yield 6-nitroindoline-2-carboxylic acid.[5]

  • Esterification to Methyl 6-nitroindoline-2-carboxylate

    • Suspend 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

    • Cool the reaction mixture and remove excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.[7]

  • Dehydrogenation to this compound

    • Dissolve methyl 6-nitroindoline-2-carboxylate (1.0 eq) in toluene.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq).

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water until the pH is neutral.

    • Dry the organic layer over sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.[3]

Visualizations

experimental_workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Dehydrogenation start Indoline-2-carboxylic Acid reagent1 Conc. HNO3 / Conc. H2SO4 (-20 to -10°C) start->reagent1 workup1 Quench on ice, pH adjustment & Extraction reagent1->workup1 product1 6-Nitroindoline-2-carboxylic Acid (Major Product) reagent2 Methanol (excess), cat. H2SO4, Reflux product1->reagent2 byproduct1 5-Nitroindoline-2-carboxylic Acid (Byproduct) workup1->product1 workup1->byproduct1 product2 Methyl 6-nitroindoline-2-carboxylate reagent2->product2 reagent3 DDQ, Toluene, Reflux product2->reagent3 purification Column Chromatography reagent3->purification product3 This compound (Final Product) purification->product3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_nitration Nitration Issues cluster_esterification Esterification Issues cluster_dehydrogenation Dehydrogenation Issues start Low Overall Yield? nitration_yield Low yield after Step 1? start->nitration_yield ester_yield Low yield after Step 2? start->ester_yield dehydro_yield Low yield after Step 3? start->dehydro_yield purification_issue Purification Difficulty? start->purification_issue temp_control Check Temperature Control (-20 to -10°C) nitration_yield->temp_control Yes tar_formation Tar Formation? nitration_yield->tar_formation Yes milder_reagents Consider Milder Nitrating Agents tar_formation->milder_reagents Yes excess_meoh Use Excess Methanol ester_yield->excess_meoh Yes incomplete_rxn Incomplete Reaction? dehydro_yield->incomplete_rxn Yes reflux_check Ensure Reflux & Fresh DDQ incomplete_rxn->reflux_check Yes column_chrom Optimize Column Chromatography (Gradient Elution) purification_issue->column_chrom Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Alternative reagents for the synthesis of "Methyl 6-nitro-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 6-nitro-1H-indole-2-carboxylate. This valuable building block is crucial in the development of various pharmacologically active compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of this compound?

The primary challenges in synthesizing this compound revolve around controlling regioselectivity during the nitration step and preventing degradation of the indole ring. Direct nitration of the indole core can be problematic due to the high electron density of the pyrrole ring, making the C-3 position the most reactive site for electrophilic attack under non-acidic conditions.[3] Under strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, the indole nucleus is prone to acid-catalyzed polymerization, resulting in low yields and the formation of insoluble tars.[3][4]

Q2: Are there alternative synthetic strategies to avoid the direct nitration of the indole ring?

Yes, several alternative routes have been developed to circumvent the challenges of direct indole nitration. These include:

  • Nitration of Indoline-2-carboxylic Acid followed by Dehydrogenation: This two-step process involves the nitration of the less reactive indoline precursor, which favors the formation of the 6-nitro isomer, followed by dehydrogenation to regenerate the indole ring.[5][6][7]

  • Fischer Indole Synthesis: This classical method can be adapted by using a starting material that already contains the nitro group at the desired position. For instance, the reaction of a m-nitrophenylhydrazone with a pyruvate derivative can yield the 6-nitroindole scaffold.[7]

  • Chiral Pool Synthesis from L-phenylalanine: For enantiomerically pure products, a synthetic route starting from L-phenylalanine can be employed. This involves nitration of the amino acid followed by an intramolecular cyclization.[5][7][8]

Q3: What are some milder nitrating agents that can be used as alternatives to the standard nitric acid/sulfuric acid mixture?

To minimize side reactions like polymerization, milder and non-acidic nitrating agents are recommended. Some effective alternatives include:

  • Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride, it can be used for nitration at lower temperatures.[3]

  • Tetramethylammonium nitrate with Trifluoroacetic Anhydride: This combination provides a non-acidic and efficient method for the regioselective nitration of indoles.[4]

  • Urea nitrate/H₂SO₄: This has been used for the nitration of L-phenylalanine in the chiral pool synthesis approach.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Acid-catalyzed polymerization of the indole ring. Strong acidic conditions (e.g., HNO₃/H₂SO₄) can lead to the formation of insoluble tars.[3][4]- Use milder, non-acidic nitrating agents like acetyl nitrate or tetramethylammonium nitrate/trifluoroacetic anhydride.[4]- Employ an N-protecting group strategy to reduce the reactivity of the indole ring.- Consider an alternative synthetic route, such as the nitration of indoline-2-carboxylic acid followed by dehydrogenation.[5][6][7]
Incomplete reaction during dehydrogenation. The conversion of the 6-nitroindoline intermediate to the final indole may not go to completion.- Ensure the use of a suitable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[6]- Optimize reaction conditions, such as temperature (refluxing in toluene is common for DDQ) and reaction time, by monitoring the progress with TLC.[5][6]
Formation of Multiple Regioisomers Inappropriate reaction conditions or starting material for the desired selectivity. Direct nitration of indole-2-carboxylates can lead to a mixture of isomers, primarily the 5-nitro and 6-nitro products.[8]- To favor the 6-nitro isomer, utilize the nitration of indoline-2-carboxylic acid, where the protonated nitrogen directs the nitro group to the meta-position (C6).[8]- Carefully control the reaction temperature during nitration; lower temperatures often improve selectivity.[3]
Formation of Dark, Insoluble Tar Polymerization of the indole starting material. This is a common issue with electron-rich indoles in the presence of strong acids.[3]- Conduct the reaction at low temperatures (e.g., 0-5°C or lower).[3]- Use highly purified and degassed solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Incomplete Esterification Equilibrium limitations of Fischer-Speier esterification. The reaction of the carboxylic acid with methanol may not proceed to completion.- Use a large excess of methanol to drive the equilibrium towards the product.- Employ a strong acid catalyst such as sulfuric acid or hydrogen chloride.- Consider alternative esterification methods if the issue persists.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Overall Yield Key Advantages Key Disadvantages
Nitration of Indoline-2-carboxylic Acid & Dehydrogenation Indoline-2-carboxylic acidConc. HNO₃, Conc. H₂SO₄, Methanol, DDQ~67% (for methyl ester)[7]Utilizes commercially available starting material; relatively straightforward procedure.Produces a mixture of 5-nitro and 6-nitro isomers requiring separation; harsh acidic conditions.[8]
Fischer Indole Synthesis m-Nitrophenylhydrazine, Pyruvate esterAcid catalyst (e.g., polyphosphoric acid)Variable; often gives mixturesA classical and versatile method for indole synthesis.Can result in a mixture of regioisomers (e.g., 4-nitro and 6-nitro).[7]
Chiral Pool Synthesis L-phenylalanineUrea nitrate/H₂SO₄, Base~53% (for carboxylic acid)[8]Produces enantiomerically pure product (>99.5% ee); starts from an inexpensive chiral precursor.[7][8]Multi-step synthesis with a moderate overall yield.[8]

Experimental Protocols

Method 1: Synthesis via Nitration of Indoline-2-carboxylic Acid, Esterification, and Dehydrogenation

This protocol is adapted from the synthesis of methyl 5- and 6-nitroindole-2-carboxylates.

Step 1: Nitration of Indoline-2-carboxylic Acid [6][8]

  • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.

  • Slowly add concentrated nitric acid to the stirred solution while maintaining the temperature between -20 °C and -10 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Extract the mixture with ethyl acetate to separate the 5-nitroindoline-2-carboxylic acid.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution to precipitate the 6-nitroindoline-2-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Fischer-Speier Esterification

  • Suspend the 6-nitroindoline-2-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain methyl 6-nitroindoline-2-carboxylate.

Step 3: Dehydrogenation to this compound [5][6]

  • Dissolve methyl 6-nitroindoline-2-carboxylate in toluene or dioxane.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.

  • Heat the reaction mixture at reflux for several hours.

  • After completion, cool the mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Fischer Indole Synthesis

The general principle of the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][9][10] For the synthesis of this compound, a suitable starting point is the m-nitrophenylhydrazone of methyl pyruvate.

General Procedure:

  • The m-nitrophenylhydrazone of methyl pyruvate is heated in the presence of an acid catalyst, such as polyphosphoric acid.

  • The reaction mixture is then worked up, which typically involves neutralization and extraction with an organic solvent.

  • Purification by chromatography is usually necessary to separate the desired 6-nitro isomer from other regioisomers.

Visualizations

experimental_workflow_nitration_dehydrogenation cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Dehydrogenation start1 Indoline-2-carboxylic acid product1 6-Nitroindoline-2-carboxylic acid (and 5-nitro isomer) start1->product1 Nitration reagent1 Conc. HNO₃ / Conc. H₂SO₄ (-20 to -10°C) reagent1->product1 start2 6-Nitroindoline-2-carboxylic acid product1->start2 product2 Methyl 6-nitroindoline-2-carboxylate start2->product2 Esterification reagent2 Methanol / H₂SO₄ (Reflux) reagent2->product2 start3 Methyl 6-nitroindoline-2-carboxylate product2->start3 product3 This compound start3->product3 Dehydrogenation reagent3 DDQ / Toluene (Reflux) reagent3->product3

Caption: Experimental workflow for the synthesis of this compound via nitration of indoline-2-carboxylic acid followed by esterification and dehydrogenation.

troubleshooting_workflow start Low Yield or No Product q1 Is there tar formation? start->q1 a1_yes Use milder nitrating agent (e.g., Acetyl Nitrate) q1->a1_yes Yes a1_no Check for multiple spots on TLC q1->a1_no No q2 Are there multiple isomers? a1_no->q2 a2_yes Optimize reaction temperature for better selectivity q2->a2_yes Yes a2_no Consider incomplete reaction q2->a2_no No solution Optimize reaction time and/or reagent stoichiometry a2_no->solution

Caption: Troubleshooting workflow for low-yield issues in the synthesis of this compound.

References

Avoiding over-nitration in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the nitration of indole, specifically focusing on avoiding over-nitration and achieving high regioselectivity. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of indole so challenging and prone to side reactions?

The direct nitration of indole is complicated by the high electron density and acid-sensitive nature of the indole nucleus. The C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack under non-acidic conditions.[1][2] Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), the indole ring is susceptible to acid-catalyzed polymerization, which leads to low yields and the formation of complex, often insoluble, tars.[1][3] Furthermore, protonation at the C-3 position can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically favoring the C-5 and C-6 positions.[1]

Q2: I am observing significant amounts of dinitro and trinitro-indole byproducts. How can I prevent this over-nitration?

Over-nitration is a common issue when the reaction conditions are too harsh or not carefully controlled. To minimize the formation of di- and trinitro products, consider the following strategies:

  • Control Stoichiometry: Carefully control the amount of the nitrating agent used, employing only a minimal excess.[1]

  • Lower Reaction Temperature: Perform the reaction at low temperatures, for instance, between 0-5°C or even lower, to enhance the selectivity for mono-nitration.[1]

  • Use Milder Nitrating Agents: Employ less reactive, non-acidic nitrating agents. For example, benzoyl nitrate or acetyl nitrate can be used for selective C-3 nitration.[3][4] A recently developed method using ammonium tetramethylnitrate with trifluoroacetic anhydride has shown high yields for 3-nitroindoles under non-acidic and non-metallic conditions.[5][6][7]

  • N-Protection: Protecting the indole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl), can modulate the reactivity of the indole ring and improve selectivity.[5]

Q3: My reaction is producing a complex mixture of isomers. How can I improve the regioselectivity of my indole nitration?

Achieving high regioselectivity depends on the choice of nitrating agent, reaction conditions, and the substitution pattern of the indole starting material.

  • For 3-nitroindole: Use non-acidic conditions. A highly effective method is the use of ammonium tetramethylnitrate and trifluoroacetic anhydride in acetonitrile at 0-5°C.[5][7] This method is reported to have strong regioselectivity for the 3-position.[5][7]

  • For 5-nitroindole: When the C-3 position is blocked (e.g., in 2-methylindole), nitration under acidic conditions (HNO₃/H₂SO₄) can favor the C-5 position.[3]

  • For 7-nitroindole: Direct nitration to the C-7 position is difficult due to steric hindrance.[1] An effective indirect method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, followed by hydrolysis.[1]

Q4: The reaction mixture has turned into a dark, insoluble tar. What causes this and how can it be avoided?

The formation of dark, insoluble tars is typically due to the acid-catalyzed polymerization of the indole starting material.[1] To prevent this:

  • Avoid Strong Acids: Whenever possible, avoid the use of strong acids like sulfuric acid.[3]

  • Maintain Low Temperatures: Ensure the reaction is conducted at the recommended low temperature throughout the addition of reagents and the reaction time.[1]

  • Use High-Purity Reagents: Utilize highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield of Desired Product Acid-catalyzed polymerization of indole.Avoid strong acidic conditions (HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents or employ an N-protecting group strategy.[1][3]
Formation of Multiple Regioisomers Inappropriate reaction conditions or starting material for the desired selectivity.To favor C-3, use non-acidic conditions (e.g., ammonium tetramethylnitrate/trifluoroacetic anhydride).[5] To favor C-5, use a C-2 substituted indole with strong acid.[3] To favor C-7, the 1-acetylindoline-2-sulfonate method is recommended.[1]
Over-Nitration (Dinitro/Trinitro Products) Excess of nitrating agent or reaction temperature is too high.Carefully control the stoichiometry of the nitrating agent to use a minimal excess. Perform the reaction at low temperatures (e.g., 0-5°C or lower) to improve selectivity for mono-nitration.[1]
Formation of Dark, Insoluble Tar Polymerization of the indole starting material.Ensure the reaction is conducted at the recommended low temperature. Use highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Quantitative Data Summary

The following table summarizes the outcomes of various indole nitration methods, highlighting the conditions that favor different regioisomers.

Target Product Starting Material Nitrating Agent & Conditions Yield (%) Key Observations Reference
N-Boc-3-nitroindole N-Boc-indoleNMe₄NO₃, (CF₃CO)₂O, CH₃CN, 0–5 °C, 4h97High regioselectivity for C-3, non-acidic, metal-free.[5][7]
3-Nitroindole IndoleBenzoyl nitrate-Non-acidic nitrating agent, favors C-3.[3]
3-Acetyl-5-nitroindole & 3-Acetyl-6-nitroindole 1,3-DiacetylindoleHNO₃, H₂SO₄-Nitration on the benzene ring due to deactivation of the pyrrole ring.[8]
7-Nitroindole Sodium 1-acetylindoline-2-sulfonateAcetyl nitrate, then hydrolysis~61-62Indirect method to achieve otherwise difficult C-7 nitration.[1]
3,6-Dinitro-2-methylindole 2-MethylindoleConcentrated HNO₃-Example of dinitration under specific conditions.[9]

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Boc-3-nitroindole[5][7]

This protocol describes a mild and highly regioselective method for the synthesis of 3-nitroindoles under non-acidic and metal-free conditions.

Materials:

  • N-Boc-indole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate solution

  • Ethyl acetate (EA)

Procedure:

  • Reaction Setup: In a reaction tube, add N-Boc-indole (1 mmol) and NMe₄NO₃ (150 mg, 1.1 mmol). Dissolve the solids in acetonitrile (1 mL).

  • Cooling: Cool the reaction system to 0–5 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (420 mg dissolved in 1 mL CH₃CN) to the cooled reaction mixture.

  • Reaction: Incubate the reaction system at 0–5 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium carbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Synthesis of 7-Nitroindole via an Indirect Route[1]

This protocol details a multi-step synthesis to achieve selective nitration at the C-7 position.

Materials:

  • Sodium 1-acetylindoline-2-sulfonate (prepared from indole)

  • Acetic anhydride (Ac₂O)

  • 60% Nitric acid (HNO₃)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol and Water for recrystallization

Procedure:

  • Preparation of Nitrating Agent (Acetyl Nitrate): In a flask, prepare a solution of acetyl nitrate by mixing acetic anhydride (50 g, 0.5 mol) and 60% nitric acid (3.15 g, 0.1 mol). Maintain the temperature below 10°C during mixing.

  • Nitration Reaction: In a separate reaction vessel, dissolve or suspend sodium 1-acetylindoline-2-sulfonate in acetic acid. Cool the mixture to 5°C.

  • Slowly add the prepared acetyl nitrate solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 5°C for approximately 2 hours. The nitrated product is expected to precipitate.

  • Isolation of Intermediate: Isolate the precipitated nitrated intermediate by filtration and wash the solid.

  • Hydrolysis: Transfer the isolated nitrated product to a new vessel. Add a solution of sodium hydroxide to perform the hydrolysis, controlling the temperature between 20-60°C.

  • Work-up and Purification: After hydrolysis is complete, cool the mixture and adjust the pH to precipitate the 7-nitroindole. The crude product can be purified by recrystallization from an ethanol/water mixture.

Visualizations

IndoleNitrationMechanism cluster_strong_acid Strong Acid Conditions (e.g., HNO₃/H₂SO₄) cluster_non_acidic Non-Acidic Conditions (e.g., Benzoyl Nitrate) Indole_SA Indole Protonation Protonation at C-3 Indole_SA->Protonation H⁺ Polymerization Polymerization (Tar Formation) Indole_SA->Polymerization DeactivatedRing Deactivated Pyrrole Ring Protonation->DeactivatedRing Nitration_Benzene Nitration on Benzene Ring (C-5 and C-6 positions) DeactivatedRing->Nitration_Benzene NO₂⁺ Indole_NA Indole Nitration_C3 Selective Nitration at C-3 Indole_NA->Nitration_C3 e.g., PhCO₂NO₂ Product_3NI 3-Nitroindole Nitration_C3->Product_3NI

Caption: Reaction pathways for indole nitration under different conditions.

Troubleshooting_Overnitration Start Over-nitration Observed (Di/Trinitro Products) Check_Stoichiometry Is nitrating agent stoichiometry > 1.1 eq? Start->Check_Stoichiometry Check_Temp Is reaction temperature above 5°C? Check_Stoichiometry->Check_Temp No Solution_Stoichiometry Reduce nitrating agent to ~1.05 equivalents. Check_Stoichiometry->Solution_Stoichiometry Yes Check_Reagent Are you using a strong nitrating agent? Check_Temp->Check_Reagent No Solution_Temp Lower temperature to 0-5°C or below. Check_Temp->Solution_Temp Yes Check_Reagent->Start No, re-evaluate other parameters Solution_Reagent Switch to a milder agent (e.g., NMe₄NO₃/(CF₃CO)₂O). Check_Reagent->Solution_Reagent Yes

Caption: Troubleshooting decision tree for over-nitration in indole synthesis.

ExperimentalWorkflow_3NI Start Start: N-Boc-indole Step1 1. Dissolve N-Boc-indole and NMe₄NO₃ in CH₃CN. Start->Step1 Step2 2. Cool to 0-5°C. Step1->Step2 Step3 3. Add (CF₃CO)₂O solution. Step2->Step3 Step4 4. React for 4 hours at 0-5°C. Step3->Step4 Step5 5. Quench with Na₂CO₃ solution. Step4->Step5 Step6 6. Extract with Ethyl Acetate. Step5->Step6 Step7 7. Purify by column chromatography. Step6->Step7 End End: N-Boc-3-nitroindole Step7->End

Caption: Experimental workflow for the synthesis of N-Boc-3-nitroindole.

References

Troubleshooting low yields in Fischer indole synthesis of nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other challenges during the Fischer indole synthesis of nitroindoles.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Fischer indole synthesis of my nitroindole?

Low yields in the Fischer indole synthesis of nitroindoles are a common issue, often attributed to the electron-withdrawing nature of the nitro group, which can deactivate the phenylhydrazine ring towards the key cyclization step. Other contributing factors include suboptimal reaction conditions, purity of starting materials, and competing side reactions.

Key factors influencing yield include:

  • Purity of Reactants: Ensure the nitrophenylhydrazine and the carbonyl compound are pure. Impurities can lead to undesirable side reactions and lower the overall yield.

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction efficiently. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2][3][4] The optimal catalyst is substrate-dependent.

  • Reaction Temperature and Time: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in incomplete reactions.[4] The reaction time also needs to be optimized to ensure complete conversion without significant product degradation.

  • Solvent Choice: The solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Acetic acid is a commonly used solvent.[1][4][5]

  • Hydrazone Stability: The intermediate phenylhydrazone may be unstable under the reaction conditions. In such cases, a one-pot synthesis where the hydrazone is generated in situ without isolation is often preferred.[3][6]

Q2: What are common side reactions in the synthesis of nitroindoles via the Fischer method?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired nitroindole. These include:

  • Tar and Polymer Formation: The strongly acidic and often high-temperature conditions can lead to the decomposition of starting materials and intermediates, resulting in the formation of intractable tars and polymers.[4]

  • Incomplete Cyclization: The electron-withdrawing nitro group can hinder the crucial[7][7]-sigmatropic rearrangement and subsequent cyclization steps of the Fischer indole synthesis mechanism.

  • Oxidation and Decomposition of the Product: Nitroindoles can be sensitive to the reaction conditions and may decompose or undergo oxidation, especially during prolonged reaction times at elevated temperatures.[4]

Q3: How can I optimize the reaction conditions to improve the yield of my nitroindole?

Systematic optimization of reaction parameters is key to improving the yield. Consider the following:

  • Catalyst Screening: Experiment with a range of Brønsted and Lewis acids to identify the most effective catalyst for your specific substrate. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3][8][9]

  • Temperature Titration: Start with milder temperature conditions and gradually increase the temperature to find the optimal balance between reaction rate and product stability.

  • Solvent Effects: Evaluate different solvents, such as acetic acid, ethanol, or ionic liquids, to determine their impact on the reaction outcome.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes lead to shorter reaction times and improved yields by providing rapid and uniform heating.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fischer indole synthesis of nitroindoles.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inappropriate acid catalyst (too weak or too strong)Screen a variety of Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) can be effective for deactivated substrates.[1][2][3]
Suboptimal reaction temperatureBegin with milder conditions and incrementally raise the temperature. Monitor the reaction closely for product formation and decomposition.
Impure starting materialsEnsure the purity of the nitrophenylhydrazine and carbonyl compound through recrystallization or distillation.
Unstable hydrazone intermediatePerform a one-pot synthesis by generating the hydrazone in situ without isolation.[3][6]
Formation of Tar/Polymeric Byproducts Excessively high reaction temperatureLower the reaction temperature and extend the reaction time if necessary.
Acid catalyst is too strong or concentratedUse a milder acid catalyst or reduce the catalyst concentration.
Difficulty in Product Purification Presence of multiple byproductsOptimize reaction conditions to minimize side reactions.
Tarry residues co-eluting with the productEmploy a pre-purification step, such as trituration or passing through a short plug of silica gel, to remove tars before column chromatography.
Product instability on silica gelConsider using a different stationary phase for chromatography (e.g., alumina) or minimize the time the product is on the column.

Quantitative Data on Nitroindole Synthesis

The following table summarizes available quantitative data on the Fischer indole synthesis of nitroindoles under various conditions. The electron-withdrawing nature of the nitro group generally leads to lower yields compared to syntheses with electron-donating groups.

PhenylhydrazineKetone/AldehydeCatalyst/SolventTemperatureProductYield (%)Reference
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acidReflux (1.5 h)2,3,3-Trimethyl-5-nitroindolenine10[1][4]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acid/HClReflux (4 h)2,3,3-Trimethyl-5-nitroindolenine30[1][4]
o-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic acidReflux (24 h)4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole51[5]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole [5]

This protocol is adapted from the synthesis of a nitro-substituted carbazole derivative, which follows the principles of the Fischer indole synthesis.

Materials:

  • o-Nitrophenylhydrazine

  • 2-Methylcyclohexanone

  • Glacial Acetic Acid

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., toluene, acetone)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-nitrophenylhydrazine (1.0 eq), 2-methylcyclohexanone (1.0 eq), and glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water.

    • Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of toluene and acetone) to isolate the pure 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole.

Visualizations

Experimental Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Troubleshooting Low Yields in Fischer Indole Synthesis of Nitroindoles start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst Pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp one_pot Consider One-Pot Procedure optimize_temp->one_pot analyze_byproducts Analyze Byproducts (TLC, NMR, MS) one_pot->analyze_byproducts adjust_workup Adjust Work-up and Purification analyze_byproducts->adjust_workup Byproducts Identified success Improved Yield analyze_byproducts->success No Significant Byproducts adjust_workup->success

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis of nitroindoles.

Relationship between Reaction Parameters and Yield

Parameter_Relationship Key Parameters Affecting Nitroindole Synthesis Yield yield Product Yield catalyst Acid Catalyst catalyst->yield temperature Temperature temperature->yield side_reactions Side Reactions temperature->side_reactions purity Reactant Purity purity->yield time Reaction Time time->yield time->side_reactions side_reactions->yield decreases

Caption: The relationship between key reaction parameters and the final product yield in nitroindole synthesis.

References

Technical Support Center: Purification of Nitroindoline-2-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of nitroindoline-2-carboxylic acid isomers, with a focus on pH control.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of nitroindoline-2-carboxylic acid isomers.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Final Product - Formation of Isomeric Byproducts: The nitration of indoline-2-carboxylic acid produces a mixture of isomers, primarily the 5-nitro and 6-nitro isomers.[1][2] - Incomplete Precipitation: The pH of the solution may not be optimal for the complete precipitation of the desired isomer. - Loss of Product During Extraction: The desired isomer may have some solubility in the extraction solvent at a given pH.- Precise pH-Controlled Extraction: Implement a sequential extraction process based on pH adjustment to separate the isomers.[1][2] - Optimize Precipitation pH: Adjust the pH of the aqueous phase to a range that minimizes the solubility of the target isomer. For 6-nitroindoline-2-carboxylic acid, a pH of 4.5-5.0 is recommended for precipitation.[1][3] - Careful Selection of Extraction pH: To isolate the 6-nitro isomer, perform an initial extraction at a pH below 2 to remove the bulk of the 5-nitro isomer.[1][2]
Product Contaminated with 5-Nitro Isomer - Inefficient Isomer Separation: The pH during the extraction phase was not optimal to selectively separate the 5- and 6-nitro isomers.[2]- Improve pH-Controlled Extraction: Ensure the initial extraction with a solvent like ethyl acetate is performed at a highly acidic pH (<2).[1][2] Subsequently, adjust the pH of the aqueous phase to 4.5-5.0 before extracting the desired 6-nitro isomer.[1][2]
Poor HPLC Peak Shape (Broadening or Tailing) - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[4] - Low Buffer Concentration: Insufficient buffer capacity can cause pH gradients within the column.[4]- Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte (typically around pH 2-3 for carboxylic acids).[4] - Increase Buffer Strength: Use a buffer concentration in the range of 25-50 mM to maintain a consistent pH.[4]
Dark, Off-Color Final Product - Presence of Residual Starting Materials or Byproducts: Impurities from the nitration reaction can cause discoloration. - Product Degradation: Overheating during solvent removal or exposure to strong acids or bases can lead to degradation.- Activated Carbon Treatment: Consider treating a solution of the product with activated carbon to remove colored impurities. - Minimize Heat Exposure: Use a rotary evaporator at a moderate temperature for solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for separating nitroindoline-2-carboxylic acid isomers?

A1: The most critical parameter is the precise control of pH during aqueous workup and extraction.[1][2] The different nitro isomers exhibit varying solubility at different pH levels, which can be exploited for effective separation.[2]

Q2: How can I effectively separate the 6-nitro isomer from the 5-nitro byproduct?

A2: A sequential extraction process based on pH adjustment is highly effective. After quenching the reaction, the solution will be highly acidic (pH < 2). An initial extraction with an organic solvent like ethyl acetate at this low pH will remove the majority of the 5-nitro isomer.[1][2] Subsequently, adjusting the pH of the remaining aqueous phase to 4.5-5.0 allows for the selective extraction of the 6-nitroindoline-2-carboxylic acid.[1][2]

Q3: My HPLC analysis shows co-elution of positional isomers. How can I improve the separation?

A3: To improve the resolution of positional isomers, which often have very similar polarities, you can try several approaches.[4] Method development with different stationary phases (e.g., C18, Phenyl-Hexyl) can enhance selectivity.[4] Additionally, systematically varying the organic modifier (e.g., acetonitrile vs. methanol) and employing a gradient elution can help to separate these closely eluting peaks.[4]

Q4: What is the expected pKa of nitroindoline-2-carboxylic acid, and why is it important?

Q5: Can you suggest a suitable solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Common solvents to test for nitroindoline-2-carboxylic acid and its isomers include aqueous ethanol or acetic acid.[9] A systematic solvent screening is recommended to find the optimal conditions for your specific isomer.

Experimental Protocols

Protocol 1: pH-Controlled Extraction for Separation of 6-Nitroindoline-2-carboxylic Acid from 5-Nitro Isomer
  • Quenching: After the nitration reaction is complete, pour the reaction mixture onto a large amount of crushed ice. The resulting aqueous solution will have a pH below 2.[1]

  • Extraction of 5-Nitro Isomer: Extract the acidic aqueous solution thoroughly with ethyl acetate. This organic extract will contain the majority of the 5-nitro isomer.[1][2]

  • pH Adjustment: Carefully adjust the pH of the remaining aqueous phase to between 4.5 and 5.0 using an aqueous sodium hydroxide solution.[1][3]

  • Extraction of 6-Nitro Isomer: Perform multiple extractions of the pH-adjusted aqueous phase with fresh portions of ethyl acetate.[1]

  • Isolation: Combine the organic extracts from the previous step, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the 6-nitroindoline-2-carboxylic acid.[1]

Protocol 2: HPLC Method for Isomer Separation
  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]

  • Mobile Phase: A gradient elution is recommended.[10]

    • Solvent A: 0.1% Formic acid in Water.[10]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 254 nm and 280 nm.[10]

Quantitative Data Summary

ParameterValueReference(s)
Optimal pH for 6-Nitro Isomer Extraction 4.5 - 5.0[1][2][3]
pH for Removal of 5-Nitro Isomer < 2[1][2]
Typical Yield of 6-Nitro Isomer (Direct Nitration) ~72%[1][3]
Predicted pKa (6-nitro-1H-indole-2-carboxylic acid) ~4.03[5][6]
Recommended HPLC Buffer Concentration 25 - 50 mM[4]

Visualizations

G cluster_0 Purification Workflow start Crude Reaction Mixture (Isomer Mix, pH < 2) extraction1 Extract with Ethyl Acetate start->extraction1 adjust_pH Adjust Aqueous Phase pH to 4.5-5.0 extraction1->adjust_pH Aqueous Phase byproduct 5-Nitro Isomer extraction1->byproduct Organic Phase extraction2 Extract with Ethyl Acetate adjust_pH->extraction2 product Pure 6-Nitro Isomer extraction2->product Organic Phase

Caption: Workflow for the pH-controlled separation of nitroindoline-2-carboxylic acid isomers.

G cluster_1 Troubleshooting Low Yield low_yield Low Yield of Desired Isomer? check_extraction_pH Was Initial Extraction at pH < 2? low_yield->check_extraction_pH Yes check_precipitation_pH Was Final Extraction at pH 4.5-5.0? check_extraction_pH->check_precipitation_pH Yes solution1 Improve pH Control: Ensure initial extraction is at pH < 2. check_extraction_pH->solution1 No solution2 Improve pH Control: Ensure final extraction is at pH 4.5-5.0. check_precipitation_pH->solution2 No success Yield Improved check_precipitation_pH->success Yes solution1->check_extraction_pH solution2->check_precipitation_pH

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Nitroindole Isomers: Spotlight on Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is critical for advancing novel therapeutics. This guide provides a comparative overview of the biological profiles of various nitroindole isomers, with a particular focus on contextualizing the potential activities of Methyl 6-nitro-1H-indole-2-carboxylate against its more extensively studied counterparts.

While direct, head-to-head biological assay data for this compound is limited in publicly accessible literature, the broader family of nitroindole derivatives has demonstrated significant potential in several key therapeutic areas, including oncology and anti-inflammatory applications.[1][2][3] The position of the nitro group on the indole scaffold is a crucial determinant of biological activity, with the 5-nitro and other isomers having been the subject of more intensive investigation.[4]

This guide will synthesize the available data on various nitroindole isomers to provide a predictive framework for the biological evaluation of this compound. We will present comparative data from studies on related isomers and provide detailed experimental protocols for key assays to facilitate further research.

Anticancer Activity: Targeting the c-Myc G-Quadruplex

A promising avenue of anticancer research for nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[4] These structures, found in the promoter regions of oncogenes like c-Myc, can inhibit gene transcription when stabilized by a ligand. Derivatives of 5-nitroindole, in particular, have been identified as potent binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc protein, a key regulator of cell proliferation.[4][5] This mechanism ultimately results in cell cycle arrest and the inhibition of tumor growth.[4]

The following table summarizes the in vitro anticancer activities of representative 5-nitroindole derivatives against HeLa cells.

Compound IDIsomer PositionCell LineAssay TypeIC50 (µM)
Compound 5 5-nitroHeLaCell Viability (MTT/Alamar Blue)~6
Compound 7 5-nitroHeLaCell Viability (MTT/Alamar Blue)~6
Compound 12 5-nitroHeLaCell Viability (MTT/Alamar Blue)~6

Data synthesized from studies on 5-nitroindole derivatives as c-Myc G-quadruplex binders.[5][6]

Signaling Pathway of c-Myc G-Quadruplex Stabilization

cMyc_pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cMyc_promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex (Transcriptionally inactive) cMyc_promoter->G4 Forms cMyc_gene c-Myc Gene Transcription G4->cMyc_gene Represses Transcription cMyc_protein c-Myc Protein Synthesis cMyc_gene->cMyc_protein cell_proliferation Cell Proliferation cMyc_protein->cell_proliferation cell_cycle_arrest Cell Cycle Arrest cell_proliferation->cell_cycle_arrest Inhibits nitroindole 5-Nitroindole Derivative nitroindole->G4 Binds and Stabilizes

Caption: Mechanism of 5-nitroindole derivatives in c-Myc inhibition.

Anti-inflammatory Activity

The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with anti-inflammatory properties.[3][7] Derivatives of indole have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3][8][9]

The following table presents data on the anti-inflammatory activity of a representative indole-2-formamide benzimidazole[2,1-b]thiazole derivative, highlighting the potential for this class of compounds.

Compound IDTargetCell LineIC50 (µM)
13b NORAW264.710.992
IL-6RAW264.72.294
TNF-αRAW264.712.901

Data from a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.[8]

Other Potential Biological Activities

Derivatives of various nitroindole isomers have been investigated for a range of other biological activities, suggesting that this compound could be a versatile scaffold for further drug development.

  • 5-HT2A Receptor Antagonism: 4-nitroindole derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists, with many compounds showing IC50 values of less than 1µM.[10]

  • Enzyme Inhibition: The indole-2-carboxylic acid core is a known motif in the design of enzyme inhibitors. For example, derivatives have been explored as inhibitors of HIV-1 integrase.

Experimental Protocols

To facilitate the comparative biological evaluation of this compound, detailed protocols for the key assays discussed are provided below.

c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to stabilize the c-Myc G-quadruplex, preventing it from being unwound by a complementary DNA strand.

Materials:

  • Fluorescently labeled G-quadruplex forming oligonucleotide (e.g., 5'-FAM-Pu22-TAMRA-3')

  • Unlabeled complementary oligonucleotide

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the fluorescently labeled G-quadruplex oligonucleotide in the assay buffer and anneal by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the annealed fluorescently labeled G-quadruplex oligonucleotide to each well.

  • Incubate at room temperature for a specified period (e.g., 1 hour).

  • Add the unlabeled complementary oligonucleotide to initiate the melting of the G-quadruplex.

  • Monitor the change in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the FAM/TAMRA pair).

  • Calculate the percentage of G-quadruplex stabilization at each compound concentration and determine the EC50 value.

Cell Viability Assay (Alamar Blue Assay)

This assay assesses the cytotoxic effects of a compound on a cancer cell line.[4]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent (resazurin)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.[4]

  • Treat the cells with various concentrations of the test compounds for a set period (e.g., 72 hours).[4]

  • Add Alamar Blue reagent to each well and incubate for 2-4 hours.[4]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.[4]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

Anti-inflammatory Cytokine Release Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plate

  • Incubator

  • ELISA plate reader

Procedure:

  • Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 values.

General Experimental Workflow

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro_screening In Vitro Screening (e.g., Enzyme/Receptor Binding) start->in_vitro_screening cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) start->cell_based_assays hit_identification Hit Identification in_vitro_screening->hit_identification cell_based_assays->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization lead_optimization->in_vitro_screening Iterative Refinement lead_optimization->cell_based_assays Iterative Refinement in_vivo_studies In Vivo Studies (Animal Models) lead_optimization->in_vivo_studies preclinical_development Preclinical Development in_vivo_studies->preclinical_development

Caption: A generalized workflow for drug discovery and development.

References

A Comparative Guide to the Synthesis of Substituted Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals. The introduction of a nitro group to this scaffold provides a versatile handle for further functionalization, making the synthesis of substituted nitroindoles a critical endeavor in medicinal chemistry and drug development. This guide provides an objective comparison of the most common and effective synthesis routes for substituted nitroindoles, complete with experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.

Direct Nitration of Indoles

Direct nitration of the indole ring is the most straightforward approach to nitroindoles. However, the high electron density of the indole nucleus, particularly at the C3 position, presents significant challenges in controlling regioselectivity.

Methodology & Regioselectivity:

The outcome of direct nitration is highly dependent on the reaction conditions and the substitution pattern of the starting indole.

  • Non-Acidic Conditions: Under non-acidic conditions, electrophilic attack occurs preferentially at the most nucleophilic C3 position. A recently developed method utilizes ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride to achieve high regioselectivity for the 3-nitro product. This method is mild and avoids the use of harsh acids, which can lead to degradation of the indole ring.

  • Acidic Conditions: In the presence of strong acids (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated, leading to deactivation of the pyrrole ring towards electrophilic attack. In this case, nitration occurs on the benzene ring, typically yielding a mixture of 5- and 6-nitroindoles. However, these harsh conditions can often lead to polymerization and low yields.

  • Indirect Nitration for 7-Nitroindoles: Direct nitration to obtain 7-nitroindole is particularly challenging due to steric hindrance. An effective indirect method involves the protection and reduction of the indole to an indoline derivative, followed by nitration and subsequent re-aromatization. For instance, sodium 1-acetylindoline-2-sulfonate can be nitrated with acetyl nitrate, which directs the nitro group to the 7-position.

Quantitative Data:

Starting MaterialNitrating Agent/ConditionsMajor Product(s)Yield (%)Reference
N-Boc-Indole(NMe₄)NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °CN-Boc-3-nitroindole97[1][2]
N-Boc-4-chloroindole(NMe₄)NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °CN-Boc-4-chloro-3-nitroindole95[1]
N-Boc-5-bromoindole(NMe₄)NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °CN-Boc-5-bromo-3-nitroindole96[1]
N-Boc-6-chloroindole(NMe₄)NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °CN-Boc-6-chloro-3-nitroindole89[1]
N-Boc-7-methylindole(NMe₄)NO₃, (CF₃CO)₂O, CH₃CN, 0-5 °CN-Boc-7-methyl-3-nitroindole85[1]
Indole1. NaHSO₃2. Ac₂O3. AcONO₂4. NaOH7-Nitroindole~61-62 (overall)[3]
2-MethylindoleHNO₃, H₂SO₄2-Methyl-5-nitroindoleNot specified[4]

Experimental Workflow (Direct Nitration to 3-Nitroindole):

experimental_workflow start Start: N-Protected Indole reagents Add: (NMe₄)NO₃ (CF₃CO)₂O in CH₃CN start->reagents Step 1 reaction React at 0-5 °C reagents->reaction Step 2 workup Aqueous Work-up reaction->workup Step 3 product Product: N-Protected 3-Nitroindole workup->product Step 4

Workflow for the regioselective synthesis of 3-nitroindoles.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6] The presence of a substituent at the ortho position to the nitro group is crucial for the success of this reaction, with bulkier substituents often leading to higher yields.[6][7]

Methodology:

The reaction typically involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent in an ethereal solvent at low temperatures.[5][7] The first equivalent of the Grignard reagent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, and a subsequent[8][8]-sigmatropic rearrangement, facilitated by the ortho-substituent, leads to the formation of the indole ring. The third equivalent of the Grignard reagent acts as a base to facilitate the final aromatization step.

Quantitative Data:

Ortho-Substituted NitroareneVinyl Grignard ReagentProductYield (%)Reference
o-NitrotolueneVinylmagnesium bromide7-Methylindole40-80[5]
o-BromonitrobenzeneVinylmagnesium bromide7-Bromoindole54[5]
2-Chloro-3-nitropyridineVinylmagnesium bromide4-Azaindole45[9]
4-Chloro-3-nitropyridineVinylmagnesium bromide6-Azaindole55[9]
o-NitrocumeneVinylmagnesium bromide7-Isopropylindole75[6]

Logical Relationship (Bartoli Synthesis):

bartoli_synthesis nitroarene ortho-Substituted Nitroarene nitroso Nitroso Intermediate nitroarene->nitroso Reduction grignard Vinyl Grignard Reagent (3 eq.) rearrangement [3,3]-Sigmatropic Rearrangement cyclization Cyclization & Aromatization nitroso->rearrangement Addition rearrangement->cyclization indole 7-Substituted Indole cyclization->indole

Key steps in the Bartoli indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the acid-catalyzed cyclization of arylhydrazones, which are typically formed in situ from an arylhydrazine and a carbonyl compound.[10] This method can be adapted for the synthesis of nitroindoles by using the corresponding nitrophenylhydrazines.

Methodology:

The reaction involves heating the nitrophenylhydrazone of an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst.[10] Polyphosphoric acid is a commonly used catalyst for this transformation. The reaction proceeds through a[8][8]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.

Quantitative Data:

Nitrophenylhydrazone ofCatalystProductYield (%)Reference
Ethyl pyruvate (o-nitro)Polyphosphoric acidEthyl 7-nitroindole-2-carboxylate13-66[11]
Ethyl pyruvate (m-nitro)Polyphosphoric acidEthyl 4- & 6-nitroindole-2-carboxylate19 & 57[11]
Ethyl pyruvate (p-nitro)Polyphosphoric acidEthyl 5-nitroindole-2-carboxylate8[11]
Propionaldehyde (p-nitro)Conc. HCl3-Methyl-5-nitroindole85[12]
Acetone (p-nitro)Not specified2-Methyl-5-nitroindoleNot specified[13]

Experimental Workflow (Fischer Indole Synthesis):

fischer_synthesis_workflow start Start: Nitrophenylhydrazine & Carbonyl Compound hydrazone In situ formation of Nitrophenylhydrazone start->hydrazone acid Add Acid Catalyst (e.g., Polyphosphoric Acid) hydrazone->acid rearrangement Heat to induce [3,3]-Sigmatropic Rearrangement acid->rearrangement cyclization Cyclization and Elimination of NH₃ rearrangement->cyclization product Product: Substituted Nitroindole cyclization->product

General workflow for the Fischer indole synthesis of nitroindoles.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a high-yielding and mild two-step method for preparing indoles, particularly those unsubstituted at the C2 and C3 positions.[3][9] It has become a popular alternative to the Fischer indole synthesis in the pharmaceutical industry.

Methodology:

The synthesis begins with the reaction of an ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often in the presence of an amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine).[3][14] This intermediate is then subjected to a reductive cyclization to furnish the indole ring. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[3] A one-pot modification of this procedure has been reported to significantly increase the overall yield.[8]

Quantitative Data:

o-Nitrotoluene DerivativeReducing AgentProductYield (%) (Two Steps)Reference
4-Chloro-2-nitrotolueneRaney Ni/N₂H₄5-Chloroindole~70-95 (general range)[15]
4-Methoxy-2-nitrotolueneRaney Ni/N₂H₄5-Methoxyindole~70-95 (general range)[15]
2-Nitro-4-(trifluoromethyl)tolueneRaney Ni/N₂H₄5-(Trifluoromethyl)indole~70-95 (general range)[15]
2,4-DinitrotolueneTiCl₃ (4 eq.)1-Hydroxy-4-nitroindoleNot specified[11]
2,4-DinitrotolueneTiCl₃ (12 eq.)4-Aminoindole83[11]

Logical Relationship (Leimgruber-Batcho Synthesis):

leimgruber_batcho_synthesis nitrotoluene ortho-Nitrotoluene enamine β-Dialkylamino- 2-nitrostyrene (Enamine) nitrotoluene->enamine dmf_dma DMF-DMA & Pyrrolidine reduction Reductive Cyclization enamine->reduction indole Substituted Indole reduction->indole

The two-step process of the Leimgruber-Batcho indole synthesis.

Experimental Protocols

Direct Regioselective Nitration of N-Boc-Indole to N-Boc-3-Nitroindole

  • Materials: N-Boc-indole, tetramethylammonium nitrate ((NMe₄)NO₃), trifluoroacetic anhydride ((CF₃CO)₂O), acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve N-Boc-indole (1.0 eq) in acetonitrile in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of tetramethylammonium nitrate (1.1 eq) in acetonitrile.

    • To the cooled indole solution, slowly add trifluoroacetic anhydride (2.0 eq).

    • Add the tetramethylammonium nitrate solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for the appropriate time (monitor by TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-nitroindole.[1][2]

Bartoli Synthesis of 7-Methylindole

  • Materials: o-Nitrotoluene, vinylmagnesium bromide (1 M solution in THF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • To a solution of o-nitrotoluene (1.0 eq) in anhydrous THF under an inert atmosphere, cool the reaction mixture to -40 °C.

    • Slowly add vinylmagnesium bromide (3.0 eq) to the cooled solution, maintaining the temperature below -30 °C.

    • After the addition is complete, allow the reaction to stir at -40 °C for 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7-methylindole.[5]

Fischer Indole Synthesis of 3-Methyl-5-nitroindole

  • Materials: p-Nitrophenylhydrazine, propionaldehyde, concentrated hydrochloric acid (HCl), ethanol.

  • Procedure:

    • Prepare the p-nitrophenylhydrazone of propionaldehyde by reacting p-nitrophenylhydrazine with propionaldehyde in ethanol. Isolate and dry the hydrazone.

    • Suspend the p-nitrophenylhydrazone in a suitable solvent (e.g., ethanol).

    • Add concentrated hydrochloric acid and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-methyl-5-nitroindole.[12]

Leimgruber-Batcho Synthesis of 5-Chloroindole

  • Step 1: Enamine Formation

    • In a flask equipped with a reflux condenser, combine 4-chloro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), and pyrrolidine (1.2 eq) in dimethylformamide (DMF).

    • Heat the mixture to reflux and stir for the required duration (monitor by TLC).

    • After cooling, remove the solvent under reduced pressure to obtain the crude β-(N,N-dimethylamino)-2-nitro-4-chlorostyrene. This intermediate can be used in the next step without further purification.

  • Step 2: Reductive Cyclization

    • Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of Raney nickel.

    • Carefully add hydrazine hydrate dropwise to the mixture at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 5-chloroindole.[3][14]

References

A Comparative Analysis of the Biological Activities of 5-Nitroindole and 6-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-nitroindole and 6-nitroindole derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. The information presented is based on available experimental data to facilitate objective evaluation and inform future drug discovery and development efforts.

Executive Summary

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents. Their mechanism of action is primarily attributed to the stabilization of G-quadruplex structures in the c-Myc oncogene promoter and the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. In contrast, while the 6-nitroindole scaffold is of interest, direct experimental evidence for the biological activities of its derivatives is less abundant in the current literature. This guide synthesizes the available quantitative data, details the experimental methodologies for key biological assays, and provides visual representations of relevant signaling pathways and experimental workflows to offer a clear comparative overview.

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative 5-nitroindole and 6-nitroindole derivatives.

Table 1: Anticancer Activity of Nitroindole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
5-Nitroindole Pyrrolidine-substituted derivative 5HeLa (Cervical Cancer)5.08 ± 0.91[1]
Pyrrolidine-substituted derivative 7HeLa (Cervical Cancer)5.89 ± 0.73[1]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung cancer)<0.01 (log10GI50 < -8.00)[2]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60(TB) (Leukemia)0.50 (log10GI50 = -6.30)[2]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)0.66 (log10GI50 = -6.18)[2]
6-Nitroindole N-(1H-indole-6-yl) benzamide (R = 3-CF3)T47D (Breast Cancer)28.23
N-(1H-indole-6-yl) benzamide (R = 3-CF3)MCF7 (Breast Cancer)30.63

Table 2: Antimicrobial Activity of Nitroindole Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
5-Nitroindole Halo-substituted indole dihydropyrimidinesBacillus subtilis, Escherichia coli, Aspergillus niger, Fusarium oxysporum50 - 100[3]
6-Nitroindole Data not available--

Table 3: Antiviral Activity of Nitroindole Derivatives

Compound ClassDerivativeVirusEC50 / IC50 (µM)Reference
5-Nitroindole Data not available--
6-Nitroindole 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-21.84 (IC50)[4]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of 5-Nitroindole Derivatives

5-Nitroindole derivatives exert their anticancer effects through a dual mechanism involving the downregulation of the c-Myc oncogene and the induction of oxidative stress.

  • c-Myc G-Quadruplex Stabilization : The promoter region of the c-Myc gene contains guanine-rich sequences that can fold into secondary structures known as G-quadruplexes. 5-nitroindole derivatives bind to and stabilize these G-quadruplexes, which inhibits the transcription of the c-Myc gene.[5] The resulting decrease in c-Myc protein levels disrupts cell cycle progression and triggers apoptosis.[5]

  • Induction of Reactive Oxygen Species (ROS) : Certain 5-nitroindole derivatives have been shown to increase the intracellular levels of ROS.[1] Elevated ROS can lead to cellular damage and induce apoptosis, contributing to the cytotoxic effects of these compounds against cancer cells.[1]

c_Myc_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm c-Myc_Gene c-Myc Gene (Promoter Region) G_Quadruplex G-Quadruplex Formation c-Myc_Gene->G_Quadruplex Folding c-Myc_mRNA c-Myc mRNA c-Myc_Gene->c-Myc_mRNA Transcription G_Quadruplex->c-Myc_mRNA Transcription Inhibition Ribosome Ribosome c-Myc_mRNA->Ribosome c-Myc_Protein c-Myc Protein Ribosome->c-Myc_Protein Translation Cell_Cycle Cell Cycle Progression c-Myc_Protein->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis c-Myc_Protein->Apoptosis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis 5-Nitroindole 5-Nitroindole Derivative 5-Nitroindole->G_Quadruplex Stabilization

Caption: c-Myc downregulation pathway by 5-nitroindole derivatives.

ROS_Pathway 5-Nitroindole 5-Nitroindole Derivative Mitochondria Mitochondria 5-Nitroindole->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add test compounds (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate for exposure period Compound_Addition->Incubation2 Fixation Fix cells with Trichloroacetic Acid (TCA) Incubation2->Fixation Washing1 Wash with water and air dry Fixation->Washing1 Staining Stain with Sulforhodamine B (SRB) Washing1->Staining Washing2 Wash with acetic acid and air dry Staining->Washing2 Solubilization Solubilize bound dye with Tris base Washing2->Solubilization Read_Absorbance Read absorbance at 510 nm Solubilization->Read_Absorbance End End Read_Absorbance->End MIC_Workflow Start Start Serial_Dilution Prepare serial dilutions of test compound in 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Incubation Incubate plate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination End End MIC_Determination->End

References

Validation of Methyl 6-nitro-1H-indole-2-carboxylate in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of "Methyl 6-nitro-1H-indole-2-carboxylate" and its potential application in high-throughput screening (HTS). While direct HTS data for this specific compound is limited in publicly available literature, its core structure, the indole-2-carboxylic acid scaffold, is a well-established pharmacophore in drug discovery. This guide will, therefore, focus on the validation of this scaffold against two prominent therapeutic targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 Integrase. We will present comparative data for various indole-2-carboxylic acid derivatives, detail relevant HTS experimental protocols, and visualize the associated signaling pathways.

Performance Comparison of Indole-2-Carboxylic Acid Derivatives

The following tables summarize the inhibitory activities of various indole-2-carboxylic acid derivatives against IDO1 and HIV-1 Integrase, providing a benchmark for the potential performance of "this compound."

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1
Compound IDModification on Indole-2-Carboxylic Acid ScaffoldTargetIC50 (µM)Assay TypeReference
9o-1 6-acetamido derivativeIDO11.17Enzymatic[1]
9p-O para-benzoquinone derivative of a 6-acetamido derivativeIDO1Double-digit nMEnzymatic[1]
17 Imidazole derivativeIDO184Enzymatic[2]
18 Imidazothiazole derivative with carbamido linkerIDO10.077Enzymatic[2]
20 (MMG-0358) 4-aryl-1,2,3-triazole derivativehIDO10.33Enzymatic[2]
42 (INCB14943) N-Hydroxyamidine derivativeIDO10.067Enzymatic[2]
Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
Compound IDModification on Indole-2-Carboxylic Acid ScaffoldTargetIC50 (µM)Assay TypeReference
Indole-2-carboxylic acid (1) -HIV-1 Integrase (Strand Transfer)32.37Biochemical[3]
16h Esterified derivativeHIV-1 Integrase (Strand Transfer)8.68Biochemical[3]
16i Esterified derivativeHIV-1 Integrase (Strand Transfer)14.65Biochemical[3]
16j Esterified derivativeHIV-1 Integrase (Strand Transfer)9.67Biochemical[3]
17a Hydrolyzed derivative of 16aHIV-1 Integrase (Strand Transfer)3.11Biochemical[3][4]
20a Derivative with long branch on C3HIV-1 Integrase (Strand Transfer)0.13Biochemical[5]

Experimental Protocols

Detailed methodologies for high-throughput screening of IDO1 and HIV-1 Integrase inhibitors are crucial for the validation and comparison of novel compounds like "this compound."

IDO1 Inhibitor High-Throughput Screening Protocol (Fluorescence-Based)

This protocol is adapted from established methods for measuring IDO1 enzymatic activity.[6][7]

1. Reagent Preparation:

  • IDO1 Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
  • Reaction Premix (2X): Dilute 100X Antioxidant Mix 1:50 in IDO1 Assay Buffer.
  • Substrate Solution (10X): Prepare a 1 mM solution of L-tryptophan in IDO1 Assay Buffer.
  • Test Compound: Dissolve "this compound" and control inhibitors in DMSO to create a stock solution, then serially dilute to desired concentrations.
  • Enzyme Solution: Prepare a solution of recombinant human IDO1 in IDO1 Assay Buffer.
  • Fluorogenic Developer Solution: As provided in a commercial kit (e.g., Abcam ab235936).[8]

2. Assay Procedure (96-well plate format):

  • Add 2 µL of test compound or DMSO (vehicle control) to the wells of a black 96-well microplate.
  • Add 50 µL of 2X Reaction Premix to each well.
  • Add 10 µL of the IDO1 Substrate solution to each well.
  • Initiate the reaction by adding 38 µL of the enzyme solution to each well for a final volume of 100 µL.
  • Incubate the plate at 37°C for 45 minutes in the dark.
  • Stop the reaction and develop the signal by adding 50 µL of the Fluorogenic Developer Solution to each well.
  • Incubate the plate at 45°C for 3 hours with gentle shaking, protected from light.
  • Allow the plate to cool to room temperature for 1 hour.
  • Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HIV-1 Integrase Inhibitor High-Throughput Screening Protocol (Time-Resolved FRET)

This protocol outlines a common method for assessing the strand transfer activity of HIV-1 integrase.[9][10]

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35.
  • Biotinylated Donor DNA: Synthetic oligonucleotide mimicking the U5 end of the HIV-1 LTR.
  • Acceptor DNA (e.g., DIG-labeled): Synthetic target oligonucleotide.
  • Enzyme: Recombinant HIV-1 Integrase.
  • Test Compound: Dissolve "this compound" and control inhibitors (e.g., Raltegravir) in DMSO and prepare serial dilutions.
  • Detection Reagents: Streptavidin-XL665 and Anti-DIG-Europium Cryptate.

2. Assay Procedure (384-well plate format):

  • Prepare the integrase-donor DNA complex by pre-incubating recombinant HIV-1 integrase with the biotinylated donor DNA in assay buffer for 30 minutes at room temperature.
  • Add 2 µL of the test compound solution or DMSO (control) to the wells of a 384-well plate.
  • Add 10 µL of the pre-formed integrase-donor DNA complex to each well.
  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the strand transfer reaction by adding 8 µL of the acceptor DNA solution.
  • Incubate the reaction mixture for 60 minutes at 37°C.
  • Stop the reaction and detect the product by adding 10 µL of Streptavidin-XL665.
  • Incubate for 60 minutes at room temperature in the dark.
  • Add 10 µL of Anti-DIG-Europium Cryptate and incubate for another 60 minutes at room temperature in the dark.
  • Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.

3. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm / 620 nm).
  • Determine the percent inhibition for each compound by comparing the TR-FRET ratio in the presence of the compound to the control wells.
  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

IDO1 Signaling Pathway in the Tumor Microenvironment

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor immune evasion.[11][12]

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_extracellular Tumor Microenvironment IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1 Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation T_Cell_Activation T Cell Activation & Proliferation T_Cell_Apoptosis T Cell Apoptosis Tryptophan_depletion->T_Cell_Activation Inhibits Kynurenine_accumulation->T_Cell_Apoptosis Induces Methyl_6_nitro_1H_indole_2_carboxylate Methyl 6-nitro-1H- indole-2-carboxylate (Potential Inhibitor) Methyl_6_nitro_1H_indole_2_carboxylate->IDO1 Inhibits

IDO1 Signaling Pathway and Potential Inhibition
High-Throughput Screening Workflow for IDO1 Inhibitors

The following diagram illustrates a typical workflow for an HTS campaign to identify novel IDO1 inhibitors.

HTS_Workflow_IDO1 start Start: Compound Library primary_screen Primary HTS Assay (e.g., Fluorescence-based) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response secondary_assays Secondary Assays (e.g., Orthogonal Assay, Selectivity) dose_response->secondary_assays hit_validation Hit Validation secondary_assays->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

HTS Workflow for IDO1 Inhibitor Discovery
HIV-1 Integration Pathway and Point of Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive drug target.[9][13]

HIV_Integration_Pathway cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-integration Complex (PIC) (includes Integrase and Viral DNA) Viral_DNA->PIC Processing 3'-Processing PIC->Processing Processed_DNA Processed Viral DNA Processing->Processed_DNA Nuclear_Import Nuclear Import Processed_DNA->Nuclear_Import Strand_Transfer Strand Transfer Nuclear_Import->Strand_Transfer Host_DNA Host Chromosomal DNA Strand_Transfer->Host_DNA Provirus Integrated Provirus Integrase_Inhibitor Methyl 6-nitro-1H- indole-2-carboxylate (Potential Inhibitor) Integrase_Inhibitor->Strand_Transfer Inhibits

HIV-1 Integration Pathway and Inhibition

References

A Comparative Guide to Nitroindole Synthesis: Fischer vs. Bartoli Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of substituted indoles is a foundational task. The presence of a nitro group on the indole core offers a versatile handle for further functionalization, making the efficient synthesis of nitroindoles a critical challenge. Two prominent methods, the classical Fischer indole synthesis and the more modern Bartoli indole synthesis, provide distinct pathways to these valuable compounds. This guide offers an objective, data-driven comparison of these two methods for the synthesis of nitroindoles, detailing their respective strengths, weaknesses, and experimental considerations.

At a Glance: Key Differences

FeatureFischer Indole SynthesisBartoli Indole Synthesis
Starting Materials (Nitro-substituted) Phenylhydrazine + Aldehyde/Ketoneortho-Substituted Nitroarene + Vinyl Grignard Reagent
Primary Products 4-, 5-, 6-, and 7-NitroindolesExclusively 7-Substituted Indoles
Key Advantage Versatility in accessing various positional isomers.High regioselectivity for the 7-position; effective for sterically hindered substrates.
Key Limitation Can produce mixtures of isomers (e.g., 4- and 6-nitro); harsh acidic conditions may be required for deactivated substrates.Requires an ortho-substituent on the nitroarene; sensitive to meta- and para-substituted nitroarenes.[1]
Typical Reagents Brønsted or Lewis acids (e.g., PPA, H₃PO₄, ZnCl₂).[2][3]3+ equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in THF.[4][5]

Performance Data for Nitroindole Synthesis

The selection of a synthetic route is often dictated by the desired substitution pattern and achievable yield. The following table summarizes experimental data for the synthesis of various nitroindoles using both methods.

ProductSynthesis MethodStarting MaterialsKey Reagents & ConditionsYield (%)Reference(s)
5-Nitro-2,3-dimethylindoleFischerN'-(propan-2-ylidene)-2-(4-nitrophenyl)hydrazinePolyphosphoric acid (PPA), 100°C, 15 min61%[6]
5-Nitroindole-2-carboxylic acid (ethyl ester precursor)Fischer(4-Nitrophenyl)hydrazine, Ethyl pyruvatePolyphosphoric acid (PPA) in benzeneNot specified[7]
3-Methyl-4-nitroindole & 3-Methyl-6-nitroindole (Mixture)FischerN-(3-nitrophenyl)-N'-propylidene-hydrazine85% H₃PO₄ in toluene, 90-100°C, 2 h86% (combined)[1]
2,3,3-Trimethyl-5-nitroindolenineFischerp-Nitrophenylhydrazine, Isopropyl methyl ketoneAcetic acid, reflux, 1.5 h10%[2]
7-BromoindoleBartolio-Bromonitrobenzene, Vinylmagnesium bromideTHF, low temperature54%
7-Chloro-6-azaindoleBartoli2-Chloro-3-nitropyridine, Vinylmagnesium bromideTHF, -78°C to -20°C, 8 h33%[8]
7-Fluoro-6-azaindoleBartoli2-Fluoro-3-nitropyridine, Vinylmagnesium bromideTHF, -78°C to -20°C35%[8]
Azaindoles are indole bioisosteres included to demonstrate the applicability of the Bartoli synthesis to related nitro-heterocycles.

Reaction Mechanisms and Workflows

The divergent starting materials and conditions of the Fischer and Bartoli syntheses are rooted in their distinct reaction mechanisms. Both critically involve a[5][5]-sigmatropic rearrangement, yet they arrive at this key step via different pathways.

Fischer Indole Synthesis Mechanism

The Fischer synthesis begins with the acid-catalyzed formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. This is followed by tautomerization to an ene-hydrazine, which then undergoes the key[5][5]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole. The presence of an electron-withdrawing nitro group on the phenylhydrazine ring can make the rearrangement more challenging, often necessitating strong acids like polyphosphoric acid (PPA) and higher temperatures.[2][3]

Fischer_Mechanism Start Nitrophenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation (Acid Catalyst) Start->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization (NH₃ Elimination) Rearrangement->Cyclization Product Nitroindole Cyclization->Product

Fischer Indole Synthesis: Key Stages
Bartoli Indole Synthesis Mechanism

The Bartoli synthesis utilizes an ortho-substituted nitroarene as the substrate. The reaction requires at least three equivalents of a vinyl Grignard reagent. The first equivalent reduces the nitro group to a nitroso group. A second equivalent adds to the nitroso group, and the resulting intermediate undergoes a[5][5]-sigmatropic rearrangement. The steric bulk of the ortho-substituent is crucial for facilitating this step.[4] A final equivalent of the Grignard reagent acts as a base, leading to cyclization, and an aqueous workup yields the 7-substituted indole.[5][9]

Bartoli_Mechanism Start ortho-Substituted Nitroarene Reduction Reduction to Nitroso (1 eq. Vinyl Grignard) Start->Reduction Addition Grignard Addition (1 eq. Vinyl Grignard) Reduction->Addition Rearrangement [3,3]-Sigmatropic Rearrangement Addition->Rearrangement Cyclization Cyclization & Aromatization (1 eq. Grignard + Workup) Rearrangement->Cyclization Product 7-Substituted Indole Cyclization->Product

Bartoli Indole Synthesis: Key Stages
Comparative Experimental Workflow

The practical execution of these syntheses differs significantly in terms of reagent handling, reaction setup, and workup procedures. The Bartoli synthesis requires stringent anhydrous and inert conditions due to the use of Grignard reagents, while the Fischer synthesis is typically more robust, albeit often requiring high temperatures.

Workflow_Comparison cluster_fischer Fischer Synthesis cluster_bartoli Bartoli Synthesis F1 Combine Phenylhydrazine, Ketone/Aldehyde, and Acid Catalyst (e.g., PPA) F2 Heat Reaction Mixture (e.g., 90-110°C) F1->F2 F3 Cool and Quench (e.g., with ice/water) F2->F3 F4 Basify to pH > 8 (e.g., with NaOH/NH₄OH) F3->F4 F5 Extract with Organic Solvent and Purify (Chromatography) F4->F5 B1 Dissolve Nitroarene in Anhydrous THF under Inert Atmosphere (N₂/Ar) B2 Cool to Low Temperature (e.g., -78°C) B1->B2 B3 Add Vinyl Grignard Reagent (3+ eq.) Dropwise B2->B3 B4 Stir at Low Temp for Several Hours (e.g., -20°C, 8h) B3->B4 B5 Quench with aq. NH₄Cl and Purify (Chromatography) B4->B5

Comparative Experimental Workflow

Detailed Experimental Protocols

The following protocols are representative procedures for each synthesis, adapted from literature reports.

Protocol 1: Fischer Synthesis of 5-Nitro-2,3-dimethylindole

This procedure is adapted from the synthesis of substituted nitroindoles using polyphosphoric acid (PPA).[6]

  • Reagents : N'-(propan-2-ylidene)-2-(4-nitrophenyl)hydrazine (1.0 eq.), Polyphosphoric acid (PPA, ~10x weight of hydrazone).

  • Procedure : a. The corresponding phenylhydrazone is prepared by condensing (4-nitrophenyl)hydrazine with acetone in an appropriate solvent like ethanol. b. The isolated and dried phenylhydrazone is added portion-wise to pre-heated polyphosphoric acid (100°C) with vigorous mechanical stirring. c. The reaction mixture is maintained at 100°C for 15-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After completion, the hot, viscous mixture is carefully poured onto crushed ice with stirring. e. The resulting precipitate is collected by filtration. The solid is then suspended in water and neutralized with a saturated sodium bicarbonate solution or ammonium hydroxide. f. The solid product is filtered, washed thoroughly with water, and dried. g. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Bartoli Synthesis of a 7-Substituted (Aza)Indole

This procedure is a general method adapted from the synthesis of 7-substituted azaindoles, which follows the same principles as the synthesis of carbocyclic indoles.[8]

  • Reagents : ortho-Substituted nitroarene (e.g., 2-chloro-3-nitropyridine, 1.0 eq.), Vinylmagnesium bromide (1.0 M solution in THF, 3.2 eq.), Anhydrous Tetrahydrofuran (THF), 20% Aqueous ammonium chloride (NH₄Cl) solution.

  • Procedure : a. A solution of the ortho-substituted nitroarene is prepared in anhydrous THF under an inert nitrogen or argon atmosphere in a flame-dried, three-neck flask. b. The solution is cooled to -78°C using a dry ice/acetone bath. c. The vinylmagnesium bromide solution is added dropwise to the stirred nitroarene solution over 30 minutes, ensuring the internal temperature does not rise significantly. d. After the addition is complete, the reaction mixture is allowed to warm to -20°C and is stirred at this temperature for 8-12 hours. e. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -20°C. f. The mixture is allowed to warm to room temperature, and the aqueous phase is extracted three times with ethyl acetate. g. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. h. The crude residue is purified by silica gel column chromatography to yield the 7-substituted indole.

Conclusion and Recommendations

The choice between the Fischer and Bartoli indole syntheses for preparing nitroindoles is primarily dictated by the desired substitution pattern.

The Fischer indole synthesis is the more versatile method for accessing a range of 4-, 5-, and 6-nitroindoles . Its main drawback is the potential for poor regioselectivity when using meta-substituted phenylhydrazines, which can lead to inseparable product mixtures.[1] Furthermore, the electron-withdrawing nature of the nitro group often necessitates harsh reaction conditions, which may not be suitable for sensitive substrates.

Conversely, the Bartoli indole synthesis is an excellent and highly regioselective method for preparing 7-substituted indoles , a class of compounds that are often difficult to access via other routes.[4][10] Its primary limitation is the strict requirement for an ortho-substituent on the nitroarene starting material. It is generally not applicable for the synthesis of other nitroindole isomers.

For the medicinal chemist or process developer, the target molecule's structure will be the ultimate guide. If a 4-, 5-, or 6-nitroindole is the goal, optimizing the Fischer synthesis with an appropriate acid catalyst is the recommended approach. If the target is a 7-nitroindole, particularly one with steric bulk, the Bartoli synthesis is unequivocally the superior and more direct route.

References

Regioselectivity in the nitration of different indole precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of indole is a fundamental reaction in organic synthesis, providing key intermediates for a wide range of pharmaceuticals and biologically active compounds. However, the electron-rich nature of the indole nucleus presents a significant challenge in controlling the regioselectivity of this electrophilic aromatic substitution. The position of nitration is highly dependent on the nature of the substituents on the indole ring and the reaction conditions employed. This guide provides a comparative analysis of the nitration of various indole precursors, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic targets.

Data Presentation: Regioselectivity of Indole Nitration

The following table summarizes the product distribution for the nitration of different indole precursors under various reaction conditions.

Indole PrecursorNitrating Agent/ConditionsC3-Nitro (%)C4-Nitro (%)C5-Nitro (%)C6-Nitro (%)Other (%)Reference
2-MethylindoleBenzoyl nitrateMajor Product----[1]
2-MethylindoleHNO₃ / H₂SO₄--84-2 (3-acetyl)[2]
3-Acetylindoleconc. HNO₃-Minor-Major-[3]
Indole-3-carbonitrileconc. HNO₃-Minor-Major-[3]
N-Boc-IndoleNMe₄NO₃ / (CF₃CO)₂O97----[4]
N-Boc-5-bromoindoleNMe₄NO₃ / (CF₃CO)₂O96----[4]
N-Boc-6-chloroindoleNMe₄NO₃ / (CF₃CO)₂O93----[4]
N-Boc-7-methylindoleNMe₄NO₃ / (CF₃CO)₂O85----[4]

Experimental Protocols

Detailed methodologies for key nitration reactions are provided below.

Nitration of 2-Methylindole under Acidic Conditions (Formation of 2-Methyl-5-nitroindole)

This protocol is adapted from the work of Noland and Smith.[2]

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0°C) in a flask.

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Slowly add the nitrating mixture to the solution of 2-methylindole, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture over ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Nitration of 3-Acetylindole with Concentrated Nitric Acid

This protocol is based on the findings of Noland and Rush regarding the nitration of indoles with electron-withdrawing substituents.[3]

Materials:

  • 3-Acetylindole

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Suspend 3-acetylindole in concentrated nitric acid at a controlled low temperature.

  • Stir the mixture until the reaction is complete, monitoring by a suitable method (e.g., TLC).

  • Carefully pour the reaction mixture onto ice to precipitate the nitro-substituted product.

  • Isolate the solid by filtration, wash with water, and dry.

  • The product mixture will contain predominantly the 6-nitro derivative with a smaller amount of the 4-nitro isomer, which can be separated by chromatography.

Regioselective Synthesis of 3-Nitroindoles under Non-Acidic Conditions

This mild and highly regioselective protocol was developed by Zhang et al.[4]

Materials:

  • Substituted Indole (e.g., N-Boc-indole)

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate solution

Procedure:

  • To a reaction tube, add the substituted indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Dissolve the solids in acetonitrile (1 mL).

  • Cool the reaction mixture to 0-5 °C.

  • Add a solution of trifluoroacetic anhydride (2 mmol) in acetonitrile (1 mL) dropwise.

  • Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 3-nitroindole derivative.[4]

Mandatory Visualization

The regioselectivity of indole nitration is governed by the interplay of electronic and steric effects of the substituents, as well as the reaction mechanism dictated by the conditions. The following diagram illustrates these relationships.

G Non-Acidic Non-Acidic C3_Nitration C3-Nitration Non-Acidic->C3_Nitration Directs electrophilic attack to the most electron-rich position Acidic Acidic C5_Nitration C5-Nitration Acidic->C5_Nitration Protonation at C3 deactivates the pyrrole ring, directing nitration to the benzene ring (para to N) C6_Nitration C6-Nitration Acidic->C6_Nitration EWG at C3 deactivates C5, directing nitration to C6 Unsubstituted/Activating_Group_at_C2 Unsubstituted or Activating Group at C2 Unsubstituted/Activating_Group_at_C2->C3_Nitration Unsubstituted/Activating_Group_at_C2->C5_Nitration EWG_at_C3 Electron-Withdrawing Group (EWG) at C3 EWG_at_C3->C6_Nitration

Caption: Directing effects in the nitration of indole precursors.

Conclusion

The regioselectivity of indole nitration can be effectively controlled through the careful selection of both the indole precursor and the reaction conditions. For the synthesis of 3-nitroindoles, non-acidic nitrating agents are the methods of choice, offering high yields and excellent regioselectivity.[4] Conversely, under strongly acidic conditions, the site of nitration is shifted to the benzene ring. With an activating group at the C2-position, nitration occurs predominantly at the C5-position.[2] When an electron-withdrawing group is present at the C3-position, the major product becomes the C6-nitro derivative.[3] This guide provides a framework for understanding and predicting the outcomes of indole nitration, enabling researchers to develop more efficient and selective syntheses of valuable indole-based compounds.

References

A Spectroscopic Journey: Unraveling the Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the pharmaceutical intermediate, Methyl 6-nitro-1H-indole-2-carboxylate, and its precursors provides valuable insights for researchers in drug discovery and development. This guide offers a detailed analysis of the key spectroscopic transformations that occur during the synthesis, supported by experimental data and protocols.

The synthesis of this compound, a key building block in medicinal chemistry, typically begins with the readily available Indoline-2-carboxylic acid. The synthetic pathway involves a series of transformations, including nitration, esterification, and dehydrogenation, each of which imparts distinct changes to the molecule's spectroscopic signature. By comparing the ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and mass spectrometry data of the final product with its precursors, we can effectively track the chemical modifications and confirm the successful synthesis at each step.

Synthetic Pathway Overview

The logical progression from the starting material to the final product is illustrated in the following workflow diagram.

Synthesis_Pathway Synthesis of this compound Indoline-2-carboxylic_acid Indoline-2-carboxylic acid 6-nitroindoline-2-carboxylic_acid 6-nitroindoline-2-carboxylic acid Indoline-2-carboxylic_acid->6-nitroindoline-2-carboxylic_acid Nitration Methyl_6-nitroindoline-2-carboxylate Methyl 6-nitroindoline-2-carboxylate 6-nitroindoline-2-carboxylic_acid->Methyl_6-nitroindoline-2-carboxylate Esterification Methyl_6-nitro-1H-indole-2-carboxylate This compound Methyl_6-nitroindoline-2-carboxylate->Methyl_6-nitro-1H-indole-2-carboxylate Dehydrogenation

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data allows for a clear, quantitative comparison of the changes occurring at each synthetic step.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic ProtonsIndoline/Indole ProtonsOther Protons
Indoline-2-carboxylic acid ~6.5-7.5~3.0-4.5~10-13 (COOH)
6-nitroindoline-2-carboxylic acid (Predicted) ~7.0-8.0~3.0-4.5>10 (COOH)
Methyl 6-nitroindoline-2-carboxylate (Predicted) ~7.0-8.0~3.0-4.5~3.7 (OCH₃)
This compound [1]8.14 (d), 7.70 (d), 7.50 (d), 7.36 (t), 7.26 (d)6.96 (d)3.97 (s, OCH₃)

Table 2: ¹³C NMR Data (ppm)

CompoundAromatic CarbonsIndoline/Indole CarbonsCarbonyl CarbonOther Carbons
Indoline-2-carboxylic acid ~110-150~30-60~170-180-
6-nitroindoline-2-carboxylic acid (Predicted) ~110-150~30-60~170-180-
Methyl 6-nitroindoline-2-carboxylate (Predicted) ~110-150~30-60~170-180~52 (OCH₃)
This compound ----
Note: Experimental ¹³C NMR data for this compound and its direct precursors were not available in the searched literature.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC=O StretchNO₂ Stretch
Indoline-2-carboxylic acid Present~1700-1725Absent
6-nitroindoline-2-carboxylic acid (Predicted) Present~1700-1725~1520 & ~1340
Methyl 6-nitroindoline-2-carboxylate (Predicted) Present~1720-1740~1520 & ~1340
This compound [1]34181678Present

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Indoline-2-carboxylic acid 163Loss of COOH
6-nitroindoline-2-carboxylic acid (Predicted) 208Loss of COOH, NO₂
Methyl 6-nitroindoline-2-carboxylate (Predicted) 222Loss of COOCH₃, NO₂
This compound 220-
Note: Specific fragmentation patterns for this compound were not detailed in the available literature.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the target compound and its precursors.

Synthesis Protocols

1. Nitration of Indoline-2-carboxylic acid to 6-nitroindoline-2-carboxylic acid: Indoline-2-carboxylic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., -5°C). Concentrated nitric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time before being poured over ice. The product, 6-nitroindoline-2-carboxylic acid, is then isolated by filtration or extraction.

2. Esterification to Methyl 6-nitroindoline-2-carboxylate: 6-nitroindoline-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified.

3. Dehydrogenation to this compound: Methyl 6-nitroindoline-2-carboxylate is dissolved in a suitable solvent such as toluene or dioxane. An oxidizing agent, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the mixture is heated to reflux. Upon completion, the reaction is cooled, and the product is isolated and purified, often by column chromatography.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, a small amount of the compound is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by chromatography (GC-MS or LC-MS).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is employed.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear roadmap for monitoring the synthesis and confirming the identity of each compound in the reaction sequence. The distinct shifts in NMR spectra, the appearance and disappearance of characteristic peaks in IR spectra, and the changes in molecular weight observed in mass spectrometry serve as reliable indicators of successful chemical transformations. This guide, by presenting the available experimental and predicted data alongside standardized protocols, aims to be a valuable resource for scientists engaged in the synthesis and characterization of novel indole-based compounds for pharmaceutical applications.

References

The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to Methyl 6-nitro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of scaffolds explored, indole derivatives have consistently demonstrated significant potential. This guide provides a comparative analysis of the efficacy of derivatives based on the "Methyl 6-nitro-1H-indole-2-carboxylate" core as enzyme inhibitors, drawing upon experimental data from closely related analogs to illuminate their therapeutic promise.

The indole nucleus, a privileged scaffold in medicinal chemistry, offers a versatile platform for the design of bioactive molecules. The introduction of a nitro group and a carboxylate moiety, as seen in this compound, further enhances its potential for specific interactions with enzyme active sites. While direct and extensive studies on the enzyme inhibitory activities of derivatives of this specific compound are limited in publicly available research, a compelling body of evidence from structurally similar nitroindole-2-carboxylate derivatives highlights their significant inhibitory capabilities against a range of critical enzyme targets.

Comparative Efficacy of Nitroindole-2-Carboxylate Derivatives

To provide a clear comparison of the inhibitory potential of this class of compounds, the following table summarizes the quantitative data for various nitroindole-2-carboxylate derivatives against different enzyme targets. This data, sourced from studies on analogous compounds, serves as a valuable predictive tool for the potential efficacy of this compound derivatives.

Compound ClassTarget EnzymeReported Activity (IC₅₀/Kᵢ)Reference Compound/Derivative
5-Nitroindole-2-carboxylic acid derivativeHIV-1 IntegraseIC₅₀ = 3.11 μMEthyl 5-nitro-1H-indole-2-carboxylate derivative
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)IC₅₀ = 0.99 μMA potent, optimized derivative from a series
Isoindolinone derivatives (related precursors)Human Carbonic Anhydrase (hCA) IKᵢ in low nanomolar rangeNot specified
Isoindolinone derivatives (related precursors)Human Carbonic Anhydrase (hCA) IIKᵢ in low nanomolar rangeNot specified

Deciphering the Mechanism: Key Signaling Pathways

The inhibitory action of these compounds often involves interference with critical cellular signaling pathways. For instance, the inhibition of kinases can disrupt phosphorylation cascades that are essential for cell proliferation and survival, a key strategy in cancer therapy. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.

a_generalized_kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor Indole Derivative Inhibitor Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds

A generalized kinase signaling pathway.

Experimental Protocols: A Blueprint for Evaluation

The following provides a detailed methodology for a key experiment used to determine the enzyme inhibitory activity of compounds like the this compound derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

1. Objective: To determine the concentration of the test compound that inhibits 50% of the target enzyme's activity (IC₅₀).

2. Materials:

  • Target enzyme (e.g., recombinant human kinase, phosphatase, or protease)

  • Substrate specific to the enzyme

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (specific to the enzyme)

  • 96-well microplates

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (solvent vehicle)

3. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentrations should span a range that is expected to produce a dose-response curve.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Reaction:

    • To each well of the microplate, add a small volume of the diluted test compound or control.

    • Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Detection: After a specific incubation period, stop the reaction and measure the product formation using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

The workflow for such an assay can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Compound/Control to Plate A->D B Prepare Enzyme Solution E Add Enzyme & Incubate B->E C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Measure Product Formation (Plate Reader) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Experimental workflow for in vitro enzyme inhibition assay.

Conclusion and Future Directions

The available data on nitroindole-2-carboxylate derivatives strongly suggest that the "this compound" scaffold is a highly promising starting point for the development of novel enzyme inhibitors. The presence of the nitro group offers opportunities for specific interactions and can be a precursor for further chemical modifications to enhance potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on this core structure. By exploring various substitutions on the indole ring and modifications of the ester group, it will be possible to elucidate detailed structure-activity relationships (SAR) and identify lead compounds with optimal inhibitory profiles for specific enzyme targets. Such endeavors hold the potential to yield novel therapeutic agents for a range of diseases, from viral infections to cancer and metabolic disorders.

The Versatile Scaffold: A Comparative Guide to Therapeutic Agents Derived from Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-nitro-1H-indole-2-carboxylate serves as a pivotal starting material in the synthesis of a diverse array of novel therapeutic agents. Its inherent chemical functionalities, including the nitro group and the carboxylate ester, provide a versatile platform for the development of compounds with significant biological activity. This guide offers a comparative analysis of therapeutic agents derived from this indole scaffold, focusing on their performance as anticancer and antimicrobial agents, supported by experimental data and detailed protocols.

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of nitroindoles have demonstrated considerable promise in oncology, primarily through mechanisms such as the inhibition of crucial cellular transporters and the stabilization of DNA secondary structures that play a role in cancer cell proliferation.

Indole-2-Carboxamides as MmpL3 Inhibitors in Mycobacterial Infections and Cancer

The indole-2-carboxamide scaffold is a well-established pharmacophore for potent anti-mycobacterial agents that target the essential mycolic acid transporter, MmpL3.[1] This transporter is critical for the formation of the mycobacterial cell envelope.[2][3] Intriguingly, the inhibition of MmpL3 has also been explored as a potential anticancer strategy, given the structural similarities and functional overlaps of transport proteins in various biological systems.

While specific data for derivatives directly synthesized from this compound is limited in publicly available literature, the broader class of indole-2-carboxamides showcases significant activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of indole-2-carboxamides against Mycobacterium tuberculosis H37Rv, illustrating the potential of this compound class.

Compound IDR Group (at position 5)MIC (µg/mL) against M. tuberculosis H37Rv[1]
1 H0.39
2 4,6-dimethyl0.0039
3 5-chloro0.015
4 5-fluoro0.03

The mechanism of MmpL3 inhibition involves the disruption of the proton motive force (PMF) across the mycobacterial cell membrane, which is essential for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids.[4][5] This disruption ultimately leads to the failure of cell wall synthesis and bacterial death.[3]

Experimental Workflow for MmpL3 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout start M. tuberculosis H37Rv Culture dilution Serial Dilution of Compounds start->dilution Prepare bacterial suspension compound Indole-2-carboxamide Derivatives compound->dilution Dissolve in DMSO inoculation Inoculation of Bacterial Suspension dilution->inoculation incubation Incubation at 37°C inoculation->incubation mic_det MIC Determination (Visual or Spectrophotometric) incubation->mic_det

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of indole-2-carboxamide derivatives.

5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders

A significant advancement in anticancer drug development involves targeting DNA G-quadruplexes (G4s), which are secondary structures formed in guanine-rich regions of DNA. The promoter region of the c-Myc oncogene contains such sequences, and stabilization of the G4 structure can lead to the downregulation of c-Myc transcription, thereby inhibiting cancer cell proliferation.[6][7]

Research into pyrrolidine-substituted 5-nitroindole derivatives has shown their ability to bind to and stabilize the c-Myc promoter G-quadruplex.[6] This interaction has been demonstrated to induce cell-cycle arrest and increase intracellular reactive oxygen species in cancer cells.

CompoundCell LineIC50 (µM)[8]
Compound 5 HeLa~10
Compound 7 HeLa~8
Compound 12 HeLa~7

The proposed mechanism of action involves the binding of the 5-nitroindole derivative to the terminal G-quartets of the c-Myc G-quadruplex, leading to its stabilization. This prevents the binding of transcription factors and RNA polymerase, ultimately repressing c-Myc gene expression and leading to cell cycle arrest.

Signaling Pathway of c-Myc G-Quadruplex Stabilization

G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cMyc_promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex (Transcriptionally inactive) cMyc_promoter->G4 Forms cMyc_gene c-Myc Gene Transcription G4->cMyc_gene Represses Transcription Cell_Arrest Cell Cycle Arrest G4->Cell_Arrest Results in cMyc_protein c-Myc Protein Synthesis cMyc_gene->cMyc_protein Leads to Cell_Proliferation Cell Proliferation cMyc_protein->Cell_Proliferation Nitroindole 5-Nitroindole Derivative Nitroindole->G4 Binds and Stabilizes

Mechanism of action of 5-nitroindole derivatives in cancer cells.

Antimicrobial Applications: Novel Scaffolds for Combating Drug Resistance

The indole nucleus is a privileged scaffold in the development of antimicrobial agents. Derivatives synthesized from nitroindole precursors have shown broad-spectrum activity against various bacterial and fungal pathogens.

Indole-Thiadiazole Conjugates

The synthesis of indole-thiadiazole conjugates has yielded compounds with moderate antibacterial activity. The antibacterial potential of these compounds has been evaluated using the disc diffusion method.

CompoundZone of Inhibition (mm) against S. aureus (150 µg/mL)[9]Zone of Inhibition (mm) against E. coli (150 µg/mL)[9]
4a 1211
4b 1312
4c 1110
4d 1413
4e 1514

Experimental Protocol for Disc Diffusion Assay

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

Synthesis and Methodologies

The synthesis of these therapeutic agents from this compound typically involves a series of chemical transformations. A common initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form carboxamides or subjected to other modifications.

General Synthesis Workflow

G Start This compound Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Acid 6-Nitro-1H-indole-2-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Product Indole-2-carboxamide Derivative Coupling->Product Amine R-NH2 Amine->Coupling

General synthetic route to indole-2-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of Indole-2-carboxamides

  • Ester Hydrolysis: To a solution of this compound in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide (LiOH) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the 6-Nitro-1H-indole-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

  • Amide Coupling: To a solution of the 6-Nitro-1H-indole-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) are added. The desired amine is then added, and the reaction mixture is stirred at room temperature overnight. The product is isolated by extraction and purified by column chromatography.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel therapeutic agents. The derivatives stemming from this scaffold have shown significant potential in the fields of oncology and infectious diseases. The comparative data presented in this guide highlights the promising activity of indole-2-carboxamides and 5-nitroindole derivatives against cancer cells and pathogenic microbes. Further exploration and optimization of these scaffolds, utilizing this compound as a key starting material, hold the potential for the discovery of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of Methyl 6-nitro-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methyl 6-nitro-1H-indole-2-carboxylate is crucial for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as hazardous and requires careful handling throughout its lifecycle, from use to final disposal. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Profile and Safety Information

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Key Hazards:

  • Harmful if swallowed. [2]

  • Toxic in contact with skin. [2]

  • Causes serious eye irritation. [2]

  • Very toxic to aquatic life. [2]

  • Forms explosive mixtures with air on intense heating.[2]

In case of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.[2]

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower. Call a physician immediately.[2]

  • After eye contact: Rinse out with plenty of water and consult an ophthalmologist. Remove contact lenses if present.[2]

  • After swallowing: Immediately have the victim drink water (two glasses at most). Consult a physician.[2]

Property Value Source
Melting Point/Range 51 - 54 °C (124 - 129 °F)[2]
Boiling Point/Range 253 - 254 °C (487 - 489 °F)[2]
Partition Coefficient: n-octanol/water log Pow: 2.14[2]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory to its final collection point.

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste. This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.[3]

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials.

  • Collect solid waste, such as contaminated gloves, weighing paper, and pipette tips, separately from liquid waste.[4]

  • If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).

3. Container Management:

  • Select a container that is appropriate and compatible with the waste. The original container can often be used.

  • The waste container must be in good condition and have a secure, tightly fitting lid.

  • Keep the container closed at all times, except when adding waste.[5]

4. Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:

  • The words "Hazardous Waste".[3][5]

  • The full chemical name: "this compound".[3]

  • The specific hazards (e.g., "Toxic", "Harmful", "Irritant").[3]

  • The accumulation start date.[3]

  • The name of the principal investigator and the laboratory location.[3]

5. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3] This area must be at or near the point of generation.

  • The SAA should include secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[3]

6. Arranging for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

Disposal Workflow

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Final Disposal A 1. Waste Generation (this compound) B 2. Waste Segregation (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C 3. Containerization (Use compatible, sealed container) B->C D 4. Labeling ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E 5. Temporary Storage (Designated Satellite Accumulation Area with Secondary Containment) D->E F 6. Arrange for Pickup (Contact EHS or Licensed Contractor) E->F Container Full or Time Limit Reached G 7. Professional Disposal (Licensed chemical destruction plant or controlled incineration) F->G

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-nitro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.